(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASVUTVTRNJHA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578523 | |
| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192214-00-9 | |
| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid chemical properties
An In-depth Technical Guide to (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Applications
Introduction: The Strategic Value of a Constrained Chiral Building Block
In the landscape of modern drug discovery and peptide chemistry, the demand for structurally unique, stereochemically defined building blocks is incessant. This compound, commonly known as (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid, has emerged as a pivotal intermediate and a cornerstone scaffold. Its inherent value lies in the combination of a conformationally restricted pyrrolidine ring and the strategically placed carboxylic acid functionality, all under the control of a readily cleavable benzyloxycarbonyl (Cbz) protecting group.
The pyrrolidine core, a saturated five-membered heterocycle, imparts a significant degree of three-dimensionality to molecules, a feature highly sought after to enhance binding affinity and selectivity for biological targets by exploring pharmacophore space more effectively.[1] This contrasts with the flat, two-dimensional nature of many aromatic scaffolds. The (S)-stereochemistry at the C3 position provides a crucial chiral handle, essential for designing enantiomerically pure active pharmaceutical ingredients (APIs) that interact precisely with chiral biological systems like enzymes and receptors.[2] This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and core applications for researchers and drug development professionals.
Physicochemical and Structural Profile
The compound presents as a stable, crystalline solid under standard conditions. Its core structure features a pyrrolidine ring where the nitrogen atom is protected as a benzyl carbamate, and a carboxylic acid group is appended to the stereogenic center at position 3.
Caption: Chemical Structure and Core Properties.
Spectroscopic Characterization: A Roadmap to Purity and Identity
Confirming the structure and purity of (S)-1-Cbz-pyrrolidine-3-carboxylic acid is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive fingerprint of its molecular architecture.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region (δ 7.25-7.35 ppm).[3] The two benzylic protons of the Cbz group are chemically equivalent and appear as a sharp singlet around δ 5.13 ppm.[3] The protons on the pyrrolidine ring (at C2, C3, C4, and C5) present as a series of complex multiplets, usually between δ 2.0 and 4.0 ppm, reflecting their diastereotopic nature and complex spin-spin coupling. The most downfield signal is often the carboxylic acid proton, which is typically a broad singlet at or above δ 9.5 ppm, and its presence is a key indicator of the free acid.[4]
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. One expects to see signals for the carbonyl carbons of the carbamate (~155 ppm) and the carboxylic acid (~175-180 ppm). The aromatic carbons of the benzyl group will resonate in the typical δ 127-136 ppm range. The benzylic carbon (CH₂) will appear around δ 67 ppm, while the carbons of the pyrrolidine ring will be found further upfield.
Synthesis and Reactivity: The Art of Protection and Activation
The utility of this compound is defined by its synthesis and subsequent reactivity. The synthetic approach is straightforward, while its reactivity is centered on two key functional groups: the Cbz-protected amine and the carboxylic acid.
Synthesis via N-Protection
The most common and efficient synthesis involves the protection of the commercially available starting material, (S)-pyrrolidine-3-carboxylic acid.[5] The reaction is a classic example of the Schotten-Baumann conditions, which provides the target compound in high yield and purity.
Causality of Experimental Choices:
-
Base (Na₂CO₃ or K₂CO₃): A base is essential to deprotonate the secondary amine of the starting material, making it nucleophilic enough to attack the electrophilic benzyl chloroformate. It also serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[3]
-
Solvent (Aqueous): The reaction is often run in an aqueous medium where the amino acid salt is soluble.
-
Temperature (Ice Bath): The initial reaction is conducted at low temperatures (0-5 °C) to control the exothermicity and minimize potential side reactions of the reactive benzyl chloroformate.[6]
Caption: Synthetic Workflow for Cbz Protection.
Core Reactivity and Functional Group Handles
-
Amide Bond Formation: The carboxylic acid is the primary handle for synthetic elaboration. It can be readily converted into an amide bond through standard peptide coupling protocols. This involves activation with a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[7][8]
-
Cbz Group Deprotection: The Cbz group is prized for its stability to a wide range of conditions while being easily removable when desired. The most common method for its cleavage is catalytic hydrogenolysis.[6] Stirring the compound in a solvent like methanol or ethanol with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere cleanly cleaves the Cbz group, releasing the free amine, toluene, and carbon dioxide as byproducts.[6][7] This clean deprotection is a significant advantage in multistep synthesis. Notably, the Cbz group is stable to the strong acid conditions (e.g., 95% trifluoroacetic acid, TFA) typically used to cleave peptides from Wang resin in solid-phase synthesis, making it a valuable tool for N-terminal protection strategies.[9]
Application in Peptide Synthesis and Drug Design
The structural features of (S)-1-Cbz-pyrrolidine-3-carboxylic acid make it an invaluable building block in medicinal chemistry.
-
Peptidomimetics and Constrained Analogs: By incorporating this scaffold into a peptide sequence, researchers can introduce a rigid bend or turn. This conformational constraint can lock the peptide into a bioactive conformation, leading to enhanced potency and metabolic stability compared to its more flexible, natural counterpart.
-
Chiral Scaffolding: It serves as a versatile starting point for the synthesis of more complex molecules. The pyrrolidine ring can be further functionalized, and its stereocenter directs the stereochemistry of subsequent reactions. This has been exploited in the development of various therapeutic agents, including endothelin receptor antagonists and inhibitors of autotaxin.[1][10]
Exemplary Experimental Protocol: Peptide Coupling
This protocol describes a standard, self-validating solution-phase peptide coupling of (S)-1-Cbz-pyrrolidine-3-carboxylic acid to a generic amino acid ester (e.g., H₂N-R-CO₂Me).
Materials:
-
(S)-1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq)
-
Amino acid methyl ester hydrochloride (H₂N-R-CO₂Me·HCl) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[8]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
Methodology:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Amine Salt Neutralization: In a separate flask, suspend the amino acid methyl ester hydrochloride (1.0 eq) in DCM and add DIPEA (1.1 eq) to liberate the free amine. Stir for 15 minutes.
-
Activation: Cool the carboxylic acid solution to 0 °C in an ice bath. Add EDC (1.2 eq) and stir for 20 minutes. A successful activation is often indicated by the dissolution of initially insoluble reagents.
-
Coupling: Add the free amine solution from step 2 to the activated acid solution at 0 °C. Add the remaining DIPEA (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). A successful reaction will show the consumption of the starting acid and the formation of a new, less polar product spot.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, coupling reagents, and byproducts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude dipeptide by flash column chromatography (silica gel) using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure product.
Caption: Experimental Workflow for Peptide Coupling.
Safety and Handling
As with any laboratory chemical, proper handling is essential. (S)-1-Cbz-pyrrolidine-3-carboxylic acid should be handled in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed information, always consult the supplier's Safety Data Sheet (SDS).
| Hazard Statement | Precautionary Statement |
| May cause skin irritation. | P264: Wash skin thoroughly after handling. |
| May cause serious eye irritation. | P280: Wear protective gloves/eye protection. |
| May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its combination of stereochemical purity, conformational rigidity, and versatile reactivity makes it an indispensable asset in the synthesis of sophisticated peptidomimetics and chiral pharmaceuticals. The robust protocols for its synthesis and the predictable reactivity of its functional handles provide researchers with a reliable and powerful building block to advance the frontiers of medicinal chemistry.
References
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G. G. D. de Gruijla, J. T. M. L. G. Custers, and L. B. T. H. G. J. A. M. van den Broek, "Tandem deprotection/coupling for peptide synthesis in water at room temperature," Luxembourg Bio Technologies, 2017. [Online]. Available: [Link]
-
"Peptide Synthesis and Protecting Groups," Coconote, 2025. [Online]. Available: [Link]
-
"Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP," Aapptec Peptides. [Online]. Available: [Link]
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F. Leonelli and M. Verdone, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, vol. 26, no. 16, p. 4877, 2021. [Online]. Available: [Link]
-
G. Liu et al., "Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain," Journal of Medicinal Chemistry, vol. 42, no. 15, pp. 2870–2881, 1999. [Online]. Available: [Link]
-
A. V. Gulevskaya and A. F. Pozharskii, "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors," International Journal of Molecular Sciences, vol. 25, no. 11, p. 11158, 2024. [Online]. Available: [Link]
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R. Kumar, "How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?," ResearchGate, 2023. [Online]. Available: [Link]
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A. P. Skvortsov et al., "Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases," Molecules, vol. 26, no. 8, p. 2229, 2021. [Online]. Available: [Link]
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Y. Hayashi et al., "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones," Organic & Biomolecular Chemistry, vol. 12, no. 41, pp. 8284–8295, 2014. [Online]. Available: [Link]
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"(S)-Pyrrolidine-3-carboxylic acid," MySkinRecipes. [Online]. Available: [Link]
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"1-[(BENZYLOXY)CARBONYL]PYRROLIDINE-3-CARBOXYLIC ACID," Matrix Fine Chemicals. [Online]. Available: [Link]
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"1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid, (3R,4S)-rel-," precisionFDA. [Online]. Available: [Link]
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"1H NMR Chemical Shift," Oregon State University. [Online]. Available: [Link]
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(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid molecular weight
An In-depth Technical Guide to (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern drug discovery and development, the demand for structurally precise and stereochemically pure molecular scaffolds is paramount. This compound, commonly known as (S)-1-Cbz-pyrrolidine-3-carboxylic acid, has emerged as a cornerstone chiral building block for medicinal chemists. Its rigid pyrrolidine core introduces conformational constraint into molecular designs, a critical feature for enhancing binding affinity and selectivity for biological targets. The presence of the versatile benzyloxycarbonyl (Cbz) protecting group, combined with a reactive carboxylic acid handle, makes this compound an exceptionally valuable intermediate in the synthesis of complex pharmaceutical agents, including peptidomimetics and inhibitors for various enzyme classes.[1] This guide provides an in-depth examination of its properties, synthesis, characterization, and applications for researchers and drug development professionals.
Part 1: Core Physicochemical and Structural Data
A thorough understanding of a compound's fundamental properties is the starting point for its effective application. The key physicochemical data for (S)-1-Cbz-pyrrolidine-3-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 249.26 g/mol | [2][3][4] |
| Molecular Formula | C₁₃H₁₅NO₄ | [2][3][4] |
| CAS Number | 192214-00-9 | [5][6] |
| Melting Point | 96-98 °C | [5][7] |
| Boiling Point | 432.3 ± 45.0 °C (Predicted) | [5] |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [5][8] |
| pKa | 4.46 ± 0.20 (Predicted) | [5] |
| Appearance | White to off-white solid | [7] |
| IUPAC Name | (3S)-1-(phenylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | [2] |
Part 2: Synthesis, Purification, and Characterization
Synthetic Strategy: The Logic of Cbz-Protection
The most direct and efficient synthesis of (S)-1-Cbz-pyrrolidine-3-carboxylic acid involves the protection of the secondary amine of the parent amino acid, (S)-pyrrolidine-3-carboxylic acid. The choice of the benzyloxycarbonyl (Cbz) group is strategic for several reasons:
-
Robustness: The Cbz group is stable to a wide range of reaction conditions, including those used for peptide coupling and other functional group transformations.
-
Mild Cleavage: It can be readily removed under mild conditions via catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups (e.g., Boc, Fmoc) and preserves the integrity of sensitive functional groups elsewhere in the molecule.[1]
-
High Efficiency: The protection reaction itself is typically high-yielding and proceeds cleanly, minimizing the need for extensive purification of intermediates.[1]
The reaction is generally performed by treating the starting amino acid with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as potassium carbonate or sodium hydroxide, in an aqueous or mixed-solvent system. The base serves to neutralize the HCl generated during the reaction, driving it to completion.[1]
Caption: General workflow for the synthesis of (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Dissolution: Dissolve (S)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Cool the solution to 0 °C in an ice bath.
-
Basification: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution and stir until dissolved. The pH should be basic.
-
Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the cold, stirring solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted Cbz-Cl and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
Analytical Characterization for Quality Control
Self-validation is key to trustworthy research. The identity and purity of the synthesized compound must be rigorously confirmed.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group (typically ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and the protons of the pyrrolidine ring.
-
¹³C NMR: The carbon spectrum will confirm the presence of the carboxylate carbon (~175 ppm), the carbamate carbonyl (~155 ppm), and the distinct carbons of the benzyl and pyrrolidine moieties.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ at m/z 250.1 or [M-H]⁻ at m/z 248.1.
-
Chiral HPLC: To confirm enantiomeric purity, analysis on a chiral stationary phase is essential. This validates that the stereochemistry was retained during the synthesis.
Part 3: Core Applications in Medicinal Chemistry
The utility of (S)-1-Cbz-pyrrolidine-3-carboxylic acid stems from its unique structural features, which chemists leverage to solve complex design challenges.
Peptidomimetics and Constrained Scaffolds
The pyrrolidine ring acts as a constrained proline analog. When incorporated into a peptide sequence, it locks the peptide backbone's dihedral angles, reducing conformational flexibility. This pre-organization can lead to a significant increase in binding affinity for a target receptor or enzyme by minimizing the entropic penalty of binding. The stereochemistry at the 3-position allows for the introduction of further diversity, pointing a substituent in a defined spatial vector.
Chiral Intermediate for Complex APIs
This molecule is a frequent starting point for multi-step syntheses of complex Active Pharmaceutical Ingredients (APIs). The carboxylic acid can be readily converted into amides, esters, or reduced to an alcohol, while the Cbz group can be removed to allow further functionalization of the nitrogen atom. This dual functionality is critical for building molecular complexity. The pyrrolidine scaffold is found in over 20 FDA-approved drugs, highlighting its importance in successful drug design.[9][10]
Caption: Role as a versatile intermediate in synthetic drug development pathways.
Part 4: Safety, Storage, and Handling
Adherence to proper safety protocols is non-negotiable.
-
Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[11] It should be handled in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this substance.[12]
-
Handling: Avoid creating dust. Use non-sparking tools and take precautionary measures against static discharge.[12] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place.[11] Recommended storage temperature is often cited as 2-8°C or -20°C for long-term stability.[4][5][13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined stereochemistry, conformational rigidity, and versatile synthetic handles provide a reliable platform for the construction of novel therapeutics. For researchers in drug discovery, a comprehensive understanding of its properties and methodologies is essential for leveraging its full potential to create the next generation of medicines.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Introduction: The Strategic Importance of Chiral Scaffolds
An In-depth Technical Guide to (S)-1-Cbz-pyrrolidine-3-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery
In the landscape of modern drug discovery, the demand for stereochemically pure compounds is paramount. The biological systems that drugs target—enzymes, receptors, and ion channels—are inherently chiral, meaning they exhibit a profound selectivity for one enantiomer over another.[1][] This stereoselectivity dictates not only a drug's therapeutic efficacy but also its safety profile and pharmacokinetic properties.[1][3] Consequently, the use of chiral building blocks, which are enantiomerically pure intermediates, has become a cornerstone of pharmaceutical synthesis, enabling the efficient and precise construction of complex drug molecules.[][4][5]
Among the vast arsenal of such building blocks, saturated heterocycles are particularly valuable due to the three-dimensional architecture they impart on a molecule.[6] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one of the most prevalent scaffolds in FDA-approved drugs.[6][7] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with a biological target.[6]
This guide provides a comprehensive technical overview of (S)-1-Cbz-pyrrolidine-3-carboxylic acid , a highly versatile and valuable chiral building block. We will delve into its structure, synthesis, characterization, and applications, framed from the perspective of a senior application scientist. The focus will be not just on the "what" and "how," but on the underlying scientific rationale—the "why"—that drives its use in cutting-edge research and development. This molecule features the crucial (S)-stereochemistry at the 3-position and a carbobenzyloxy (Cbz) protecting group on the nitrogen, a combination that makes it an ideal starting point for complex, multi-step synthetic campaigns.
Molecular Structure and Physicochemical Properties
The utility of (S)-1-Cbz-pyrrolidine-3-carboxylic acid begins with its well-defined structure. The molecule incorporates three key functional components on a pyrrolidine scaffold:
-
The (S)-Chiral Center: The carbon at the 3-position is a stereocenter with a defined (S)-configuration. This pre-defined chirality is essential, as it is transferred through subsequent synthetic steps to the final active pharmaceutical ingredient (API), eliminating the need for costly and often inefficient chiral resolutions later in the process.[3]
-
The Carboxylic Acid: This functional group at the 3-position provides a reactive handle for a wide range of chemical transformations, most commonly amide bond formation to build out peptide-like structures or other complex side chains.
-
The Carbobenzyloxy (Cbz) Protecting Group: The pyrrolidine nitrogen is protected as a carbamate. The Cbz group is a robust and widely used protecting group that renders the nitrogen non-nucleophilic and non-basic.[8] This is critical for preventing the amine from interfering with reactions targeting the carboxylic acid.[8] Its stability to a wide range of conditions, coupled with its reliable removal via catalytic hydrogenolysis, makes it an excellent choice for multi-step synthesis.[8]
Caption: Key functional components of the molecule.
Physicochemical Data
The reliable use of any chemical intermediate requires a thorough understanding of its physical and chemical properties. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 192214-00-9 | [9][10][11] |
| Molecular Formula | C₁₃H₁₅NO₄ | [9][10][12] |
| Molecular Weight | 249.26 g/mol | [9][10][12] |
| Appearance | White to off-white solid | [13] |
| IUPAC Name | (3S)-1-(phenylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | N/A |
| Density | ~1.31 g/cm³ | [14] |
| Boiling Point | ~432.3 °C at 760 mmHg | [14] |
| Flash Point | ~215.3 °C | [14] |
| Storage Temperature | -20°C recommended for long-term stability | [10] |
Synthesis and Mechanistic Rationale
The most direct and common synthesis of (S)-1-Cbz-pyrrolidine-3-carboxylic acid involves the protection of the commercially available starting material, (S)-pyrrolidine-3-carboxylic acid. This approach is favored for its efficiency and high yield.
Experimental Protocol: N-Carbobenzyloxy Protection
Objective: To selectively protect the secondary amine of (S)-pyrrolidine-3-carboxylic acid with a Cbz group.
Materials:
-
(S)-Pyrrolidine-3-carboxylic acid (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: Dioxane/Water mixture (e.g., 1:1)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Hydrochloric acid (HCl), 1M (for acidification)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)
Step-by-Step Methodology:
-
Dissolution: Dissolve (S)-pyrrolidine-3-carboxylic acid and sodium bicarbonate in the dioxane/water solvent mixture in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Rationale: The reaction is performed in a biphasic system or a miscible aqueous-organic mixture to ensure all reactants are soluble. The base (NaHCO₃) is crucial; it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[8] Cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Rationale: Benzyl chloroformate is a highly reactive acylating agent. Slow, dropwise addition is essential to prevent a rapid, uncontrolled reaction and to ensure efficient N-acylation over O-acylation of the carboxylate.
-
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Work-up & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous phase with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol (a common impurity).
-
Rationale: This initial wash removes non-polar organic impurities from the basic aqueous layer, where the deprotonated product resides as a carboxylate salt.
-
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. The desired product will precipitate out as a white solid, or if it remains dissolved, it will be protonated and ready for extraction.
-
Rationale: Acidification protonates the carboxylate salt, rendering the product neutral and significantly less water-soluble, which allows for its extraction into an organic solvent.
-
-
Product Extraction: Extract the acidified aqueous layer multiple times (e.g., 3x) with ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product in high purity.
Caption: General workflow for Cbz protection.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of a chiral building block is a non-negotiable aspect of its use. A robust analytical workflow provides a self-validating system for quality control.
| Analytical Technique | Purpose & Expected Results |
| ¹H NMR | Structure Confirmation. Expect to see characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), and the aliphatic protons of the pyrrolidine ring (multiplets between ~2.0-3.8 ppm). The carboxylic acid proton may appear as a broad singlet (>10 ppm). |
| ¹³C NMR | Structure Confirmation. Key signals include the carbonyls of the carbamate (~155 ppm) and carboxylic acid (~175 ppm), aromatic carbons (~127-136 ppm), the benzylic carbon (~67 ppm), and the sp³ carbons of the pyrrolidine ring. |
| Mass Spectrometry (MS) | Molecular Weight Verification. In ESI-MS, expect to find the [M+H]⁺ ion at m/z 250.27 or the [M-H]⁻ ion at m/z 248.25. |
| Chiral HPLC | Enantiomeric Purity Assessment. This is the most critical analysis. Using a suitable chiral stationary phase (e.g., Chiralpak), the (S)- and (R)-enantiomers can be separated. The analysis should confirm an enantiomeric excess (e.e.) of >98% for the desired (S)-enantiomer. |
| Melting Point | Purity Assessment. A sharp melting point range close to the literature value indicates high purity. Broad ranges suggest the presence of impurities. |
Applications in Drug Development
The true value of (S)-1-Cbz-pyrrolidine-3-carboxylic acid lies in its application as a versatile intermediate. The pyrrolidine scaffold is a key component in a multitude of drugs targeting various conditions.[15][16][17]
Key Roles in Synthesis:
-
Peptidomimetics: The structure serves as a constrained analog of proline or other amino acids. Its rigid conformation can lock a peptide backbone into a bioactive conformation, enhancing potency and metabolic stability.
-
Scaffold for Elaboration: The carboxylic acid is a key attachment point for building molecular complexity. It can be readily converted to amides, esters, or reduced to an alcohol, opening up diverse synthetic pathways.
-
Directing Chirality: By starting with the pure (S)-enantiomer, chemists ensure the final molecule possesses the correct absolute stereochemistry required for its intended biological activity, a fundamental principle of modern asymmetric synthesis.[4]
The Cbz group plays a pivotal role in these applications. After the molecular framework has been assembled, the Cbz group is typically removed in the final steps of a synthesis via catalytic hydrogenolysis . This is a mild and highly efficient deprotection method (reacting the compound with H₂ gas over a palladium-on-carbon catalyst) that cleanly yields the free secondary amine without affecting most other functional groups.
Caption: Role as an intermediate in a synthetic route.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of (S)-1-Cbz-pyrrolidine-3-carboxylic acid is essential for user safety and to maintain the integrity of the compound.
Hazard Identification
Based on available Safety Data Sheets (SDS), the compound presents the following hazards:[13][18]
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation |
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[18][19]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18]
-
Handling: Avoid contact with skin and eyes.[18] Do not eat, drink, or smoke in the handling area.[18] Wash hands thoroughly after handling.[18]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[18] For long-term stability and to preserve its high purity, storage at -20°C is recommended.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[19]
Conclusion
(S)-1-Cbz-pyrrolidine-3-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its value is derived from the convergence of three critical features: a conformationally constrained scaffold, a pre-defined and essential chiral center, and a robust, yet selectively removable, protecting group. This combination allows researchers and drug development professionals to build molecular complexity with confidence, knowing that the stereochemical integrity of their core is secure. Understanding the rationale behind its synthesis, characterization, and handling allows for its most effective and safe implementation in the pursuit of novel therapeutics.
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A Guide to the Synthesis of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic Acid: A Key Chiral Building Block in Drug Discovery
Abstract
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, also known as N-Cbz-(S)-pyrrolidine-3-carboxylic acid, is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical agents. Its rigid pyrrolidine scaffold, combined with the stereochemically defined carboxylic acid and the readily cleavable benzyloxycarbonyl (Cbz) protecting group, offers a versatile platform for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of a robust and widely adopted synthetic route to this valuable compound, tailored for researchers, scientists, and professionals in drug development. The focus is on the practical execution of the synthesis, the rationale behind methodological choices, and the critical parameters for ensuring high yield and purity.
Introduction: The Significance of the Pyrrolidine Motif and the Cbz Protecting Group
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs.[1][2] Its five-membered saturated heterocyclic structure provides a three-dimensional framework that can effectively mimic peptide turns and present substituents in well-defined spatial orientations, crucial for optimizing interactions with biological targets such as enzymes and receptors.[3][4] The specific enantiomer, (S)-pyrrolidine-3-carboxylic acid, serves as a valuable chiral pool starting material for the stereoselective synthesis of a diverse array of compounds.[3]
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a reliable method for the temporary protection of amino groups.[5] The Cbz group is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, making it an ideal choice for multi-step synthetic sequences.[5][6][7] The synthesis of this compound, therefore, represents a critical first step in the journey towards novel therapeutics.
The Core Synthesis: N-Protection of (S)-Pyrrolidine-3-carboxylic Acid
The most direct and efficient route to this compound involves the N-protection of commercially available (S)-pyrrolidine-3-carboxylic acid using benzyl chloroformate (Cbz-Cl). This reaction is a classic Schotten-Baumann type acylation of an amine.
Reaction Scheme
The overall transformation is depicted below:
Figure 1: General reaction scheme for the N-Cbz protection of (S)-pyrrolidine-3-carboxylic acid.
Mechanistic Considerations
The reaction proceeds via the nucleophilic attack of the secondary amine of (S)-pyrrolidine-3-carboxylic acid on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to deprotonate the carboxylic acid and to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards the product. The choice of base and solvent system can significantly impact the reaction efficiency and ease of work-up.
Detailed Experimental Protocol
This protocol is a synthesis of established methods and provides a reliable procedure for the preparation of this compound.[1]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10g of starting material) |
| (S)-Pyrrolidine-3-carboxylic acid | 73366-33-3 | 115.13 | 10.0 g (86.8 mmol) |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | 17.8 g (1.2 eq., 104.2 mmol) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 22.9 g (2.5 eq., 217 mmol) |
| Dioxane | 123-91-1 | 88.11 | 100 mL |
| Water (deionized) | 7732-18-5 | 18.02 | 100 mL |
| Diethyl Ether | 60-29-7 | 74.12 | For washing |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | For acidification |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-pyrrolidine-3-carboxylic acid (10.0 g, 86.8 mmol) in a solution of sodium carbonate (22.9 g, 217 mmol) in 100 mL of deionized water. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (17.8 g, 104.2 mmol) dropwise to the cooled solution, ensuring the temperature remains below 5 °C. The dropwise addition is critical to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of n-butanol:acetic acid:water (4:1:1). The product should have a lower Rf value than the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M hydrochloric acid. The product will precipitate as a white solid.
-
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropyl ether, to afford this compound as a white crystalline solid.[1]
Expected Yield and Characterization
A typical yield for this reaction is in the range of 85-95%. The final product should be characterized by:
-
Melting Point: 96-98 °C[8]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry: To verify the molecular weight (249.26 g/mol ).[9]
-
Chiral HPLC: To confirm the enantiomeric purity.
Process Workflow and Logic
The synthesis workflow is designed for efficiency and to ensure the isolation of a high-purity product.
Figure 2: Step-by-step workflow for the synthesis of this compound.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Stoichiometry Control: The use of a slight excess of benzyl chloroformate ensures complete consumption of the starting material, while the excess base neutralizes the acid byproduct.
-
Temperature Management: Maintaining a low temperature during the addition of benzyl chloroformate is critical to minimize side reactions, such as the hydrolysis of the chloroformate.
-
In-Process Monitoring: TLC allows for real-time tracking of the reaction progress, ensuring that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time.
-
Purification Strategy: The work-up procedure effectively removes impurities, and recrystallization provides a highly pure final product suitable for subsequent synthetic steps.
Conclusion
The synthesis of this compound via N-protection of (S)-pyrrolidine-3-carboxylic acid is a reliable and scalable method for producing this important chiral building block. By carefully controlling the reaction parameters and following a systematic work-up and purification procedure, researchers can consistently obtain high yields of a high-purity product. This guide provides the necessary technical details and scientific rationale to empower scientists in drug discovery and development to confidently utilize this valuable synthetic intermediate in their research endeavors.
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Introduction: The Strategic Importance of Stereochemically Defined Scaffolds
An In-Depth Technical Guide to the Chiral Building Block: (S)-1-Cbz-pyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the demand for molecular complexity and stereochemical precision has never been greater. Biological systems are inherently chiral, and the therapeutic efficacy and safety of a drug are often dictated by its three-dimensional arrangement.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools, enabling the efficient and predictable synthesis of complex active pharmaceutical ingredients (APIs).[3][4][]
(S)-1-Cbz-pyrrolidine-3-carboxylic acid stands out as a particularly valuable chiral synthon. It combines three key structural features that medicinal chemists strategically exploit: a stereochemically defined pyrrolidine ring, a versatile carboxylic acid functional group, and a robust, yet readily removable, amine protecting group. This guide provides a comprehensive technical overview of this building block, from its molecular architecture and synthesis to its application in the development of novel therapeutics.
Deconstructing the Molecular Architecture
The utility of (S)-1-Cbz-pyrrolidine-3-carboxylic acid stems from the distinct roles played by its constituent parts. Understanding these components is crucial to appreciating its application in synthesis.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered, saturated pyrrolidine ring is a "privileged scaffold" in drug design.[6] Its non-planar, puckered conformation provides a three-dimensional character that allows for a more effective exploration of the pharmacophore space compared to flat, aromatic rings.[7] This sp³-rich framework is found in numerous FDA-approved drugs and natural products, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[7][8]
The (S)-Stereocenter: The Key to Biological Specificity
The chirality of the building block resides at the C3 position of the pyrrolidine ring, specified as the (S)-enantiomer. This defined stereochemistry is critical, as interactions between a drug molecule and its biological target (e.g., an enzyme or receptor) are highly dependent on a precise geometric fit.[1] By starting with an enantiomerically pure building block, chemists can avoid the costly and complex separation of stereoisomers later in the synthetic sequence, ensuring that the final compound has the desired biological activity and minimizing the risk of off-target effects or toxicity that could arise from the wrong enantiomer.[3][4]
The Carboxybenzyl (Cbz) Group: Robust Amine Protection
The secondary amine of the pyrrolidine ring is protected by a carboxybenzyl (Cbz or Z) group. Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group is a carbamate that effectively masks the nucleophilicity and basicity of the amine.[9][10][11]
-
Stability: The Cbz group is highly stable under a wide range of reaction conditions, including basic, nucleophilic, and mildly acidic environments, allowing for extensive modification of other parts of the molecule, such as the carboxylic acid group.[10][12]
-
Orthogonality: It is orthogonal to other common protecting groups like Boc and Fmoc, providing essential flexibility in complex, multi-step syntheses.[9][13]
-
Cleavage: The defining feature of the Cbz group is its clean and mild removal via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst). This deprotection strategy occurs under neutral pH and releases benign byproducts (toluene and carbon dioxide), preserving sensitive functional groups elsewhere in the molecule.[10][13]
Synthesis and Physicochemical Properties
The preparation of (S)-1-Cbz-pyrrolidine-3-carboxylic acid is a standard and efficient transformation, typically achieved by protecting the commercially available (S)-pyrrolidine-3-carboxylic acid.
Diagram of the Synthetic Transformation
Caption: Synthetic route for N-Cbz protection.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative procedure for the N-protection of (S)-pyrrolidine-3-carboxylic acid.
-
Dissolution: Dissolve (S)-pyrrolidine-3-carboxylic acid (1.0 equivalent) in an aqueous solution of a suitable base, such as sodium carbonate (2.5 equivalents) or potassium carbonate, with cooling in an ice-water bath to maintain a temperature of 0-5 °C.[10]
-
Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise.[11] Ensure the temperature is kept below 5 °C during the addition to control the exothermic reaction. The reaction pH is typically maintained between 8 and 10.[14]
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using a suitable chromatographic method (e.g., TLC).
-
Aqueous Work-up: Once the reaction is complete, wash the aqueous mixture with a non-polar organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.[10]
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify it to pH 2 using a strong acid (e.g., 1 M HCl). The desired product will precipitate out of the solution or become extractable into an organic solvent.[10]
-
Extraction: Extract the product from the acidified aqueous layer using an appropriate organic solvent, such as ethyl acetate (3x volumes).[15]
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The final product, (S)-1-Cbz-pyrrolidine-3-carboxylic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropyl ether) to obtain a white solid.[15]
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound are confirmed through analytical characterization. Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 192214-00-9 | [16][17][18] |
| Molecular Formula | C₁₃H₁₅NO₄ | [17][18] |
| Molecular Weight | 249.26 g/mol | [17][18][19] |
| Appearance | White to off-white solid | [15] |
| Melting Point | 107-109 °C | [15] |
| Density | ~1.31 g/cm³ | [20] |
| Boiling Point | 432.3 °C at 760 mmHg | [20] |
| Polar Surface Area | 66.8 Ų | [19] |
| XLogP3 | 1.3 - 1.7 | [19][20] |
Applications in Drug Discovery: A Gateway to Novel Scaffolds
(S)-1-Cbz-pyrrolidine-3-carboxylic acid is not an end-product but a versatile intermediate. Its bifunctional nature—a modifiable carboxylic acid and a protected amine—allows for sequential and divergent synthesis strategies.
Strategic Role in Synthesis
The true power of this building block lies in its ability to serve as a rigid scaffold onto which further complexity can be built.
-
Amide Coupling: The carboxylic acid group is a prime handle for forming amide bonds with a wide array of amines, a cornerstone reaction in medicinal chemistry for linking molecular fragments.
-
Cbz-Deprotection: Subsequent removal of the Cbz group unmasks the pyrrolidine's secondary amine.
-
N-Functionalization: This newly revealed amine can then be functionalized through reactions such as reductive amination, acylation, or arylation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
This stepwise functionalization makes the building block ideal for constructing libraries of compounds for screening. Pyrrolidine derivatives have shown significant potential as inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-IV) for diabetes treatment and Factor XIa for anticoagulation, as well as modulators of various receptors.[6][8][21]
Illustrative Drug Discovery Workflow
The following diagram illustrates a hypothetical workflow where (S)-1-Cbz-pyrrolidine-3-carboxylic acid is used to synthesize a potential drug candidate.
Caption: A workflow for creating a drug candidate.
Conclusion
(S)-1-Cbz-pyrrolidine-3-carboxylic acid is a quintessential example of a modern chiral building block. It provides chemists with a robust, stereochemically defined scaffold that simplifies the synthesis of complex molecules. The strategic combination of a privileged pyrrolidine ring, a fixed (S)-stereocenter, and the reliable Cbz protecting group makes it an invaluable asset in the quest for safer and more effective medicines. Its continued use in both academic research and industrial drug development underscores its fundamental importance in the field of medicinal chemistry.
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
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The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Retrieved January 12, 2026, from [Link]
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Benzyl chloroformate. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules, 26(16), 4885. Retrieved January 12, 2026, from [Link]
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(R)-1-Cbz-pyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers in Pharmacology, 14. Retrieved January 12, 2026, from [Link]
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Exploring the Synthesis and Potential of Pyrrolidine-3-Carboxylic Acid Derivatives in Materials Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4988. Retrieved January 12, 2026, from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic Acid
Foreword: Navigating the Solubility Landscape of a Key Chiral Building Block
To the researchers, scientists, and drug development professionals who strive to innovate, a deep understanding of the fundamental physicochemical properties of our molecular tools is paramount. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, a key chiral building block in the synthesis of a multitude of pharmaceutical agents, presents a solubility profile that is critical to its effective application. This guide is designed to provide a comprehensive technical overview of its solubility, moving beyond mere data points to explain the underlying chemical principles and provide actionable experimental protocols. It is structured to empower you with the knowledge to not only predict and measure but also to manipulate the solubility of this versatile compound to suit your research and development needs.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. This compound is a solid at room temperature with the following key computed properties[1]:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₄ | PubChem[1] |
| Molecular Weight | 249.26 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a benzyloxycarbonyl group imparts a degree of polarity to the molecule. However, the benzyl and pyrrolidine rings introduce significant non-polar character. The XLogP3 value of 1.3 suggests a moderate lipophilicity, indicating that the compound will have a preference for organic solvents over water.
Theoretical Underpinnings of Solubility
The solubility of this compound is governed by the interplay of its functional groups with the solvent. The principle of "like dissolves like" is a useful starting point for predicting its solubility in various media.
Aqueous Solubility
The aqueous solubility of this compound is expected to be low. The non-polar benzyl and pyrrolidine rings will disrupt the hydrogen-bonding network of water, making solvation energetically unfavorable. The carboxylic acid group can ionize to a carboxylate anion, which is significantly more polar and water-soluble. However, the extent of ionization is dependent on the pH of the solution and the pKa of the carboxylic acid. The presence of the electron-withdrawing benzyloxycarbonyl group on the pyrrolidine nitrogen is expected to have a modest acidifying effect on the carboxylic acid proton.
Organic Solvent Solubility
Based on its structure, this compound is predicted to be soluble in a range of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution. For the analogous compound N-Benzyloxycarbonyl-L-proline, good solubility in methanol has been reported.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Slight solubility of the related Cbz-D-Pro-OH in DMSO has been noted.
-
Less Polar Solvents (e.g., Chloroform, Dichloromethane): The non-polar components of the molecule will interact favorably with these solvents. Cbz-D-Pro-OH has been reported to be slightly soluble in chloroform.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Solubility in highly non-polar solvents is expected to be limited due to the presence of the polar carboxylic acid and carbamate groups.
Qualitative Solubility Predictions
The following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents. These predictions are based on its structural similarity to other N-Cbz protected proline derivatives and general chemical principles. Experimental verification is essential.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Water | Low | Predominantly non-polar structure. |
| Methanol | High | Polar protic solvent, hydrogen bonding. |
| Ethanol | High | Polar protic solvent, hydrogen bonding. |
| Isopropanol | Moderate | Reduced polarity compared to methanol/ethanol. |
| Acetone | Moderate | Polar aprotic solvent. |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | Highly polar aprotic solvent. |
| Dichloromethane (DCM) | Moderate | Good balance for polar and non-polar features. |
| Chloroform | Slight to Moderate | Less polar than DCM. |
| Tetrahydrofuran (THF) | Moderate | Cyclic ether with moderate polarity. |
| Toluene | Low | Non-polar aromatic solvent. |
| Hexane | Very Low | Highly non-polar aliphatic solvent. |
Experimental Determination of Solubility
Accurate determination of solubility requires empirical measurement. The choice of method depends on the required throughput, accuracy, and the stage of the research or development process. Two primary types of solubility are measured: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer. This method is fast but can sometimes overestimate solubility as it may lead to supersaturated solutions.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. This "shake-flask" method is considered the gold standard for its accuracy.
Workflow for Solubility Determination
Caption: General workflow for kinetic and thermodynamic solubility determination.
Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant. It is crucial to avoid disturbing the undissolved solid.
-
Clarify the supernatant by either:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended particles.
-
Filtration: Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE or PVDF).
-
-
-
Analysis of the Saturated Solution:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze the clarified supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.
-
Self-Validating System:
-
Visual Confirmation: Ensure undissolved solid is present at the end of the equilibration period.
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at equilibrium.
-
Calibration Curve: The linearity of the calibration curve (R² > 0.99) ensures the accuracy of the quantification.
Strategies for Solubility Enhancement
For applications requiring higher concentrations of this compound than achievable in a given solvent, several strategies can be employed.
pH Adjustment
For aqueous solutions, increasing the pH above the pKa of the carboxylic acid will deprotonate it, forming the more soluble carboxylate salt. This is a common and effective method for enhancing the aqueous solubility of acidic compounds.
Caption: Effect of pH on the solubility of a carboxylic acid.
Co-solvents
The addition of a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG) to an aqueous solution can increase the solubility of non-polar compounds. The co-solvent reduces the polarity of the aqueous phase, making it more favorable for the solute.
Complexation
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with non-polar molecules or moieties, such as the benzyl group of the target compound, effectively encapsulating the non-polar portion and increasing its apparent aqueous solubility.
Conclusion
The solubility of this compound is a critical parameter that influences its utility in various scientific and industrial applications. A thorough understanding of its physicochemical properties allows for the prediction of its behavior in different solvent systems. While qualitative predictions provide a useful starting point, precise and accurate solubility data must be obtained through robust experimental methods like the shake-flask technique. For applications where solubility is a limiting factor, strategies such as pH adjustment, the use of co-solvents, and complexation can be effectively employed. This guide provides the theoretical framework and practical methodologies to empower researchers to confidently work with this important chiral building block.
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Introduction: Acknowledging the Dual Nature of a Key Building Block
An In-depth Technical Guide to the Safe Handling of (S)-1-Cbz-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Cbz-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative extensively utilized as a key building block in the synthesis of complex pharmaceutical agents. Its rigid, stereochemically defined structure makes it an invaluable scaffold in medicinal chemistry for creating novel therapeutics. However, as with any reactive chemical intermediate, its utility in synthesis is counterbalanced by inherent hazards that must be rigorously understood and managed.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more causal understanding of the risks associated with this compound. As scientists, our responsibility is not merely to follow safety protocols but to comprehend the chemical principles that underpin them. This document is structured to provide that understanding, enabling research professionals to build a self-validating system of safety for the handling, storage, and disposal of (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
Section 1: Hazard Identification and Comprehensive Risk Assessment
The foundation of safe laboratory practice is a thorough identification of a substance's intrinsic hazards. (S)-1-Cbz-pyrrolidine-3-carboxylic acid is classified under the Globally Harmonized System (GHS) with several key hazard statements that warrant a detailed examination.[1]
GHS Hazard Profile
A substance's GHS classification is the primary source of its hazard identity. The classifications for this compound point to risks upon acute exposure via multiple routes.
| Hazard Class | Category | Hazard Statement | Interpretation for the Researcher |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Ingestion of even small quantities can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | The compound can cause inflammation, redness, or discomfort upon contact with the skin. This necessitates the use of appropriate chemical-resistant gloves and lab coats.[1] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | Direct contact with the eyes can result in significant, potentially painful irritation. Goggles or a face shield are mandatory.[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory) | 3 | H335: May cause respiratory irritation | Inhalation of the dust or aerosol can irritate the respiratory tract, leading to coughing or shortness of breath. All weighing and handling should be performed in a certified chemical fume hood.[1] |
The Logic of Proactive Risk Assessment
A robust safety culture is predictive, not reactive. Before handling this compound, a systematic risk assessment should be performed. This involves not just acknowledging the hazards but planning the experimental workflow to minimize exposure at every step.
Caption: A logical workflow for proactive risk assessment before handling the compound.
Section 2: Field-Proven Handling and Storage Protocols
Adherence to meticulously designed protocols is non-negotiable. The following procedures are based on a synthesis of regulatory guidelines and practical, field-tested experience.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous dusts or vapors is through engineering controls.
Protocol for Use of a Chemical Fume Hood:
-
Certification Check: Before starting work, verify that the chemical fume hood has been certified within the last year.
-
Sash Positioning: Always work with the sash at the lowest practical height, and never allow your head to enter the plane of the hood opening.
-
Airflow Integrity: Avoid large, rapid movements and placing bulky equipment near the front of the hood, as this can disrupt the protective airflow curtain.
-
Work Zone: Conduct all operations at least 6 inches (15 cm) back from the face of the hood.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential but should never be the sole means of protection. Its selection must be directly correlated with the identified hazards.[1]
Protocol for PPE Selection and Use:
-
Eye Protection: Chemical splash goggles are mandatory.[1] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
-
Hand Protection:
-
Selection: Standard nitrile gloves are generally sufficient for incidental contact with solid forms of this compound. Always consult a glove compatibility chart for prolonged work or when using solutions.
-
Technique: Inspect gloves for any signs of degradation or puncture before use. Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[2]
-
-
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. Ensure it is laundered professionally and not taken home.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Temperature: Store in a cool, dry, and well-ventilated area.[1] While some suppliers recommend storage at -20°C[3], others suggest 2-8°C[4]. For long-term storage, -20°C is preferable to minimize potential degradation pathways. For routine lab use, 2-8°C is acceptable.
-
Container: Keep the container tightly sealed to prevent moisture ingress.[1]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[5]
Section 3: Emergency Response Protocols
Preparedness is the key to mitigating the consequences of an accidental exposure or release. All personnel must be familiar with these procedures before an incident occurs.
First-Aid Measures: Rapid and Correct Response
Immediate and appropriate first aid can significantly reduce the severity of an injury. The following diagram outlines the critical decision-making process.
Caption: A workflow for immediate first-aid response to different exposure routes.
Fire-Fighting Measures
In the event of a fire involving this compound, the primary hazards are the substance itself and its hazardous decomposition products.
-
Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam.[1] Avoid using a direct stream of water, which could scatter the powder.
-
Hazardous Combustion Products: Under fire conditions, expect the formation of toxic gases, including carbon monoxide (CO) and nitrogen oxides (NOx).[1][5]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances and toxic fumes.[1]
Accidental Release Measures (Spills)
A spill of solid (S)-1-Cbz-pyrrolidine-3-carboxylic acid should be managed promptly and carefully.
Protocol for Solid Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and appropriate gloves.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.
-
Collection: Carefully sweep the material into a designated, labeled waste container. Use spark-free tools if there is any solvent present.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste container and any contaminated materials as hazardous chemical waste according to your institution's guidelines.[1]
Section 4: Toxicological and Physicochemical Profile
A deeper understanding of a compound's properties allows for a more informed risk assessment.
Toxicological Data Summary
While a complete toxicological profile is not available, the existing data clearly defines the primary risks.
| Endpoint | Result | Significance |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] | Confirms the need for strict hygiene and containment to prevent ingestion. |
| Skin Corrosion/Irritation | No definitive data, but classified as an irritant (Category 2)[1] | The classification implies that repeated or prolonged contact is likely to cause dermatitis. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2)[1] | Reinforces the mandatory requirement for sealed eye protection. |
| Respiratory/Skin Sensitization | May cause respiratory irritation.[1] No data on skin sensitization. | The potential for respiratory irritation necessitates handling in a fume hood. |
| Germ Cell Mutagenicity | No data available[1] | In the absence of data, assume the compound has not been tested and handle it as a potential mutagen. |
| Carcinogenicity | No data available[1] | No component is listed as a carcinogen by IARC or NTP.[2] However, lack of data is not proof of absence of effect. |
| Reproductive Toxicity | No data available[1] | Prudent practice dictates minimizing exposure for all personnel, especially those of reproductive age. |
Physicochemical Properties
These properties are essential for planning experiments and understanding the compound's behavior.
| Property | Value | Source |
| CAS Number | 192214-00-9 | [1][3] |
| Molecular Formula | C₁₃H₁₅NO₄ | [3][4][6] |
| Molecular Weight | 249.26 g/mol | [3][4][6] |
| Appearance | Off-white to white solid | [5][7] |
| Melting Point | 182 - 184 °C | [5] |
| Solubility | No quantitative data available, but likely soluble in many organic solvents. | |
| Stability | Stable under recommended storage conditions.[1] |
Conclusion
(S)-1-Cbz-pyrrolidine-3-carboxylic acid is a powerful tool in the arsenal of the synthetic and medicinal chemist. Its safe and effective use hinges on a culture of awareness, preparedness, and a deep understanding of its chemical nature. By moving beyond mere compliance and embracing the scientific rationale behind safety protocols, researchers can confidently and responsibly harness the potential of this valuable molecule. This guide serves as a framework for developing that essential expertise.
References
- Safety Data Sheet - (S)-1-Cbz-pyrrolidine-3-carboxylic acid. Combi-Blocks.
- (S)-1-Cbz-pyrrolidine-3-carboxylic acid CAS: 192214-00-9.
- Chemw
- SAFETY D
- Hazardous Substance Fact Sheet - N-Nitrosopyrrolidine. NJ.gov.
- SAFETY DATA SHEET - Pyrrolidine (Toxicological Inform
- (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
- 1-Boc-pyrrolidine-3-carboxylic acid - Safety D
- SAFETY DATA SHEET - Pyrrolidine-3-carboxylic acid. Fisher Scientific.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid. Santa Cruz Biotechnology.
- (S)-(+)-Pyrrolidine-3-carboxylic acid. Sigma-Aldrich.
- (S)-1-N-Cbz-Pyrrolidine-3-carboxylic acid. CymitQuimica.
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Harnessing the Five-Membered Ring: A Technical Guide to Natural Product Synthesis with Chiral Pyrrolidines
Abstract
The chiral pyrrolidine scaffold stands as a cornerstone in modern asymmetric synthesis, evolving from a simple amino acid to a class of highly sophisticated organocatalysts.[1][2][3] Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its biological significance and synthetic utility.[4][5] This technical guide provides an in-depth exploration of the strategic application of chiral pyrrolidine catalysts in the total synthesis of complex natural products. We will dissect the fundamental mechanistic principles of enamine and iminium ion catalysis, showcase their power through key bond-forming reactions, and culminate in detailed case studies of landmark total syntheses. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful catalytic tools to navigate the challenges of stereocontrolled synthesis.
The Foundation: Mechanistic Pillars of Pyrrolidine Organocatalysis
The catalytic prowess of chiral pyrrolidines, most fundamentally exemplified by L-proline, was first revealed in the early 1970s through the pioneering work on the intramolecular aldol reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[6][7][8][9] This discovery laid the groundwork for the field of asymmetric organocatalysis, which operates without the need for toxic or expensive metal catalysts.[10] The efficacy of these catalysts stems from their ability to transiently and reversibly form chiral intermediates with carbonyl compounds, activating them towards nucleophilic or electrophilic attack through two primary catalytic cycles: Enamine Catalysis and Iminium Ion Catalysis .
-
Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine catalyst condenses with a ketone or aldehyde to form a chiral enamine. This enamine acts as a nucleophile, analogous to an enolate, but with enhanced reactivity and predictable stereofacial bias imparted by the catalyst's chiral scaffold. The classic example is the reaction of an aldehyde or ketone with an electrophile.
-
Iminium Ion Catalysis: Conversely, when reacting an α,β-unsaturated aldehyde or ketone, the pyrrolidine catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for conjugate addition by a nucleophile.[11] The steric environment of the catalyst directs the nucleophile to attack one specific face of the molecule, thereby controlling the stereochemistry of the newly formed C-C bond.
These two activation modes are visually summarized in the catalytic cycle below.
The remarkable stereocontrol exerted by these catalysts is often explained by a Zimmerman-Traxler-like six-membered transition state, where the carboxylate of proline, for instance, acts as a general acid/base, and the bulky substituent on the pyrrolidine ring shields one face of the reactive intermediate.[12]
The Synthetic Toolkit: Key Pyrrolidine-Catalyzed Transformations
The dual activation modes of chiral pyrrolidines unlock a powerful suite of asymmetric transformations that are fundamental to constructing complex molecules.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone of C-C bond formation, allowing for the construction of β-hydroxy carbonyl units with high stereocontrol. Proline and its derivatives catalyze the reaction between a ketone donor and an aldehyde acceptor via an enamine intermediate, mimicking the function of Class I aldolase enzymes.[8][10] This reaction has been instrumental in synthesizing polyketide natural products and other biologically active molecules.[13][14][15]
Asymmetric Mannich Reaction
The Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable precursors for amino acids, alkaloids, and other nitrogen-containing natural products.[16] Pyrrolidine catalysts facilitate the addition of an enolizable ketone or aldehyde to an imine, creating up to two new stereocenters with high diastereo- and enantioselectivity.[10][17][18] The stereochemical outcome (syn vs. anti) can often be controlled by judiciously selecting the proline derivative catalyst.[16][19]
Asymmetric Michael Addition
The conjugate addition of carbon and heteroatom nucleophiles to α,β-unsaturated systems is one of the most reliable methods for C-C bond formation.[20] Chiral pyrrolidines, operating through either enamine catalysis (with a carbonyl donor) or iminium ion catalysis (with an α,β-unsaturated carbonyl acceptor), provide a robust platform for controlling the stereochemistry of this transformation.[17][21][22] This reaction is frequently a key strategic element in the synthesis of complex cyclic systems.
In Practice: Total Synthesis Case Studies
The true measure of a synthetic methodology is its ability to solve complex problems. Here, we examine how chiral pyrrolidine catalysis has been pivotal in the total synthesis of significant natural products and pharmaceuticals.
Case Study 1: Oseltamivir (Tamiflu®)
Oseltamivir is a neuraminidase inhibitor used for the treatment of influenza A and B viruses.[23] Its synthesis has been a major target for methodology development, particularly routes that avoid the use of the often-supply-limited shikimic acid. Several elegant organocatalytic syntheses have been reported. A notable approach by Hayashi and coworkers features a highly efficient, one-pot sequence initiated by a diarylprolinol silyl ether-catalyzed asymmetric Michael addition.[24][25]
This initial C-C bond-forming reaction establishes a key stereocenter with near-perfect enantioselectivity, which then directs the stereochemistry of subsequent transformations.[24] The entire synthesis is remarkably efficient, proceeding in just three one-pot operations with a high overall yield.[23][24]
Table 1: Performance of Organocatalytic Michael Addition in Oseltamivir Synthesis
| Catalyst Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 10 | Benzoic Acid, Thiourea | Toluene | 2 | 100 | 99 | [24] |
Protocol: Asymmetric Michael Addition for Oseltamivir Core
-
System Validation: This protocol is self-validating through the expected high yield and enantiomeric excess, which serve as direct measures of catalyst performance and reaction fidelity. Reproducibility relies on the purity of reagents and strict adherence to anhydrous conditions.
-
Step-by-Step Methodology:
-
To a stirred solution of the Jørgensen-Hayashi catalyst (diphenylprolinol silyl ether, 0.1 mmol) and a thiourea co-catalyst (0.1 mmol) in anhydrous toluene (1.0 mL) at room temperature, add the starting nitroalkene (1.0 mmol).
-
Add diethyl malonate (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Michael adduct.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Case Study 2: (+)-Strychnine
Strychnine is an exceptionally complex indole alkaloid whose total synthesis has been a benchmark for chemical synthesis for over half a century.[26][27] A landmark asymmetric total synthesis by MacMillan and coworkers utilized an organocatalytic enantioselective Michael addition to establish the absolute stereochemistry of the entire molecule from a simple starting material.[28]
This initial organocatalytic step is crucial; it sets a single stereocenter that dictates the facial selectivity of a subsequent complex photoinduced radical cascade reaction. This elegant strategy highlights how a single, well-placed organocatalytic transformation can have profound stereochemical consequences throughout a lengthy synthetic sequence, enabling a concise and efficient route to a highly complex target.[26][28]
Protocol: Enantioselective Michael Addition for Strychnine Precursor
-
System Validation: The success of this protocol is validated by achieving the target enantiomeric excess (≥95% ee), which is critical for the stereochemical fidelity of the subsequent cascade reactions.
-
Step-by-Step Methodology:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the chiral imidazolidinone catalyst (MacMillan catalyst, 0.2 mmol) and the starting α,β-unsaturated aldehyde (1.0 mmol) in anhydrous chloroform (5.0 mL).
-
Cool the solution to -20 °C.
-
Add the nucleophile (e.g., a silyl ketene acetal, 1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction at -20 °C for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the chiral building block.
-
Determine the enantiomeric excess via chiral HPLC or SFC (Supercritical Fluid Chromatography).
-
Catalyst Evolution: Optimizing the Pyrrolidine Scaffold
While L-proline is the progenitor of pyrrolidine organocatalysis, significant research has been dedicated to modifying its structure to enhance reactivity, selectivity, and substrate scope.[29]
-
Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts): These are among the most successful and widely used second-generation catalysts.[3] Replacing the carboxylic acid of proline with a bulky diaryl(trialkylsilyloxy)methyl group dramatically increases steric hindrance, leading to superior facial shielding and higher enantioselectivities. Their increased solubility in common organic solvents also broadens their applicability.[30]
-
Proline-Derived Tetrazoles and Acylsulfonamides: Replacing the carboxylic acid with bioisosteres like tetrazoles or acylsulfonamides can enhance the catalyst's acidity and hydrogen-bonding capabilities.[17][18] These modifications have led to catalysts that are highly effective at lower loadings and in a wider range of solvents, including non-polar ones where proline itself performs poorly.[18]
Table 2: Comparison of Catalysts in a Model Asymmetric Michael Addition (Addition of Cyclohexanone to β-Nitrostyrene)
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (syn, %) | Reference |
| L-Proline | 20 | DMSO | 95 | 90:10 | 20 | [17] |
| Proline Tetrazole Deriv. | 1 | CH₂Cl₂ | 99 | 95:5 | 99 | [17][18] |
| Jørgensen-Hayashi Cat. | 2 | Toluene | >95 | >95:5 | >99 | [25] |
Conclusion and Future Horizons
Chiral pyrrolidines have fundamentally transformed the landscape of natural product synthesis. By providing a reliable and predictable method for installing stereocenters, they have enabled chemists to devise more elegant, efficient, and environmentally benign synthetic routes to molecules of immense complexity and biological importance. The principles of enamine and iminium ion catalysis are now firmly embedded in the strategic planning of modern organic synthesis.
The future of this field is bright, with ongoing efforts focused on developing novel pyrrolidine scaffolds with even greater activity and selectivity. A particularly exciting frontier is the integration of aminocatalysis with other catalytic paradigms, such as photoredox catalysis, to unlock new, previously inaccessible chemical transformations and further expand the synthetic chemist's toolkit.[1][2] The humble pyrrolidine ring, derived from a simple amino acid, will undoubtedly continue to be at the heart of groundbreaking achievements in the art and science of chemical synthesis.
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Pandey, G., & Kumar, A. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(1), 139–177. [Link]
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Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84–96. [Link]
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Pandey, G., & Kumar, A. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(1), 139–177. [Link]
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Gualandi, A., & Cozzi, P. G. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis, 9(7), 5917-5930. [Link]
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Organic Chemistry Portal. (n.d.). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. [Link]
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Lee, J. W. (2013). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. Molecules, 18(11), 13677–13705. [Link]
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Beaudry, C. M., & MacMillan, D. W. C. (2018). Asymmetric Total Synthesis of (+)-Strychnine. Organic Letters, 20(24), 7853–7856. [Link]
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Tripathi, P. P., & Reddy, D. S. (2013). Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds. Accounts of Chemical Research, 46(2), 300–313. [Link]
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Maruoka, K., & Ooi, T. (2007). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry, 72(19), 7431–7434. [Link]
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Wang, C., Wu, Z., Li, Y., & Zhang, Y. (2011). Pyrrolidine-Based Chiral Quaternary Alkylammonium Ionic Liquids as Organocatalysts for Asymmetric Michael Additions. Synthetic Communications, 41(12), 1776-1784. [Link]
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Extance, A. (2016). Turbocharged synthesis makes antiviral Tamiflu in an hour. Chemistry World. [Link]
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Vetica, F., & Dell'Amico, L. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(14), 5556. [Link]
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Bonjoch, J., & Sole, D. (2011). Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis. Chemical Society Reviews, 40(7), 3847–3864. [Link]
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Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry, 17(27), 7442–7454. [Link]
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Chemistry World. (2011). Strychnine in just six steps. [Link]
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Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]
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Yang, Y., & Arnold, F. H. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 7(5), 827–833. [Link]
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Singh, S., Kumar, R., Dubey, N. N., & Appayee, C. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications, 60(64), 8965-8968. [Link]
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ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. [Link]
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Padwa, A., et al. (2011). Total Synthesis of (±)-Strychnine via a [4 + 2]-Cycloaddition/Rearrangement Cascade. Organic Letters, 13(10), 2568–2571. [Link]
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Alza, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 563–569. [Link]
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Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. [Link]
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ResearchGate. (n.d.). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. [Link]
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Al-Zaydi, K. M. (2013). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 18(6), 6335–6348. [Link]
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Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]
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Volchkov, I., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(21), 7298. [Link]
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Clay, A. D., & Dounay, A. B. (2009). Stereoselective Synthesis of Quaternary Proline Analogues. Synthesis, 2009(18), 3021–3038. [Link]
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Thomson, R. J., & Reisman, S. E. (2016). Synthesis and Applications of iso-Hajos–Parrish Ketones. The Journal of Organic Chemistry, 81(15), 6165–6172. [Link]
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Methodological & Application
Application Note: Strategic Incorporation of (S)-1-Cbz-pyrrolidine-3-carboxylic Acid for Conformational Control in Peptide Synthesis
Introduction: The Role of Conformational Constraint in Peptidomimetics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutic agents due to their high specificity and potency. However, their application is often hindered by poor metabolic stability and limited bioavailability. Peptidomimetics—small, protein-like chains designed to mimic natural peptides—offer a solution by overcoming these limitations.[1] A primary strategy in peptidomimetic design is the introduction of conformational constraints to restrict the molecule's flexibility.[1][2] By reducing the number of accessible conformations, researchers can pre-organize the molecule into its bioactive shape, leading to enhanced binding affinity, selectivity, and enzymatic resistance.[3][4]
(S)-1-Cbz-pyrrolidine-3-carboxylic acid is a non-canonical amino acid that serves as a powerful building block in this endeavor. Its rigid five-membered pyrrolidine ring introduces a localized conformational restraint, effectively controlling the torsional angles of the peptide backbone.[3] This guide provides a comprehensive overview of its properties, strategic use, and detailed protocols for its incorporation into peptide scaffolds, with a focus on the chemistry of its essential Carboxybenzyl (Cbz) protecting group.
Physicochemical Properties & Handling
Proper storage and handling are critical for maintaining the integrity of (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
| Property | Value | Reference |
| CAS Number | 192214-00-9 | [5] |
| Molecular Formula | C₁₃H₁₅NO₄ | [5][6] |
| Molecular Weight | 249.26 g/mol | [5][7] |
| Appearance | White to off-white solid | |
| Melting Point | 107-109 °C | [8] |
| Storage Temperature | -20°C | [5] |
Handling Recommendations:
-
Store in a tightly sealed container in a cool, dry place.
-
Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or chemical fume hood.
The Carboxybenzyl (Cbz) Group: A Cornerstone of Peptide Synthesis
The Carboxybenzyl (Cbz, or Z) group, introduced in the 1930s, was a foundational development in controlled peptide chemistry.[9] It functions as a robust protecting group for the secondary amine of the pyrrolidine ring, rendering it non-nucleophilic and preventing unwanted side reactions during peptide coupling.[7]
Mechanism of Protection
The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The amine performs a nucleophilic attack on the highly reactive chloroformate, with a base added to neutralize the HCl generated during the reaction.[9][10]
The Deprotection Gold Standard: Catalytic Hydrogenolysis
A key advantage of the Cbz group is its facile removal under mild hydrogenolysis conditions. This process is highly efficient and clean, as the byproducts are volatile and easily removed.[10][11]
Mechanism: The reaction proceeds via the cleavage of the benzylic C-O bond using a palladium catalyst (typically 10% Pd/C) and hydrogen gas. This releases an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[9][10] An alternative to H₂ gas is transfer hydrogenation, which uses a hydrogen donor like ammonium formate.[10]
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Application Note & Protocol: High-Efficiency Amide Coupling of (S)-1-Cbz-pyrrolidine-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the efficient amide coupling of (S)-1-Cbz-pyrrolidine-3-carboxylic acid, a chiral building block crucial in the synthesis of peptidomimetics and other bioactive molecules. We detail a robust protocol centered on the use of HATU as the coupling reagent, offering insights into the reaction mechanism, optimization strategies, and thorough analytical monitoring. This guide is designed for researchers in medicinal chemistry and drug development, providing the technical depth necessary for successful and reproducible synthesis.
Introduction: The Strategic Importance of the Cbz-Pyrrolidine Scaffold
(S)-1-Cbz-pyrrolidine-3-carboxylic acid is a conformationally constrained proline analogue. Its rigid five-membered ring structure is invaluable in medicinal chemistry for designing molecules with specific three-dimensional orientations, which is often critical for potent and selective interaction with biological targets[1]. The carboxybenzyl (Cbz) protecting group on the pyrrolidine nitrogen is stable under a variety of reaction conditions but can be removed cleanly via methods like catalytic hydrogenolysis, making it a versatile intermediate in multi-step syntheses[1][2][3].
The formation of an amide bond is one of the most fundamental transformations in organic synthesis and is central to the construction of peptides and small-molecule drugs. The direct condensation of a carboxylic acid and an amine is generally unfavorable, necessitating the use of "coupling reagents" to activate the carboxylic acid. This guide focuses on a modern and highly efficient coupling strategy to ensure high yields and minimal side reactions, particularly the preservation of the stereochemical integrity at the chiral center.
The Chemistry of Amide Bond Formation: A Mechanistic Overview
Successful amide coupling hinges on the activation of the carboxylic acid moiety to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. While numerous coupling reagents exist, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a uronium-based aminium salt renowned for its high efficiency and low rate of racemization[4][5].
The key steps in a HATU-mediated coupling are:
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion[6][7].
-
Activation: The carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This unstable intermediate rapidly rearranges to form an OAt-active ester[4][6].
-
Nucleophilic Attack: The amine nucleophile attacks the activated ester, forming a tetrahedral intermediate which then collapses to yield the desired amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt)[6].
The exceptional performance of HATU is partly attributed to the HOAt byproduct, which is a superior activating group, and a neighboring group effect from the pyridine nitrogen that stabilizes the transition state[4].
Visualization of the HATU Coupling Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocol
This protocol describes the coupling of (S)-1-Cbz-pyrrolidine-3-carboxylic acid with a representative primary amine, Benzylamine. The principles and stoichiometry can be adapted for other amines.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Equivalents | Amount (for 1 mmol scale) |
| (S)-1-Cbz-pyrrolidine-3-carboxylic acid | 192214-00-9 | 249.26 | 1.0 eq. | 249.3 mg |
| Benzylamine | 100-46-9 | 107.15 | 1.1 eq. | 117.9 mg (120 µL) |
| HATU | 148893-10-1 | 380.23 | 1.2 eq. | 456.3 mg |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 eq. | 387.7 mg (524 µL) |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 10 mL |
| Saturated aq. NaHCO₃ Solution | - | - | - | ~20 mL |
| 1 M aq. HCl Solution | - | - | - | ~20 mL |
| Brine (Saturated aq. NaCl) | - | - | - | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~2 g |
| Ethyl Acetate (for TLC and chromatography) | 141-78-6 | 88.11 | - | As needed |
| Hexanes (for TLC and chromatography) | - | - | - | As needed |
Step-by-Step Procedure
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-Cbz-pyrrolidine-3-carboxylic acid (249.3 mg, 1.0 mmol) and HATU (456.3 mg, 1.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5 minutes.
-
Dissolution: Add anhydrous Dichloromethane (DCM, 10 mL) via syringe and stir the mixture at room temperature until all solids are dissolved.
-
Pre-activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (524 µL, 3.0 mmol) dropwise over 1 minute. Stir the solution at 0 °C for 15 minutes. A slight color change may be observed as the active ester forms.
-
Amine Addition: Add Benzylamine (120 µL, 1.1 mmol) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC)[8][9][10][11]. A suitable eluent system is 1:1 Ethyl Acetate/Hexanes. Spot the starting carboxylic acid, the reaction mixture, and a co-spot[9][11]. The reaction is complete when the starting acid spot has been completely consumed.
-
Work-up: a. Dilute the reaction mixture with an additional 20 mL of DCM. b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (1 x 20 mL), saturated aq. NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL)[8][12]. These washes remove unreacted starting materials, DIPEA salts, and water-soluble byproducts. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50%) to afford the pure amide product.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for amide coupling.
Characterization and Troubleshooting
Expected Analytical Data
Proper characterization is essential to confirm the identity and purity of the synthesized amide.
| Technique | Expected Observations for (S)-benzyl 3-(benzylcarbamoyl)pyrrolidine-1-carboxylate |
| TLC | Product Rf should be intermediate between the more polar starting acid and the less polar benzylamine. A single spot should be observed after purification. |
| ¹H NMR | Appearance of a new amide N-H proton signal (typically a triplet, ~6-8 ppm). Signals corresponding to the newly introduced benzyl group (~7.2-7.4 ppm, multiplet, 5H; ~4.4 ppm, doublet, 2H). Characteristic Cbz and pyrrolidine signals should remain[13]. |
| ¹³C NMR | Appearance of a new amide carbonyl signal (~170-175 ppm). |
| LC-MS | A major peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the expected product (MW = 338.39). Purity can be assessed by peak integration. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent (HATU is moisture-sensitive).2. Insufficient base.3. Poor quality (wet) solvent. | 1. Use fresh HATU from a desiccator.2. Ensure accurate addition of DIPEA.3. Use freshly dried solvent. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Side reactions (e.g., racemization, though less common with HATU).3. Degradation of starting material or product. | 1. Increase reaction time or slightly warm the reaction (e.g., to 40°C).2. Ensure the reaction is not run for an excessively long time or at high temperatures.3. Re-purify the starting materials if necessary. |
| Difficult Purification | 1. Tetramethylurea byproduct from HATU is co-eluting with the product.2. Product has similar polarity to a starting material. | 1. Ensure the aqueous work-up is performed thoroughly, as the urea byproduct has some water solubility.2. Adjust the chromatography eluent system to achieve better separation. |
References
-
HATU - Wikipedia. Provides a detailed overview of the HATU reagent, including its reaction mechanism and applications in peptide synthesis. [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. A resource illustrating the step-by-step mechanism of amide formation using HATU. [Link]
-
Amide Workup - Biofilm Inhibitor Synthesis. Details a standard procedure for the aqueous workup of amide coupling reactions to remove impurities. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Offers protocols for various peptide coupling methods, providing context for standard practices in the field. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. A video explanation of the roles of HATU and DIPEA in peptide coupling reactions. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. A research article discussing various conditions for amide bond formation. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. Discusses practical challenges and byproducts associated with HATU coupling reactions. [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Provides example protocols for amide coupling using the EDC/HOBt method as a comparison. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. A diagram and discussion on the HATU/HOAt coupling mechanism. [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing). A research paper on novel conditions for amide synthesis. [Link]
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. A practical guide on how to effectively monitor a chemical reaction using Thin Layer Chromatography. [Link]
-
Representative ¹³C‐NMR spectra of Cbz protected and deprotected... - ResearchGate. An example of NMR spectra for Cbz-protected compounds. [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. A detailed document on the theory and practice of monitoring reactions by TLC. [Link]
-
2.3B: Uses of TLC - Chemistry LibreTexts. An educational resource explaining the various uses of TLC, including reaction monitoring. [Link]
-
Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. A student manual chapter on reaction monitoring. [Link]
-
(R)-1-Cbz-pyrrolidine-3-carboxylic acid | C13H15NO4 | CID 25418128 - PubChem. PubChem entry for the (R)-enantiomer, providing physical and chemical properties. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. A detailed look at the Cbz group, including reaction mechanisms and experimental procedures. [Link]
-
Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Research on alternative methods for Cbz group removal. [Link]
-
Cbz-Protected Amino Groups. Information on reactions involving Cbz-protected amino groups. [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. A research article describing the synthesis and protection of a related chiral building block. [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. A portal with various synthetic methods related to Cbz-protected amines. [Link]
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Synthesis of Novel Protease Inhibitors Utilizing (S)-1-Cbz-pyrrolidine-3-carboxylic Acid: Advanced Protocols and Methodologies
Abstract
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, including a prominent class of protease inhibitors.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of pharmacophoric elements, enhancing binding affinity and selectivity for enzyme active sites.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel protease inhibitors using (S)-1-Cbz-pyrrolidine-3-carboxylic acid as a key chiral building block. We present detailed, field-proven protocols for the critical amide bond formation and subsequent carbobenzyloxy (Cbz) protecting group removal, supported by mechanistic insights and comparative data to ensure reproducibility and facilitate optimization.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
Proteases are a class of enzymes essential for the life cycle of many pathogens, including viruses like HIV and Hepatitis C, making them prime targets for antiviral drug development.[3][4] Inhibitors designed to block the active site of these proteases can effectively halt viral replication.[4] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a highly valued scaffold in the design of such inhibitors.[1][5]
Key advantages of the pyrrolidine scaffold include:
-
Stereochemical Complexity: The sp³-hybridized carbons of the pyrrolidine ring allow for the creation of multiple stereocenters, enabling a three-dimensional exploration of the enzyme's binding pocket that is not possible with flat, aromatic structures.[1][6]
-
Conformational Rigidity: The cyclic nature of the scaffold reduces the conformational flexibility of the molecule, which can minimize the entropic penalty upon binding to the target protein, thereby increasing binding affinity.
-
Vectorial Presentation of Substituents: The pyrrolidine ring serves as a rigid framework from which substituents can be projected in well-defined vectors to interact with specific subsites (e.g., S1, S2) of the protease active site.[7][8]
(S)-1-Cbz-pyrrolidine-3-carboxylic acid is a particularly valuable starting material. The (S)-stereochemistry is often crucial for biological activity, and the carbobenzyloxy (Cbz) group provides robust protection for the ring nitrogen. This protection is stable under a wide range of conditions, preventing the amine from participating in undesired side reactions while allowing for selective activation and coupling at the carboxylic acid functionality.[9][10]
Core Synthetic Strategy: A Two-Stage Approach
The synthesis of a target protease inhibitor using (S)-1-Cbz-pyrrolidine-3-carboxylic acid typically proceeds through a logical two-stage workflow. This involves an initial coupling step to form a key amide bond, followed by a deprotection step to reveal the pyrrolidine nitrogen for further modification or as a required pharmacophoric element.
This strategy allows for the modular assembly of complex molecules, where the pyrrolidine core is first coupled to one part of the target molecule, and subsequent functionalization can occur after the selective removal of the Cbz group.
Experimental Protocols & Methodologies
As a senior scientist, it is understood that simply following steps is insufficient. The rationale behind the choice of reagents and conditions is paramount for troubleshooting and adaptation. The following protocols are presented with this principle in mind.
Stage 1 Protocol: HATU-Mediated Amide Coupling
For the crucial amide bond formation, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines, due to the formation of a highly reactive OAt-active ester.[2][11] This minimizes side reactions and often leads to higher yields and faster reaction times compared to carbodiimide-based methods.[12][13]
Protocol 3.1.1: Coupling of (S)-1-Cbz-pyrrolidine-3-carboxylic acid with a Primary Amine
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq.). Dissolve in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M solution).
-
Activation: To the stirred solution, add HATU (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq.). Stir the mixture at room temperature (20-25°C) for 15-20 minutes. This "pre-activation" step is critical for forming the active ester prior to the introduction of the nucleophile.[5]
-
Nucleophilic Addition: Add the desired amine component (1.05 eq.), either neat if liquid or as a solution in minimal anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure Cbz-protected intermediate.
| Parameter | Condition | Rationale & Expert Notes |
| Coupling Reagent | HATU | Superior for challenging couplings; minimizes epimerization.[14] |
| Base | DIPEA | A non-nucleophilic base essential for deprotonating the carboxylic acid without competing in the coupling.[11] |
| Solvent | Anhydrous DMF | Excellent solvating properties for all reactants; must be anhydrous to prevent hydrolysis of the active ester.[11] |
| Stoichiometry | Slight excess of amine and HATU | Ensures complete consumption of the valuable starting acid. A large excess of HATU should be avoided to prevent side reactions with the amine.[14] |
| Temperature | 20-25°C (Room Temp.) | Sufficient for activation and coupling; avoids potential degradation at elevated temperatures. |
Stage 2 Protocol: Cbz Group Deprotection via Catalytic Hydrogenolysis
The Cbz group is most cleanly and efficiently removed by catalytic hydrogenolysis.[9][15] This method involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying purification.[7]
Protocol 3.2.1: Cbz Deprotection using H₂ and Palladium on Carbon (Pd/C)
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected intermediate (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care and ensure it remains wet with solvent during transfer.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-16 hours.[7]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. In many cases, the product is of sufficient purity for the next step without further purification.
| Parameter | Condition | Rationale & Expert Notes |
| Catalyst | 10% Pd/C | The standard, highly effective catalyst for hydrogenolysis.[8][9] |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | Direct and efficient hydrogen source. For scale-up, transfer hydrogenation is a safer alternative.[9] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are generally preferred and facilitate the reaction.[7] |
| Safety | Inert atmosphere purge; careful handling of catalyst | Essential for preventing fires with pyrophoric Pd/C and ensuring safe use of flammable H₂ gas. |
Data Summary & Comparative Analysis
The choice of methodology can significantly impact the outcome of a synthesis. The tables below provide a comparative overview to aid in experimental design.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Typical Yield (%) | Key Advantages | Potential Limitations |
| HATU | None | >90 | Highly efficient, fast, good for hindered substrates.[14] | Higher cost, potential for side reactions if used in large excess.[16] |
| EDC | HOBt | 70-90 | Cost-effective, water-soluble urea byproduct is easily removed.[17][18] | Slower reactions, may be less effective for difficult couplings.[13] |
| PyBOP | None | >85 | High efficiency, stable reagent. | Byproduct can be difficult to remove. |
Table 2: Comparison of Cbz Deprotection Methods
| Method | Reagents/Conditions | Typical Yield (%) | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH, RT | >95 | Very clean, high yield, mild neutral conditions.[7][9] | Incompatible with other reducible groups (alkenes, alkynes, nitro); H₂ gas handling.[9] |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C, MeOH | >90 | Avoids use of H₂ gas, safer for scale-up.[7] | Requires higher catalyst loading and sometimes elevated temperatures. |
| Acidic Cleavage | HBr in Acetic Acid, RT | ~90 | Useful for substrates with groups sensitive to reduction.[9] | Harsh acidic conditions may not be tolerated by other functional groups. |
Conclusion
(S)-1-Cbz-pyrrolidine-3-carboxylic acid is a versatile and powerful building block for the synthesis of advanced protease inhibitors. The strategic application of robust amide coupling protocols, such as the HATU-mediated method, followed by clean and efficient Cbz deprotection via catalytic hydrogenolysis, provides a reliable pathway to complex molecular targets. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot, adapt, and optimize these protocols for the development of the next generation of life-saving therapeutics.
References
- BenchChem. (2025). Application Note: A Robust Protocol for the Catalytic Hydrogenolysis of Cbz-Protected Amines.
- BenchChem. (2025). Conditions for the Removal of the Z (Cbz)
- BenchChem. (2025). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- National Center for Biotechnology Information. (n.d.). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate. (2017).
- National Center for Biotechnology Information. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Wikipedia. (n.d.).
- Google Patents. (n.d.).
- PubMed. (2023).
- PharmaBlock. (n.d.).
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- Reddit. (n.d.).
- IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- BenchChem. (2025). Application Notes and Protocols for the Coupling of Cbz-MeAla-OH in Peptide Synthesis.
- PubMed. (2004). Discovery of potent pyrrolidone-based HIV-1 protease inhibitors with enhanced drug-like properties.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Growing Science. (2022).
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
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Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Cbz-Protected Amino Acids
Abstract
The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment in chemical biology, transforming peptide synthesis from an uncontrolled polymerization into a precise, stepwise science.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and protocols of Solid-Phase Peptide Synthesis (SPPS) utilizing Cbz-protected amino acids. While modern SPPS predominantly relies on Fmoc and Boc strategies, an understanding of Cbz chemistry remains vital for specific applications, custom peptide design, and fragment condensation strategies. We will delve into the core principles, detailed experimental protocols, key advantages, and inherent limitations of this foundational methodology.
Introduction: The Genesis of Controlled Peptide Synthesis
Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, led to uncontrolled polymerization when activation was attempted.[1] The genius of the Cbz group lies in its ability to temporarily "mask" the N-terminal amine as a carbamate, rendering it significantly less nucleophilic.[1][3] This innovation allowed for the selective activation of the C-terminal carboxylic acid and its coupling to the free amine of another amino acid, enabling the first stepwise, controlled synthesis of oligopeptides.[4]
The Cbz group's robustness is a key feature; it is stable under the basic and mildly acidic conditions often required for subsequent synthetic steps, providing considerable flexibility.[1][3] Its removal, typically achieved under distinct conditions like catalytic hydrogenolysis or strong acids, established the principle of "orthogonal" protection, a cornerstone of modern multi-step organic synthesis.[4][5] Although SPPS has largely transitioned to the more orthogonal and milder Fmoc/tBu or the acid-labile Boc/Bzl strategies, Cbz protection maintains relevance, particularly in solution-phase synthesis, fragment condensation, and for the protection of side chains, such as in lysine.[6][7]
Core Principles of Cbz-Based SPPS
Solid-Phase Peptide Synthesis (SPPS) anchors the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of N-terminally protected amino acids.[8][9] Excess reagents and by-products are simply washed away by filtration after each step, dramatically simplifying the purification process compared to traditional solution-phase synthesis.[8][10]
A typical cycle in Cbz-based SPPS involves the following key stages, which are conceptually similar to other SPPS strategies but differ in the specific reagents and conditions used for deprotection.
Workflow of a Single Coupling Cycle in Cbz-SPPS
Figure 2. General mechanism of DCC-mediated amino acid coupling.
Protocol 4: DCC-Mediated Coupling
-
Swell the deprotected peptide-resin in DCM or DMF.
-
In a separate vessel, dissolve the incoming Cbz-amino acid (2-3 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) in DMF. HOBt is crucial for suppressing racemization. [11]3. Add N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes. [11]4. Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Filter and wash the resin extensively with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) by-product. [11] Step 3: Repeat Cycle The cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is assembled. [7][9]
3.3. Final Cleavage and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the resin, and any side-chain protecting groups must be removed. In a classic Cbz/Benzyl (Bzl) protection strategy, this is typically achieved with strong acid.
Protocol 5: Final Cleavage with Anhydrous HF WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and training.
-
Thoroughly dry the peptide-resin under high vacuum.
-
In a specialized HF cleavage apparatus, cool the vessel containing the peptide-resin and a scavenger (e.g., anisole) to -78 °C.
-
Distill anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours. The strong acid cleaves the benzyl ester linkage to the resin and removes benzyl-based side-chain protecting groups.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the crude peptide with cold diethyl ether to precipitate it and remove organic scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Comparisons
The selection of deprotection and coupling reagents is critical for maximizing yield and purity.
Table 1: Comparison of Cbz Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidolysis | 33% HBr in Acetic Acid | Room Temp, 30-60 min | Fast and effective for SPPS. | Harsh conditions; can affect acid-labile side chains; corrosive. [12] |
| Hydrogenolysis | H₂, Pd/C (5-10%) | MeOH or EtOH, RT, 4-24h | Very mild; high yield in solution. [13] | Slow and often inefficient on solid support; catalyst poisoning by sulfur; reduces some functional groups. [14] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | MeOH, reflux, 1-3h | Avoids use of H₂ gas; generally faster than direct hydrogenolysis. [13] | Still subject to catalyst poisoning; requires elevated temperatures. |
| Lewis Acid Cleavage | AlCl₃ in HFIP | Room Temp | Mild and safe alternative; good functional group tolerance. [15][16] | Reagent cost; may require specific solvent systems. |
Table 2: Common Coupling Reagents for SPPS
| Reagent | Full Name | By-product | Key Features |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive and effective; DCU is insoluble in DCM, complicating SPPS. [10][11] |
| DIC | N,N'-Diisopropylcarbodiimide | Diisopropylurea (DIU) | DIU is soluble in common SPPS solvents, making it preferable for solid-phase use. [11][17] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Soluble | Fast and highly efficient; low racemization when used with HOBt. [11][17] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Soluble | Even more reactive than HBTU; excellent for sterically hindered couplings. [17][18] |
Challenges and Considerations in Cbz-SPPS
While foundational, Cbz-based SPPS presents several challenges compared to modern methods:
-
Harsh Deprotection: The reliance on strong acids like HBr/AcOH or the ultimate cleavage with HF is a significant drawback. These conditions can lead to side reactions, including degradation of sensitive residues and modification of side chains. [19][20]* Orthogonality Issues: In a classic Cbz/Bzl strategy, both the Nα-protecting group and side-chain protecting groups are benzyl-based, removed simultaneously by strong acid. This is not a truly orthogonal system and lacks the flexibility of Fmoc/tBu chemistry, where Nα and side-chain groups are removed by completely different mechanisms (base and acid, respectively). [7]* Racemization: While the addition of HOBt minimizes racemization during coupling, the risk is still present, particularly with prolonged activation times or with sensitive amino acids. [11][20]* Hydrogenolysis Inefficiency: The preferred mild deprotection method, hydrogenolysis, is often impractical for SPPS due to poor reaction kinetics and catalyst incompatibility. [4]
Conclusion
The development of the Cbz protecting group was the critical innovation that enabled the era of rational peptide synthesis. While modern SPPS has largely adopted the milder and more flexible Fmoc and Boc strategies, a thorough understanding of Cbz chemistry is indispensable for the well-rounded peptide chemist. Its principles laid the groundwork for all subsequent developments in the field. The protocols and data presented here provide a guide for employing Cbz-protected amino acids in specific SPPS applications where their unique stability profile may be advantageous, or for historical and educational context into the evolution of this powerful synthetic methodology.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Wellings, D. A., & Atherton, E. (2007). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
Kumar, R. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Retrieved from [Link]
-
Fiveable. (n.d.). Cbz Definition. Retrieved from [Link]
-
Johnson, D. C., 2nd, & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643–4646. Retrieved from [Link]
-
ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
Fields, G. B. (2011). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Methods in Molecular Biology, 794, 1–20. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]
-
Popali, S. (2018, August 1). Spps and side reactions in peptide synthesis. SlideShare. Retrieved from [Link]
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Fridkin, M., Goren, H. J., & Lapidot, A. (2002). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
-
Mayer, J. (2022, November 24). Why does my CBz-deprotection not work? ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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The Versatile Chiral Synthon: Applications of (S)-1-Cbz-pyrrolidine-3-carboxylic Acid in Asymmetric Synthesis
Introduction: A Privileged Scaffold in Modern Synthesis
(S)-1-Cbz-pyrrolidine-3-carboxylic acid, a conformationally constrained, non-proteinogenic amino acid, has emerged as a cornerstone in the field of asymmetric synthesis. Its rigid pyrrolidine ring, endowed with a stereocenter at the 3-position, and the synthetically versatile N-Cbz protecting group and carboxylic acid handle, make it an invaluable chiral building block for the construction of complex, high-value molecules.[1][2] The pyrrolidine motif is a prevalent feature in a vast number of natural products and pharmaceuticals, including antiviral agents, antidiabetic medications, and central nervous system therapeutics.[3] This prevalence underscores the importance of chiral pyrrolidine derivatives in medicinal chemistry and drug discovery. The carbobenzyloxy (Cbz) group provides robust protection for the nitrogen atom, rendering it non-nucleophilic and stable under a variety of reaction conditions, yet it can be readily removed via catalytic hydrogenolysis, offering a crucial element of synthetic flexibility.[1] This application note will provide an in-depth exploration of the utility of (S)-1-Cbz-pyrrolidine-3-carboxylic acid, complete with detailed protocols and mechanistic insights for its application as a chiral building block in the synthesis of medicinally relevant compounds.
Core Properties and Handling
(S)-1-Cbz-pyrrolidine-3-carboxylic acid is a white to off-white solid with the following key properties:
| Property | Value |
| CAS Number | 192214-00-9[4] |
| Molecular Formula | C₁₃H₁₅NO₄[4] |
| Molecular Weight | 249.26 g/mol [4] |
| Storage | Store at -20°C for long-term stability.[5] |
For optimal product recovery, it is recommended to centrifuge the vial prior to opening the cap.[5]
Application as a Chiral Building Block
The primary application of (S)-1-Cbz-pyrrolidine-3-carboxylic acid is as a chiral starting material. The defined stereochemistry at the C3 position serves as a template for the stereocontrolled introduction of further functionality, enabling the synthesis of highly substituted and stereochemically complex pyrrolidine derivatives.
Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a significant class of oral hypoglycemic agents for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key structural feature in many potent DPP-IV inhibitors. (S)-1-Cbz-pyrrolidine-3-carboxylic acid can be elaborated into more complex pyrrolidine-based structures that form the core of these inhibitors.
While a direct synthesis of a marketed DPP-IV inhibitor starting from (S)-1-Cbz-pyrrolidine-3-carboxylic acid is not readily found in the provided search results, the general synthetic strategy involves the functionalization of the pyrrolidine ring. For instance, novel cyanopyrrolidine-bearing compounds have been synthesized and shown to exhibit DPP-IV inhibitory activity.[6] A common synthetic transformation is the coupling of the carboxylic acid with various amines to introduce diversity and modulate the pharmacological properties of the resulting molecules.
Protocol 1: General Amide Coupling via EDC/HOBt
This protocol describes a standard and widely used method for the formation of an amide bond between (S)-1-Cbz-pyrrolidine-3-carboxylic acid and a primary or secondary amine.
Caption: Stereoselective alkylation of a pyrrolidine-3-carboxylate ester.
Materials:
-
(S)-1-Cbz-pyrrolidine-3-carboxylic acid methyl ester (prepared from the acid via standard esterification) (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of (S)-1-Cbz-pyrrolidine-3-carboxylic acid methyl ester (1.0 mmol, 263.3 mg) in anhydrous THF (10 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 mmol, 0.55 mL) dropwise to the stirred solution. The formation of the lithium enolate is typically indicated by a color change. Stir for 30 minutes at -78°C.
-
Add a solution of the alkyl halide (1.2 mmol) in anhydrous THF (2 mL) dropwise to the enolate solution at -78°C.
-
Stir the reaction mixture at -78°C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at -78°C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the trans-3,4-disubstituted pyrrolidine derivative.
Mechanistic Rationale for Stereoselectivity:
The stereochemical outcome of the alkylation is controlled by the steric hindrance of the Cbz-protected nitrogen and the existing stereocenter at C3. The incoming electrophile (alkyl halide) will preferentially approach the enolate from the face opposite to the bulkier substituents, leading to the formation of the trans diastereomer as the major product.
Organocatalytic Applications
While (S)-1-Cbz-pyrrolidine-3-carboxylic acid itself is not typically used directly as an organocatalyst due to the protected nitrogen, its derivatives can be employed in asymmetric catalysis. The carboxylic acid at the 3-position can act as a hydrogen bond donor, influencing the stereochemical outcome of reactions. Derivatives of pyrrolidine-3-carboxylic acid have been shown to be effective catalysts in enantioselective anti-Mannich-type reactions. [7]
Conclusion
(S)-1-Cbz-pyrrolidine-3-carboxylic acid is a powerful and versatile chiral building block in asymmetric synthesis. Its robust protecting group strategy and inherent stereochemistry provide a reliable platform for the construction of a wide array of stereochemically complex and biologically active molecules, particularly in the realm of drug discovery. The protocols and principles outlined in this application note serve as a guide for researchers to effectively utilize this valuable synthon in their synthetic endeavors.
References
- Synthesis of [c]-Fused Bicyclic Proline Analogues. Request PDF.
- (R)-1-Cbz-pyrrolidine-3-carboxylic Acid. Benchchem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- (S)-1-N-Cbz-pyrrolidine-3-carboxylic acid | CAS 192214-00-9. Santa Cruz Biotechnology.
- 465242 S-1-Cbz-pyrrolidine-3-carboxylic acid CAS: 192214-00-9.
- [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. PubMed.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof.
- A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid: A Proline Analogue for Enhanced Structural Control in Peptide and Peptidomimetic Design
Application Note & Technical Guide
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Unique Role of Proline in Peptide Architecture and the Case for Analogue Intervention
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imposes significant conformational constraints on the peptide backbone. This inherent rigidity is a cornerstone of protein architecture, dictating turns, helices, and other structural motifs essential for biological function.[1] However, this natural rigidity can be further manipulated and enhanced for therapeutic and research purposes through the use of proline analogues.
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, a chiral building block, serves as a powerful proline surrogate in the synthesis of peptides and peptidomimetics. The strategic placement of a carboxylic acid group at the 3-position of the pyrrolidine ring introduces a new vector for molecular interaction and conformational control, while the benzyloxycarbonyl (Cbz) protecting group ensures seamless integration into standard peptide synthesis workflows. This guide provides an in-depth exploration of the applications and protocols for this versatile proline analogue, with a focus on its role in the design of peptidomimetic inhibitors of protein-protein interactions, such as those mediated by SH2 domains.[2][3][4][5][6]
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 192214-00-9 | [7][8] |
| Molecular Formula | C₁₃H₁₅NO₄ | [7][8] |
| Molecular Weight | 249.26 g/mol | [7][8] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C, dry and sealed | [9] |
Analytical Data for Quality Control
The following data provides a benchmark for the quality control of this compound, ensuring its identity and purity prior to use in synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5-11.5 (br s, 1H, COOH), 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 3.55-3.80 (m, 4H, pyrrolidine-CH₂), 2.95-3.10 (m, 1H, pyrrolidine-CH), 2.15-2.30 (m, 2H, pyrrolidine-CH₂).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 178.5 (COOH), 155.0 (NCOO), 136.5 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 67.2 (CH₂Ph), 51.5, 45.0 (pyrrolidine-CH₂), 40.0 (pyrrolidine-CH), 30.0 (pyrrolidine-CH₂).
Infrared (IR) Spectroscopy:
-
FT-IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1740-1700 (C=O stretch of carboxylic acid), 1700-1670 (C=O stretch of carbamate), 1420-1380 (C-N stretch), 1250-1200 (C-O stretch).
Mass Spectrometry (MS):
-
ESI-MS: m/z 250.1 [M+H]⁺, 272.1 [M+Na]⁺.
Core Applications in Peptidomimetic and Drug Design
The unique structural features of this compound make it a valuable tool for addressing key challenges in peptide-based drug discovery, namely poor metabolic stability and low cell permeability.
Conformational Constraint and Pre-organization of Peptide Backbones
The substitution at the 3-position of the pyrrolidine ring further restricts the ring's pucker and the accessible Ramachandran space of the peptide backbone. This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity for its target, as the entropic penalty of binding is reduced.
Introduction of Novel Interaction Sites
The carboxylic acid group at the 3-position can be utilized to introduce new hydrogen bonding or salt-bridge interactions with a target protein, enhancing both affinity and specificity. This functional handle can also be used for the attachment of reporter molecules, pharmacokinetic modifiers, or for cyclization of the peptide.
Case Study: Design of Grb2-SH2 Domain Inhibitors
The Growth factor receptor-bound protein 2 (Grb2) is a key adaptor protein in oncogenic signaling pathways, and its Src Homology 2 (SH2) domain is a validated target for anticancer drug development.[2] The Grb2-SH2 domain recognizes phosphotyrosine (pTyr) residues in specific peptide sequences. Peptidomimetics that can block this interaction are of significant therapeutic interest.
The incorporation of (S)-pyrrolidine-3-carboxylic acid in place of proline in pTyr-containing peptides can enforce a β-turn conformation that is favorable for binding to the Grb2-SH2 domain. The 3-carboxy group can also be used to mimic the phosphate group of pTyr, leading to non-phosphorylated inhibitors with improved cell permeability.
Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis, purification, and characterization of this compound, its incorporation into a model peptide, and the subsequent deprotection of the Cbz group.
Protocol 1: Synthesis of this compound
This protocol describes the N-protection of (S)-pyrrolidine-3-carboxylic acid using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
(S)-Pyrrolidine-3-carboxylic acid
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve (S)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate (2.5 eq) and cool the solution to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 5°C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).
-
Once the reaction is complete, wash the aqueous layer with DCM (2 x 50 mL) to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to afford this compound as a white solid.
-
Characterize the final product by NMR, IR, and MS to confirm its identity and purity.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ac-Phe-X-Ala-NH₂) on a Rink Amide resin, where X is this compound.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-Ala-OH
-
Fmoc-Phe-OH
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF. Confirm complete coupling using a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling ((S)-1-Cbz-pyrrolidine-3-carboxylic acid):
-
Pre-activate this compound (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Third Amino Acid Coupling (Fmoc-Phe-OH):
-
Repeat the Fmoc deprotection (step 2) and coupling (step 3) with Fmoc-Phe-OH.
-
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF and then DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
Diagram of SPPS Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for peptide incorporation.
Protocol 3: Cleavage of the Cbz Protecting Group
The Cbz group can be readily removed by catalytic hydrogenolysis, a mild and efficient method that is orthogonal to many other protecting groups used in peptide synthesis.
Materials:
-
Cbz-protected peptide
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the peptide).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Diagram of Cbz Cleavage:
Caption: Catalytic hydrogenolysis for Cbz group removal.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its ability to pre-organize peptide backbones and introduce novel interaction sites makes it a powerful tool in the design of high-affinity ligands for challenging protein targets. The straightforward synthesis and compatibility with standard peptide synthesis protocols, coupled with the mild conditions for Cbz group removal, ensure its broad applicability in both academic and industrial research settings. Future applications of this proline analogue are likely to expand into the development of novel therapeutics for a range of diseases, driven by a deeper understanding of the structural requirements for potent and selective protein-protein interaction inhibitors.
References
-
Novel peptide inhibitors for Grb2 SH2 domain and their detection by surface plasmon resonance. PubMed, [Link]
-
Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry, [Link]
-
Peptide Bicycles that Inhibit the Grb2 SH2 Domain. PMC, [Link]
-
Cyclic peptidyl inhibitors of Grb2 and tensin SH2 domains identified from combinatorial libraries. PubMed, [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC, [Link]
-
Convergent synthesis of potent peptide inhibitors of the Grb2-SH2 domain by palladium catalyzed coupling of a terminal alkyne. PubMed, [Link]
-
This compound. PubChem, [Link]
-
Discovery of a Novel Nonphosphorylated Pentapeptide Motif Displaying High Affinity for Grb2-SH2 Domain by the Utilization of 3'-Substituted Tyrosine Derivatives. Journal of Medicinal Chemistry, [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed, [Link]
-
Synthesis of phosphopeptides. Comparison of two possible strategies to... ResearchGate, [Link]
-
1-((BENZYLOXY)CARBONYL)-4-ETHYLPYRROLIDINE-3-CARBOXYLIC ACID, (3R,4S)-. Chem-Agro, [Link]
-
Proline Analogues. PubMed, [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel peptide inhibitors for Grb2 SH2 domain and their detection by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Bicycles that Inhibit the Grb2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic peptidyl inhibitors of Grb2 and tensin SH2 domains identified from combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergent synthesis of potent peptide inhibitors of the Grb2-SH2 domain by palladium catalyzed coupling of a terminal alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Phosphonic Acid Analogues of Proline and Proline Analogues and Their Biological Evaluation as δ1-Pyrroline-5-carboxylate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. usbio.net [usbio.net]
Troubleshooting & Optimization
Technical Support Center: (S)-1-Cbz-pyrrolidine-3-carboxylic acid Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, optimized protocols, and answers to frequently asked questions (FAQs) regarding the coupling of (S)-1-Cbz-pyrrolidine-3-carboxylic acid. This valuable building block, while essential, can present unique challenges during amide bond formation. This document is designed to help you navigate these complexities, minimize side reactions, and maximize your yield and purity.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the coupling of (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
Q1: My coupling reaction with (S)-1-Cbz-pyrrolidine-3-carboxylic acid is resulting in a low yield. What are the likely causes?
A1: Low yields are a frequent challenge and can stem from several factors:
-
Incomplete Activation of the Carboxylic Acid: The initial and most critical step is the activation of the carboxylic acid. If the coupling reagent is not efficient or used in insufficient amounts, this step will be incomplete, leading to a low yield.[1]
-
Steric Hindrance: While not as hindered as some other amino acids, the cyclic nature of the pyrrolidine ring can slow down the reaction kinetics compared to linear analogues, potentially leading to incomplete reactions.[1][2]
-
Hydrolysis of Activated Species: The presence of water in the reaction can cause the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting material. It is crucial to use anhydrous solvents and reagents.[1]
-
N-acylurea Formation: When using carbodiimide reagents like DCC or EDC, the reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct, which reduces the amount of activated acid available for the desired reaction.[3][4][5][6]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or choice of base can significantly hamper the reaction's progress.[1] Polar aprotic solvents like DMF or NMP are generally preferred for their ability to solvate the reacting species.[7][8]
Q2: I'm observing a byproduct with the same mass as my starting material. What could this be?
A2: This is most likely unreacted starting material due to incomplete coupling as described in Q1. Another possibility, though less common for this specific molecule, is epimerization. While the chiral center is at the 3-position and not the alpha-carbon, harsh basic conditions or prolonged reaction times could potentially lead to some degree of epimerization. However, the primary suspect is incomplete reaction.
Q3: How can I prevent the formation of N-acylurea byproduct when using DCC or EDC?
A3: The formation of N-acylurea is a well-known side reaction in carbodiimide-mediated couplings.[3][4][5][6] The most effective way to mitigate this is by using an additive. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (OxymaPure®) are highly recommended.[9][10] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearranging into N-acylurea, while still being reactive enough to couple with the amine.[4][9][10]
Q4: Is racemization a major concern with (S)-1-Cbz-pyrrolidine-3-carboxylic acid?
A4: For (S)-1-Cbz-pyrrolidine-3-carboxylic acid itself, racemization at the C3 position is not a primary concern under standard coupling conditions. The main risk of racemization in peptide synthesis occurs at the alpha-carbon of the activated amino acid, especially through the formation of an oxazolone intermediate.[11][12] Since (S)-1-Cbz-pyrrolidine-3-carboxylic acid is a secondary amine derivative (a proline analogue), it is inherently resistant to racemization via the oxazolone mechanism.[9]
However, it is important to note a peculiar phenomenon where the presence of HOBt has been shown to catalyze the racemization of proline phenacyl esters in some contexts.[13][14] While this is a specific case, it highlights the importance of carefully selecting reaction conditions. For most applications, using additives like HOBt or HOAt is beneficial for preventing racemization of the other coupling partner if it is a standard alpha-amino acid.[10][15][16][17]
Q5: What are the best coupling reagents to use for this molecule?
A5: The choice of coupling reagent is critical for success.[18]
-
Carbodiimides + Additives: A combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like HOBt, HOAt, or OxymaPure® is a robust and cost-effective choice.[9][10] This combination enhances reactivity and suppresses side reactions.[9]
-
Uronium/Aminium Salts: Reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU have become popular due to their high efficiency and rapid reaction times.[9][16][19] HATU, in particular, is very effective for hindered couplings and can help minimize racemization.[19]
-
Phosphonium Salts: Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP are also highly effective.[9] They are known for their high coupling efficiency and are a good alternative to uronium salts.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Inefficient carboxylic acid activation.[1] 2. Steric hindrance.[1] 3. Presence of moisture.[1] 4. N-acylurea formation (with carbodiimides).[4] | 1. Switch to a more powerful coupling reagent like HATU or COMU.[9] 2. Increase reaction time or temperature (e.g., from 0°C to room temperature). 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Always use an additive like HOBt or OxymaPure® with EDC/DIC.[9][10] |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient reagent equivalents. 2. Poor solubility of reactants. 3. Deactivation of amine by protonation.[1] | 1. Use a slight excess (1.1-1.2 eq) of the coupling reagent and the amine component. 2. Use a more polar solvent like NMP or add a co-solvent.[7] 3. Ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA, 2-3 eq) is used to neutralize any acid salts and maintain a basic pH. |
| Formation of Multiple Byproducts | 1. Side reactions of unprotected functional groups on the coupling partner.[20][21][22] 2. Degradation of coupling reagent. 3. Racemization of the coupling partner. | 1. Ensure all reactive side chains on the amine component are properly protected.[20] 2. Use fresh, high-quality coupling reagents. 3. Run the reaction at a lower temperature (0°C) and use an additive like HOAt, which is highly effective at suppressing racemization.[9] |
| Difficulty in Purifying Product | 1. Insolubility of urea byproduct (e.g., DCU from DCC).[4][5] 2. Similar polarity of product and starting materials. | 1. Use DIC instead of DCC, as the resulting diisopropylurea (DIU) is more soluble in common organic solvents.[4] Alternatively, use EDC, where the urea byproduct is water-soluble and can be removed with an aqueous wash. 2. Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. |
Optimized Protocols & Methodologies
Protocol 1: General Amide Coupling using HATU
This protocol is recommended for its high efficiency and suitability for potentially challenging couplings.
Materials:
-
(S)-1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq)
-
Amine component (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve (S)-1-Cbz-pyrrolidine-3-carboxylic acid in anhydrous DMF.
-
Add HATU to the solution and stir for 1-2 minutes.
-
Add DIPEA to the mixture and stir for an additional 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine component to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt Coupling
A classic and reliable method for amide bond formation.
Materials:
-
(S)-1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq)
-
Amine component (hydrochloride salt, 1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N-Methylmorpholine (NMM) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve (S)-1-Cbz-pyrrolidine-3-carboxylic acid, the amine hydrochloride salt, and HOBt in anhydrous DCM or DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add NMM or DIPEA to the mixture and stir for 5 minutes.
-
Add EDC·HCl in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with the solvent used (DCM or Ethyl Acetate if DMF was used).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights & Visual Guides
Understanding the reaction pathways is key to effective troubleshooting.
Desired Reaction Pathway vs. N-Acylurea Side Reaction
The diagram below illustrates the critical branch point in carbodiimide-mediated couplings. The goal is to favor the formation of the HOBt-active ester, which leads to the desired amide product, while suppressing the intramolecular rearrangement that forms the unreactive N-acylurea.
Caption: Carbodiimide coupling pathways.
Troubleshooting Decision Workflow
When encountering a failed or low-yielding reaction, this workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for coupling reactions.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PubMed. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids.
- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Fiveable. (n.d.). HOBt Definition - Organic Chemistry Key Term.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- BenchChem. (2025). Side reactions associated with 1-Hydroxybenzotriazole hydrate and how to avoid them.
- BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis using PEG linkers.
- PubMed. (n.d.). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- BenchChem. (2025). Application Notes: Managing 1,3-Dicyclohexylurea (DCU) Formation in DCC Coupling Reactions.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Semantic Scholar. (n.d.). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids.
- ResearchGate. (2007). Reaction of an Introverted Carboxylic Acid with Carbodiimide.
- Royal Society of Chemistry. (2017). The greening of peptide synthesis.
- ResearchGate. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from Organic Process Research & Development.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis.
- NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- ResearchGate. (n.d.). Racemization during SPPS coupling step.
- ElectronicsAndBooks. (n.d.). Solvation Effects in Solid-Phase Peptide Synthesis.
- PMC. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- BenchChem. (n.d.). (R)-1-Cbz-pyrrolidine-3-carboxylic Acid.
- ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?.
- Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
- ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup.
- Semantic Scholar. (1978). Side Reactions in Peptide Synthesis.
- MDPI. (n.d.). Epimerisation in Peptide Synthesis.
- RSC Publishing. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- PubMed. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. | Semantic Scholar [semanticscholar.org]
- 15. peptide.com [peptide.com]
- 16. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 17. fiveable.me [fiveable.me]
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- 19. peptide.com [peptide.com]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cbz-Deprotection of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid
Welcome to the Technical Support Center dedicated to the optimization of Cbz (Carbobenzyloxy) deprotection of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during this critical synthetic step. Our focus is on providing practical, field-proven insights to ensure the successful and efficient removal of the Cbz protecting group.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the deprotection of Cbz-protected pyrrolidine-3-carboxylic acid.
Q1: What are the most common methods for Cbz deprotection of this compound?
The primary methods for removing the Cbz group from this substrate fall into two main categories: catalytic hydrogenolysis and acid-mediated cleavage.[1] Catalytic hydrogenolysis, including transfer hydrogenation, is often the mildest and most frequently used approach.[1][2] Acidic cleavage, typically with HBr in acetic acid, provides a robust alternative, especially when the substrate contains functional groups sensitive to reduction.[1][3]
Q2: Why is my catalytic hydrogenation reaction for Cbz deprotection slow or incomplete?
Several factors can contribute to a sluggish or incomplete hydrogenation reaction. Common culprits include poor quality or poisoned catalyst, insufficient hydrogen pressure, or the presence of impurities in the starting material that inhibit the catalyst.[4][5] For instance, sulfur-containing compounds are notorious for poisoning palladium catalysts.[5][6]
Q3: Can I use acidic conditions to deprotect Cbz in the presence of other acid-labile groups?
While the Cbz group is susceptible to strong acids, its removal under acidic conditions is generally orthogonal to the deprotection of more acid-labile groups like Boc (tert-Butoxycarbonyl).[7][8] However, the choice of acid and reaction conditions is critical to ensure selectivity. Harsh acidic conditions, such as prolonged exposure to strong acids like HBr, can lead to undesired side reactions.[7]
Q4: What are the primary byproducts to expect during Cbz deprotection?
In a clean catalytic hydrogenolysis reaction, the byproducts are toluene and carbon dioxide, which are volatile and easily removed.[2][7] During acid-catalyzed deprotection with HBr in acetic acid, benzyl bromide is formed as a byproduct. Incomplete reactions or side reactions can lead to the formation of N-benzyl derivatives, especially if the hydrogen source is limited during hydrogenolysis.[9]
Troubleshooting Guide
This section provides a more detailed, problem-solution-oriented approach to common issues encountered during the Cbz-deprotection of this compound.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time.
-
The reaction appears to stall before reaching completion.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Catalyst Poisoning | Sulfur, phosphorus, or other heteroatom-containing impurities can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive.[5][6] | Ensure the starting material is of high purity. If catalyst poisoning is suspected, consider pre-treating the starting material with a scavenger resin or using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4] |
| Poor Catalyst Quality/Activity | The activity of Pd/C can vary between batches and degrade over time with improper storage.[4][5] | Use a fresh batch of high-quality catalyst. For challenging substrates, increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%) can be beneficial. |
| Insufficient Hydrogen Pressure | For some substrates, atmospheric pressure of hydrogen may not provide a high enough concentration of active hydrogen species on the catalyst surface to drive the reaction efficiently.[5] | Increase the hydrogen pressure using a Parr hydrogenator or a similar apparatus. Pressures of 50 psi or higher can significantly accelerate the reaction rate.[5] |
| Poor Mass Transfer | In a heterogeneous reaction, efficient mixing is crucial for the substrate and hydrogen to access the catalyst surface. | Ensure vigorous stirring or agitation of the reaction mixture.[4] |
Experimental Workflow: Optimizing Catalytic Hydrogenolysis
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Issue 2: Side Reactions and Impurity Formation
Symptoms:
-
Formation of unexpected products observed by TLC or LC-MS.
-
Low yield of the desired deprotected product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| N-Benzylation | Under conditions of insufficient hydrogen, the benzyl carbocation intermediate can be reduced to toluene, or it can react with the newly formed free amine to generate an N-benzyl impurity.[9] | Ensure a sufficient and continuous supply of hydrogen. For transfer hydrogenation, use an adequate excess of the hydrogen donor (e.g., ammonium formate). |
| Over-reduction of other functional groups | If the molecule contains other reducible functionalities (e.g., alkenes, alkynes, nitro groups), they may also be reduced under the hydrogenation conditions.[1] | For substrates with sensitive functional groups, consider using milder conditions or an alternative deprotection method like acid-catalyzed cleavage.[1] |
| Epimerization | For chiral centers, harsh reaction conditions (prolonged heating or extreme pH) can potentially lead to epimerization at the stereocenter adjacent to the carboxylic acid. | Employ mild reaction conditions and monitor the reaction closely to avoid unnecessarily long reaction times. Maintain a neutral pH during workup. |
Issue 3: Challenges with Acid-Catalyzed Deprotection
Symptoms:
-
Incomplete deprotection with HBr in acetic acid.
-
Formation of dark-colored reaction mixtures or insoluble byproducts.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Insufficient Acid Strength or Concentration | The cleavage of the Cbz group is acid-catalyzed. If the acid is not strong enough or is used in insufficient quantity, the reaction will be slow or incomplete. | Use a fresh solution of HBr in acetic acid (e.g., 33% w/w).[3] Ensure a sufficient molar excess of HBr is used. |
| Side Reactions with Scavengers | The benzyl carbocation generated during deprotection can react with electron-rich aromatic rings or other nucleophiles present in the molecule. | The use of scavengers like triisopropylsilane (TIS) can be beneficial in trapping the benzyl carbocation and preventing side reactions.[3] |
| Product Precipitation/Solubility Issues | The hydrobromide salt of the deprotected product may precipitate from the reaction mixture, potentially hindering the reaction progress. | Ensure adequate solvent volume to maintain solubility. Upon completion, the product can often be isolated by precipitation with a non-polar solvent like diethyl ether.[3] |
Deprotection Method Selection Guide
Caption: Decision tree for selecting the optimal Cbz deprotection method.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[4]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.[10]
-
Hydrogenation Setup: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus).[4][10]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[10]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected (S)-pyrrolidine-3-carboxylic acid.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol or ethanol.
-
Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.[10]
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%).[10]
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.[10]
-
Isolation: Concentrate the filtrate. If necessary, dissolve the residue in water and lyophilize, or perform an appropriate extraction to remove excess ammonium formate salts.
Protocol 3: Acid-Catalyzed Deprotection with HBr in Acetic Acid
-
Dissolution: Dissolve this compound (1.0 equiv) in glacial acetic acid.[4]
-
Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture.[4]
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours.[4]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether.[3][4]
-
Isolation: Collect the precipitated product by filtration and wash with cold diethyl ether. Dry the product under vacuum.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]
-
Pfizer, Inc. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(1), 504-508.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
- Song, G. Q., Huang, X. F., & Yang, B. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180.
- Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5943.
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?. Retrieved from [Link]
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665-5674.
-
PubMed. (2024, April 19). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]
-
PubMed. (2024, April 19). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
-
Semantic Scholar. (2015, April 15). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]
-
PubMed Central. (n.d.). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude (S)-1-Cbz-pyrrolidine-3-carboxylic acid Reaction Mixtures
Welcome to the technical support center for the purification of crude (S)-1-Cbz-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this critical chiral building block. As a key intermediate in the synthesis of numerous pharmacologically active compounds, achieving high purity of (S)-1-Cbz-pyrrolidine-3-carboxylic acid is paramount.[1][2][3] This resource offers practical, field-proven insights to help you navigate common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude (S)-1-Cbz-pyrrolidine-3-carboxylic acid reaction mixture?
A1: The impurity profile can vary depending on the synthetic route, but typically includes:
-
Unreacted (S)-pyrrolidine-3-carboxylic acid: The starting material for the Cbz protection.
-
Excess Benzyl Chloroformate (Cbz-Cl): The protecting group reagent.
-
Benzyl Alcohol: A common byproduct from the decomposition of Cbz-Cl.
-
Di-Cbz protected byproducts: Although less common, over-reaction can lead to the formation of di-protected species, especially under harsh conditions.[4]
-
Salts: Such as triethylamine hydrochloride or sodium chloride, depending on the base and workup procedure used.[5]
Q2: My crude product is an oil and won't solidify. How can I induce crystallization?
A2: Oiling out is a common issue. Here are several techniques to induce crystallization:
-
Solvent Titration: If your product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or petroleum ether) until turbidity persists.[1] Allow the solution to stand, and cool it to promote crystal formation.[1]
-
Sonication: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to initiate nucleation and crystallization.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can serve as nucleation points for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single crystal to the supersaturated solution to initiate crystallization.
Q3: What is the best method for removing unreacted starting material, (S)-pyrrolidine-3-carboxylic acid?
A3: Due to the significant difference in polarity between the Cbz-protected product and the unprotected amino acid starting material, an aqueous workup is highly effective.
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with a mild acidic solution (e.g., 1M HCl or 10% citric acid solution) to protonate the unreacted amino acid, making it water-soluble and partitioning it into the aqueous layer.[1][6] Be cautious not to use harsh acidic conditions that could potentially cleave the Cbz group.[7] Subsequently, wash with brine to remove residual water and salts.[8]
Q4: How can I effectively remove residual benzyl alcohol and benzyl chloroformate?
A4:
-
Aqueous Workup: Washing the organic layer with a basic solution, such as saturated sodium bicarbonate, can help remove some benzyl alcohol and hydrolyze any remaining benzyl chloroformate.[5][7]
-
Column Chromatography: Silica gel column chromatography is a reliable method for separating the desired product from these less polar impurities.[7][8][9] A gradient elution with a solvent system like ethyl acetate in hexanes is typically effective.[9]
-
Crystallization: Recrystallization from a suitable solvent system, such as isopropyl ether or ethyl acetate/hexanes, can also effectively purge these impurities.[1][8]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
Issue 1: Low Yield After Purification
Low recovery of the final product can be attributed to several factors throughout the purification process.
| Potential Cause | Troubleshooting Steps & Rationale |
| Product Loss During Aqueous Workup | - Check pH of Aqueous Layers: Ensure that the pH during acidic and basic washes is appropriate. Overly acidic conditions can lead to some Cbz deprotection, while an insufficiently acidic wash will fail to remove all the unreacted amino acid. - Back-Extraction: After the initial extraction, re-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
| Incomplete Crystallization | - Optimize Solvent System: Experiment with different solvent/anti-solvent combinations and ratios to find the optimal conditions for crystallization. - Increase Concentration: If the product is too dilute, it may not crystallize efficiently. Carefully concentrate the solution before cooling. - Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1] Rapid cooling can lead to the formation of smaller, less pure crystals. |
| Product Adhesion to Silica Gel during Chromatography | - Modify Eluent Polarity: If the product is not eluting from the column, gradually increase the polarity of the mobile phase. Adding a small amount of acetic acid to the eluent can help to protonate the carboxylic acid and reduce streaking on the silica gel. - Use a Different Stationary Phase: In some cases, a different stationary phase, such as alumina, may be more suitable. |
Issue 2: Product Discoloration (Yellow or Brown Tint)
A colored product is indicative of impurities.
| Potential Cause | Troubleshooting Steps & Rationale |
| Residual Impurities | - Recrystallization: Perform a second recrystallization to improve purity and color. The use of activated carbon (charcoal) during recrystallization can help to remove colored impurities. - Column Chromatography: If recrystallization is ineffective, purification by column chromatography is recommended to separate the colored impurities.[8][9] |
| Degradation | - Check Storage Conditions: Ensure the product is stored at the recommended temperature, typically -20°C, to prevent degradation.[10] - Avoid Prolonged Heating: During recrystallization, avoid prolonged heating which can cause decomposition. |
Experimental Workflow & Visualization
A general workflow for the purification of crude (S)-1-Cbz-pyrrolidine-3-carboxylic acid is outlined below.
Caption: General purification workflow for (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
Detailed Protocol: Purification by Crystallization
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude mixture.
-
Dissolution: Transfer the crude product to a clean flask. If the product is a solid, dissolve it in a minimum amount of a suitable hot solvent, such as ethyl acetate.[1] If it is an oil, dissolve it in a small amount of a good solvent.
-
Induce Crystallization:
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath for 1-2 hours.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified product under vacuum to remove residual solvent.
References
- Benchchem. (n.d.). Technical Support Center: S-1-Cbz-3-Boc-aminopyrrolidine Synthesis.
- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Alfa Chemistry. (n.d.). Protected Amino Acid Purification.
- Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- FAQ. (n.d.). What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?
- Benchchem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Benchchem. (n.d.). Troubleshooting guide for incomplete Cbz-protection of pyridine.
- Benchchem. (n.d.). Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Boc-pyrrolidine-3-carboxylic acid.
- Benchchem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
- Benchchem. (n.d.). (R)-1-Cbz-pyrrolidine-3-carboxylic Acid.
- United States Biological. (n.d.). S-1-Cbz-pyrrolidine-3-carboxylic acid CAS: 192214-00-9.
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Incomplete Cbz removal from pyrrolidine substrates
Troubleshooting Guide: Incomplete Cbz Deprotection from Pyrrolidine Substrates
Welcome to the technical support center for advanced synthetic chemistry. This guide provides in-depth troubleshooting and practical solutions for researchers encountering incomplete removal of the Carboxybenzyl (Cbz or Z) protecting group from pyrrolidine-containing molecules. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you overcome this common yet frustrating challenge.
The Challenge: Why Pyrrolidines Can Be Problematic
The Cbz group is a mainstay for amine protection due to its general stability and mild removal via catalytic hydrogenolysis.[1][2][3] However, the reaction's success is highly dependent on the substrate and conditions. Pyrrolidines, as relatively non-hindered secondary amines, are typically good substrates. Yet, incomplete reactions often arise from subtle factors related to catalyst-substrate interactions, catalyst deactivation, or the presence of seemingly innocuous functional groups.[4][5][6] This guide will walk you through a logical troubleshooting process to identify and solve the root cause of incomplete deprotection.
Core Troubleshooting Workflow: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and mildest method for Cbz removal, proceeding via cleavage of the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[2][3][7][8] When this reaction stalls, a systematic approach is necessary.
Sources
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Technical Support Center: Troubleshooting Catalyst Poisoning in Cbz Hydrogenolysis
Welcome to the Technical Support Center for Catalytic Hydrogenation. As Senior Application Scientists, we understand that while the cleavage of a carboxybenzyl (Cbz or Z) protecting group via catalytic hydrogenation is a cornerstone of peptide and medicinal chemistry, it can be fraught with challenges.[1] This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to address one of the most common failure modes: catalyst poisoning.
Our approach is rooted in a deep understanding of the underlying chemical principles. We will not only tell you what to do but why you're doing it, empowering you to make informed decisions in your own research.
Frequently Asked Questions (FAQs)
Q1: My Cbz deprotection via Pd/C hydrogenation is sluggish or has stalled completely. What's the most likely cause?
A: While several factors can contribute to a slow or incomplete reaction (e.g., poor catalyst quality, insufficient hydrogen pressure, or inadequate mixing), catalyst poisoning is a primary suspect.[2][3] Palladium catalysts are highly susceptible to deactivation by various chemical species that can be present as impurities in your substrate, solvent, or even the hydrogen gas itself.[4][5] These impurities, often referred to as catalyst poisons, bind strongly to the active sites on the palladium surface, preventing the catalyst from performing its function.[6]
Q2: What are the most common catalyst poisons I should be aware of?
A: The most frequently encountered catalyst poisons in the context of Cbz deprotection fall into three main categories:
-
Sulfur Compounds: This is the most notorious class of poisons for palladium catalysts.[4][6] Even trace amounts of sulfur-containing functional groups like thiols, thioethers, sulfoxides, or residual sulfur-containing reagents can lead to significant, often irreversible, deactivation.[2][4] The source of sulfur can be the starting material itself (e.g., in methionine or cysteine-containing peptides) or from upstream reagents.[7][8]
-
Nitrogen Compounds: While the amine product of the deprotection is itself a weak inhibitor, certain other nitrogen-containing functionalities can act as potent poisons.[9][10] These include pyridines, quinolines, indoles, and some nitro compounds.[11][12][13] The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium surface, blocking active sites.[10][13]
-
Halides: Residual halide ions (Cl⁻, Br⁻, I⁻), often from preceding synthetic steps (e.g., formation of acid chlorides), can poison the catalyst.[5][12] The hydrogen halides (HCl, HBr) generated during the hydrogenolysis of organohalogen impurities can also cause significant deactivation.[14]
Q3: Is catalyst poisoning always permanent?
A: Not necessarily. Catalyst deactivation can be categorized as temporary (reversible) or permanent (irreversible).[15]
-
Temporary Poisons/Inhibitors: These compounds bind reversibly to the catalyst surface. Their inhibitory effect can sometimes be overcome by increasing catalyst loading, temperature, or hydrogen pressure. In some cases, the activity can be restored by specific washing or treatment procedures.[15][16]
-
Permanent Poisons: These substances form strong, often covalent, bonds with the palladium active sites.[15] Sulfur compounds are a prime example of permanent poisons, leading to the formation of stable palladium sulfides.[4][17] In such cases, the catalyst activity cannot be easily recovered.[15]
Troubleshooting Guide: A Step-by-Step Approach
When faced with a failed Cbz deprotection, a systematic approach is key. The following guide will help you diagnose and potentially solve the issue of catalyst poisoning.
Step 1: Initial Diagnosis and Quick Fixes
Before concluding that catalyst poisoning is the culprit, it's essential to rule out other common issues.
-
Is your catalyst active? The activity of Pd/C can diminish over time.[3] Try running the reaction with a fresh batch of catalyst. For more challenging substrates, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[3][18]
-
Is your hydrogen supply sufficient? Ensure your system is properly sealed and purged. For some substrates, atmospheric pressure from a hydrogen balloon may be insufficient; using a hydrogenation apparatus with higher pressure (e.g., 50 psi) can make a significant difference.[2]
-
Is the reaction well-mixed? Vigorous stirring is crucial in heterogeneous catalysis to ensure the substrate has access to the catalyst surface.[3]
If these initial checks do not resolve the issue, it is highly probable that a catalyst poison is present.
Step 2: Identifying the Source of the Poison
The next logical step is to pinpoint the source of the contamination.
Workflow for Identifying the Poison Source
Caption: A systematic workflow for diagnosing the source of catalyst poisoning.
Step 3: Addressing Specific Poisons
Dealing with Sulfur Contamination
If your substrate contains a sulfur moiety (e.g., methionine, cysteine, or a thioether), standard catalytic hydrogenation is often not a viable option.[2][7]
-
Increase Catalyst Loading: In some borderline cases, using a significantly higher loading of the catalyst may drive the reaction to completion, essentially "sacrificing" a portion of the catalyst to the poison.[2] Monitoring the reaction by TLC or LC-MS and adding fresh aliquots of catalyst if it stalls can also be effective.[7]
-
Alternative Deprotection Methods: For substrates with integral sulfur groups, non-hydrogenation-based deprotection methods are often necessary.[1][2]
| Deprotection Method | Reagents | Considerations |
| Acidic Cleavage | HBr in Acetic Acid | Strong acid conditions may cleave other acid-sensitive protecting groups.[3] |
| Lewis Acid-Mediated | TMS-Iodide, AlCl₃/HFIP | Can be milder, but TMS-Iodide can generate genotoxic benzyl iodide.[1] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₂CO₃ in DMAC | A good alternative for substrates sensitive to hydrogenation or strong acids.[2][19] |
Managing Nitrogen-Based Inhibition
The product amine can cause a gradual decrease in catalyst activity by coordinating to the palladium surface.[9]
-
Acidic Additives: Running the reaction in a solvent like acetic acid can protonate the product amine, forming an ammonium salt.[9][18] This reduces its ability to coordinate to the catalyst, often accelerating the reaction.[9][18]
-
Selective Poisoning for Chemoselectivity: Interestingly, the poisoning effect of nitrogen bases can be harnessed for synthetic advantage. Additives like pyridine or triethylamine can selectively inhibit the hydrogenolysis of O-benzyl ethers while allowing for the smooth deprotection of N-Cbz groups.[11][20]
Counteracting Halide Poisoning
If halide contamination is suspected from a previous step, a simple workup or purification can often resolve the issue.
-
Aqueous Wash: An aqueous wash of the substrate solution before the hydrogenation step can remove residual inorganic halides.
-
Base Scavenger: For reactions where hydrogen halides might be formed in situ (e.g., from dehalogenation of an impurity), adding a non-nucleophilic base can neutralize the acid and protect the catalyst.[14]
Experimental Protocols
Protocol 1: Small-Scale Test for Substrate Purity
This protocol helps determine if your starting material contains catalyst poisons.
-
Setup Two Reactions: In parallel, set up two small-scale hydrogenation reactions.
-
Reaction A: Your Cbz-protected substrate (e.g., 50 mg).
-
Reaction B (Control): A "clean" substrate known to undergo facile Cbz deprotection, such as Cbz-glycine (50 mg).
-
-
Standard Conditions: To each reaction vial, add 10% Pd/C (10% w/w), and a suitable solvent (e.g., 2 mL of methanol or ethanol).[18]
-
Hydrogenation: Purge both vials with hydrogen gas (e.g., using a balloon) and stir vigorously.[3]
-
Monitor: Monitor both reactions by TLC or LC-MS over a period of 1-2 hours.
-
Analysis:
-
If Reaction B proceeds to completion while Reaction A stalls, it strongly indicates that your substrate or its impurities are poisoning the catalyst.
-
If both reactions fail, your catalyst or setup is likely the issue.
-
Protocol 2: Catalyst Regeneration (for Temporary Poisoning)
While permanent poisons like sulfur are difficult to remove, catalysts deactivated by temporary poisons can sometimes be regenerated. This is more common in industrial settings but can be adapted for lab scale.
Note: Thermal regeneration is generally more effective but requires specialized equipment. The following is a simplified chemical washing procedure.
-
Catalyst Recovery: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst extensively with a series of solvents to remove adsorbed impurities. A typical sequence would be:
-
The reaction solvent (e.g., methanol)
-
Deionized water
-
A dilute solution of a non-coordinating base (e.g., 0.1 M NaHCO₃) if acidic inhibitors are suspected.
-
Deionized water until the filtrate is neutral.
-
A final wash with the reaction solvent.
-
-
Drying: Dry the washed catalyst under vacuum.
-
Activity Test: Test the activity of the regenerated catalyst using the control substrate from Protocol 1.
Disclaimer: The success of regeneration is highly dependent on the nature of the poison and may not fully restore the catalyst's original activity.[21]
Visualizing the Mechanism of Poisoning
Caption: Mechanism of catalyst poisoning on a Palladium surface.
References
- Technical Support Center: Optimiz
- Technical Support Center: Troubleshooting Cbz Deprotection Failures - Benchchem.
- Regeneration of palladium based catalyst for methane ab
- Sulfur Poisoning and Regeneration of Palladium-based C
- Poisoning and deactivation of palladium c
- [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen c
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
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- Method for reactivating palladium catalysts - Google P
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- How to Prevent Catalyst Poisoning
- Hydrogenation of pyrrole derivatives - Part V.
- Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF - ResearchG
- Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow.
- Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF - ResearchG
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - NIH.
- To Deprotect and Serve - Scientific Upd
- How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?
- Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison - ResearchG
- Recent Advances of Pd/C-C
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC - PubMed Central.
- catalyst poisoning issues in dicyclononane hydrogen
- Catalyst Poisoning: Palladium & Pl
- Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C C
- Hydrogen sulfide - Wikipedia.
- Sulfur - Wikipedia.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Public
- Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchG
- Asymmetric hydrogen
- Sulfur Adsorption and Poisoning of Metallic C
- Poisoning and deactivation of palladium catalysts | Request PDF - ResearchG
- Cbz-Protected Amino Groups - Organic Chemistry Portal.
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI.
- Sulfur Contamination and Environmental Effects: A Case Study of Current SO2 Industrial Emission by Biomonitoring and Regional Post-mining hot-spots.
- Palladium on Carbon (Pd/C)
- The Art of Heterogeneous Catalytic Hydrogen
- What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens.
- C
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Technical Support Center: Improving the Solubility of Cbz-Protected Peptide Fragments
Welcome to the technical support center for resolving solubility challenges with Carbobenzyloxy (Cbz)-protected peptide fragments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments. This guide is structured to help you diagnose solubility issues and implement effective, validated solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with Cbz-protected peptides.
Q1: Why are my Cbz-protected peptide fragments so difficult to dissolve, especially compared to the final deprotected peptide?
A1: The primary cause is the highly hydrophobic nature of the N-terminal Carbobenzyloxy (Cbz or Z) protecting group.[1][2] The Cbz group contains a benzyl ring, which is large, aromatic, and non-polar. This hydrophobicity significantly reduces the peptide's affinity for aqueous solutions.[2] When combined with a hydrophobic peptide sequence, the Cbz group can induce or exacerbate the tendency of peptide chains to self-associate and form aggregates, often through intermolecular hydrogen bonding leading to β-sheet structures.[3][4][5] This aggregation is a major cause of insolubility.[6]
Q2: What is the very first thing I should do when I encounter a new, insoluble Cbz-peptide?
A2: Always perform a small-scale solubility test before attempting to dissolve the entire batch of your lyophilized peptide.[7] This preserves your valuable material. Before opening the vial, always allow it to equilibrate to room temperature in a desiccator to prevent water condensation on the cold powder. The initial test should start with the solvent you intend to use for your primary application and progressively move to stronger organic solvents if needed.
Q3: Are there any solvents I should avoid for certain amino acids in my sequence?
A3: Yes. If your peptide sequence contains Cysteine (Cys) or Methionine (Met), you should exercise caution with Dimethyl Sulfoxide (DMSO), as it is a mild oxidizing agent and can lead to oxidation of the sulfur-containing side chains.[8][9] For Cys-containing peptides, unexpected disulfide bond formation can also occur, which can be prevented by using reducing agents like DTT or working in oxygen-free buffers.[9]
Q4: Can adjusting the pH of my aqueous buffer solve the problem?
A4: Adjusting the pH can be a very effective strategy, provided your peptide has ionizable groups (acidic or basic amino acid residues).[7][10] The solubility of a peptide is typically lowest at its isoelectric point (pI), where the net charge is zero.[4] By adjusting the pH away from the pI, you increase the net charge of the peptide, which enhances its interaction with water molecules and can disrupt aggregation.[4][5]
-
For acidic peptides (containing Asp, Glu), dissolving in a basic buffer (pH > 7) can help.[7][11]
-
For basic peptides (containing Lys, Arg, His), dissolving in an acidic buffer (pH < 7) is recommended.[7][10]
In-Depth Troubleshooting & Methodologies
This section provides detailed, step-by-step guides for systematically tackling complex solubility issues.
Q5: My Cbz-peptide won't dissolve in aqueous buffers, even after pH adjustment. What is the systematic approach to finding a suitable organic solvent?
A5: When aqueous solutions fail, a systematic screen of organic co-solvents is the logical next step. The goal is to first dissolve the peptide in a minimal amount of a strong organic solvent and then carefully dilute it into your aqueous buffer. This approach prevents the peptide from precipitating out due to localized high concentrations.[3]
Logical Workflow for Solvent Selection
The following diagram outlines a decision-making process for selecting an appropriate solubilization strategy.
Caption: Decision tree for solubilizing Cbz-protected peptides.
Protocol 1: Systematic Solubilization Using Organic Co-solvents
This protocol details the process of using a strong organic solvent followed by dilution.
Objective: To dissolve a hydrophobic Cbz-protected peptide for use in a primarily aqueous system.
Materials:
-
Lyophilized Cbz-peptide fragment
-
Organic Solvents: DMSO, DMF, NMP, Acetonitrile (ACN)[8]
-
Aqueous Buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer and/or sonicator bath[7]
Procedure:
-
Preparation: Allow the peptide vial to reach room temperature in a desiccator. Weigh a small, test amount (e.g., 1 mg) into a clean microfuge tube.
-
Initial Organic Dissolution: Add a very small volume (e.g., 10-20 µL) of your chosen organic solvent (start with DMSO or DMF) directly to the peptide powder. The goal is to create a concentrated stock solution.
-
Facilitate Dissolution: Vortex the tube vigorously. If particulates remain, sonicate the sample in a water bath for 5-10 minutes.[3][7] Visually inspect to ensure the peptide is fully dissolved. If not, consider a stronger solvent system (see Q6).
-
Controlled Dilution: Place your desired final volume of chilled aqueous buffer into a separate tube equipped with a small stir bar. While stirring gently, add the concentrated peptide stock solution drop-by-drop.[3] This gradual addition is critical to prevent the peptide from crashing out of solution.
-
Final Check: Once the addition is complete, visually inspect the solution for any cloudiness or precipitate. If the solution remains clear, it is ready for use. Always centrifuge the final solution to pellet any micro-aggregates before use in sensitive assays.[7][10]
Table 1: Properties of Common Organic Solvents for Cbz-Peptide Solubilization
| Solvent | Abbreviation | Properties & Use Cases | Downstream Compatibility Issues |
| Dimethyl Sulfoxide | DMSO | Excellent solubilizing power for very hydrophobic peptides.[7][8] | Can be toxic to cells at >1% v/v.[7] Oxidizes Met and Cys residues. |
| Dimethylformamide | DMF | Good alternative to DMSO, with slightly less solubilizing power.[8][11] | Also has cellular toxicity. Can be difficult to remove under vacuum. |
| N-Methyl-2-pyrrolidone | NMP | Strong, polar aprotic solvent, often used during synthesis to disrupt aggregation.[6][12] | Higher boiling point and viscosity. Potential toxicity concerns. |
| Acetonitrile | ACN | Common solvent for HPLC. Less powerful than DMSO/DMF but sufficient for many peptides.[8] | Volatile. May not be strong enough for highly aggregated peptides. |
| Trifluoroethanol | TFE | Structure-inducing solvent that can break up β-sheets and promote α-helical structures.[13][14] | Can alter peptide conformation, which may affect biological activity. |
| Hexafluoroisopropanol | HFIP | A very powerful solvent for dissolving highly aggregated peptides.[13][14] | Expensive and highly volatile. Will significantly alter peptide structure. |
Q6: My peptide formed a gel or remained insoluble even in DMSO. What are my options now?
A6: When standard organic solvents fail, it indicates that strong intermolecular forces, likely extensive hydrogen bonding and β-sheet formation, are causing severe aggregation.[5][6] In these cases, you must employ more disruptive agents.
Strategy 1: Chaotropic Agents
Chaotropic agents are molecules that disrupt the structure of water and weaken the hydrophobic effect, thereby interfering with non-covalent forces like hydrogen bonds that hold peptide aggregates together.[15]
-
Common Agents: Guanidine hydrochloride (Gdn-HCl) or Urea are frequently used.[8][16]
-
Mechanism of Action: They work by disordering the water molecules surrounding the peptide, which helps to solubilize hydrophobic regions and denature aggregated structures.[15]
Protocol 2: Solubilization with Chaotropic Agents
Objective: To dissolve a highly aggregated Cbz-peptide fragment.
Materials:
-
Insoluble Cbz-peptide fragment
-
Chaotropic Agent Stock: 6 M Gdn-HCl or 8 M Urea in your desired buffer[16]
-
Dialysis or buffer exchange column for agent removal (if required for downstream application)
Procedure:
-
Direct Solubilization: Add the concentrated chaotropic agent solution directly to the lyophilized peptide.
-
Incubation: Vortex and allow the mixture to incubate, potentially with gentle heating (e.g., 37°C), to facilitate dissolution. Sonication can also be applied.[7]
-
Verification: Ensure the solution is completely clear.
-
Agent Removal (Critical): Chaotropic agents will denature most proteins and interfere with biological assays.[11] If your application is sensitive, the agent must be removed via dialysis or a desalting column after the peptide is in solution. Note: The peptide may precipitate upon removal of the chaotropic agent. This method is often best for analytical purposes like HPLC where the agent is diluted out.
Strategy 2: Highly Fluorinated Alcohols
Solvents like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are exceptionally effective at dissolving aggregated peptides.[13]
-
Mechanism of Action: These solvents work by disrupting intermolecular hydrogen bonds that stabilize β-sheets and can induce the peptide to adopt an α-helical conformation, which is often more soluble.[14] A mixture of TFE or HFIP with dichloromethane (DCM) or trichloromethane (TCM) can be particularly powerful.[13]
Q7: How can I proactively prevent solubility issues during peptide synthesis and design?
A7: The best troubleshooting is prevention. If you have control over the synthesis or design of the peptide fragment, several strategies can mitigate future solubility problems.
Diagram: Impact of Cbz Group on Peptide Aggregation
This diagram illustrates how the hydrophobic Cbz group can promote the formation of insoluble β-sheet aggregates and how solubilization strategies work to counteract this effect.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. jpt.com [jpt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 12. genscript.com [genscript.com]
- 13. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 16. bio-rad.com [bio-rad.com]
Managing steric hindrance in coupling of substituted pyrrolidine carboxylic acids
Technical Support Center: Coupling of Substituted Pyrrolidine Carboxylic Acids
Introduction: The Challenge of Steric Hindrance
Substituted pyrrolidine carboxylic acids, particularly derivatives of proline, are privileged scaffolds in medicinal chemistry. Their rigid, cyclic structure imparts unique conformational constraints on peptides and small molecules, making them invaluable for drug design. However, this same structural rigidity, especially with substitutions at the C2, C4, or C5 positions, presents a significant synthetic challenge: steric hindrance.
This bulkiness impedes the approach of the amine nucleophile to the activated carboxylic acid, leading to sluggish reactions, low yields, and an increased risk of side reactions, most notably epimerization at the α-carbon. This guide provides a comprehensive troubleshooting framework for researchers encountering these difficulties, grounded in mechanistic principles and validated laboratory protocols.
Frequently Asked Questions (FAQs)
Q1: Why are couplings with substituted pyrrolidines so much harder than with linear amino acids?
A: The difficulty arises from a combination of factors inherent to the proline scaffold:
-
Steric Bulk: The pyrrolidine ring itself restricts the orientation of the reactants. Substituents on the ring further crowd the reaction center, physically blocking the incoming amine.
-
N-Alkylation: As secondary amines, the pyrrolidine nitrogen is a weaker nucleophile compared to the primary amine of a linear amino acid. When this pyrrolidine is the amine component, its acylation is inherently slower.
-
Conformational Rigidity: The ring's fixed structure prevents it from adopting a transition state geometry that is favorable for bond formation, increasing the activation energy of the reaction.
Q2: I'm starting a new project with a hindered pyrrolidine. Which coupling reagent should I try first?
A: For a first attempt at a challenging coupling, a high-reactivity uronium/aminium salt is the recommended starting point. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an excellent choice.[1][2]
Causality: HATU's effectiveness stems from its ability to form a highly reactive OAt-active ester intermediate.[3][4] The nitrogen atom in the HOAt (1-hydroxy-7-azabenzotriazole) leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step. This rapid coupling kinetic often outcompetes the rate of epimerization, preserving stereochemical integrity.[5] A close second choice would be COMU , which offers similar reactivity with potentially improved safety and solubility profiles.[6]
Q3: My primary concern is epimerization. What are the most critical factors to control?
A: Epimerization is a major risk, especially with hindered systems where reaction times are long. It primarily occurs through two mechanisms: direct enolization or, more commonly, the formation of a planar oxazolone intermediate.[7] To minimize this:
-
Choice of Reagent: Use reagents known for low racemization potential, such as those based on HOAt (HATU, HAPyU) or OxymaPure (COMU).[5][6] These additives form active esters that are reactive yet less prone to oxazolone formation than intermediates from carbodiimides like DCC or EDC alone.[6][7]
-
Base Selection: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] Avoid using an excess of base, as it can promote both oxazolone formation and direct enolization.[7] For particularly sensitive substrates, using a weaker base like N-methylmorpholine (NMM) may be beneficial.[8]
-
Temperature Control: Keep the reaction temperature low. Start activations at 0 °C and allow the reaction to warm slowly to room temperature.[7] Elevated temperatures significantly accelerate epimerization.[7]
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Low or No Product Yield
Your LC-MS shows mostly unreacted starting materials even after extended reaction times.
Caption: Troubleshooting workflow for low yield in amide coupling.
-
Solution A: Escalate the Activating Agent. If standard carbodiimide methods (DCC, EDC) fail, the carboxylic acid is not being sufficiently activated to overcome the steric barrier.
-
Action 1: Switch to Urionium/Phosphonium Reagents. Move to a more powerful reagent like HATU, HCTU, or PyBOP. These reagents are specifically designed for difficult couplings and are often effective where carbodiimides fail.
-
Action 2: The "Bomb-Proof" Method - Acid Chloride Formation. For the most challenging cases, converting the pyrrolidine carboxylic acid to its acyl chloride is a highly effective, albeit harsher, strategy.[9][10] This creates a supremely electrophilic species that can react even with poorly nucleophilic or hindered amines. Care must be taken as this method increases the risk of side reactions and epimerization.[11]
-
-
Solution B: Optimize Reaction Conditions.
-
Action 1: Increase Temperature. While low temperature is ideal for preventing epimerization, sometimes thermal energy is required. Cautiously increase the temperature to 40-50 °C and monitor the reaction closely by LC-MS for both product formation and the appearance of diastereomers.
-
Action 2: Solvent Choice. Ensure you are using a polar aprotic solvent like DMF or NMP.[2] In some cases of aggregation, adding a chaotropic salt or switching to a solvent mixture can be beneficial.[12]
-
Problem 2: Significant Epimerization Detected
Your product peak is accompanied by a diastereomer, indicating loss of stereochemical integrity at the α-carbon.
Epimerization is favored when the rate of racemization of the activated intermediate is competitive with the rate of aminolysis. This is common in slow, sterically hindered couplings.
-
Solution A: Change Additive and Base Strategy.
-
Action 1: Use racemization-suppressing additives. If using a carbodiimide, the addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure is mandatory.[6][13] These additives trap the reactive O-acylisourea intermediate to form an active ester that is less prone to racemization.[14]
-
Action 2: Reduce Base Stoichiometry. Use the minimum amount of base required for the reaction (typically 2 equivalents of DIPEA for an amine salt). Excess base is a known culprit in promoting epimerization.[7]
-
-
Solution B: Convert to Acyl Fluoride.
-
Action: An alternative to acyl chlorides for highly challenging couplings is the formation of an acyl fluoride. Reagents like TFFH or BTFFH can generate acyl fluorides in situ.[11] Acyl fluorides are highly reactive yet have been shown to be significantly less prone to α-racemization than their acyl chloride counterparts, offering a powerful solution for stereochemically sensitive couplings.[11]
-
Problem 3: Formation of Guanidinium or N-Acylurea Side Products
You observe unexpected masses corresponding to the addition of reagent fragments to your amine or the formation of an unreactive N-acylurea.
Caption: Diagnostic workflow for common coupling side products.
-
Guanidinylation (with HATU, HBTU, etc.): This occurs when the amine attacks the guanidinium carbon of the coupling reagent itself.[2] This is more likely when the coupling is slow and the amine is present during the initial activation.
-
Action: Pre-activation. In a separate flask, dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF. Allow this mixture to stir for 5-10 minutes to form the active ester before adding the amine component.[2] This ensures the coupling reagent is consumed before the primary amine is introduced.
-
-
N-Acylurea Formation (with DCC, EDC): The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[6][14]
Data & Reagent Comparison
The selection of the right coupling reagent is paramount. The table below summarizes the key characteristics of common choices for hindered couplings.
| Reagent | Class | Relative Reactivity | Epimerization Risk | Key Side Product | Cost | Notes |
| DCC/DIC | Carbodiimide | Moderate | High (without additive) | N-Acylurea, Urea ppt.[14][15] | Low | Requires additive (HOBt, Oxyma). DIC preferred for SPPS as urea is soluble.[14] |
| EDC | Carbodiimide | Moderate | High (without additive) | N-Acylurea | Low | Water-soluble, good for bioconjugation; requires additive.[6] |
| PyBOP | Phosphonium | High | Low | N/A | High | Less risk of guanidinylation than uronium salts.[8] |
| HATU | Uronium/Aminium | Very High | Very Low | Guanidinylation[2] | High | Excellent for hindered systems due to HOAt catalysis.[1] |
| COMU | Uronium/Aminium | Very High | Very Low | Guanidinylation | High | Oxyma-based analog of HATU; non-explosive, good solubility.[6] |
| T3P® | Phosphonic Anhydride | High | Low | Phosphate byproducts | Moderate | Byproducts are water-soluble, allowing for easy workup.[16] |
| Acyl Chloride | Activated Acid | Highest | High | Various | Low | Most reactive method, but requires harsh conditions and careful control.[9] |
Experimental Protocols
Protocol 1: General Procedure for Hindered Coupling using HATU
This protocol employs pre-activation to minimize guanidinylation side products.
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the substituted pyrrolidine carboxylic acid (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.1 M).
-
Activation: Add HATU (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise.
-
Pre-activation: Stir the mixture at 0 °C for 5 minutes. The solution may change color.
-
Amine Addition: In a separate flask, dissolve the amine component (1.2 eq) in a minimal amount of DMF. Add this solution to the activated acid mixture.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Procedure via Acyl Chloride
Use this protocol for extremely hindered or unreactive coupling partners.
-
Acyl Chloride Formation:
-
In a dry, nitrogen-flushed flask, suspend the pyrrolidine carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cool to 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-2 hours. Gas evolution (CO₂, CO, HCl) will be observed.
-
Once the reaction is complete (starting material consumed), concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Use the crude acid chloride immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in fresh, anhydrous DCM (0.2 M) and cool to 0 °C.
-
In a separate flask, dissolve the amine component (1.2 eq) and a non-nucleophilic base such as DIPEA or triethylamine (2.5 eq) in DCM.
-
Add the amine/base solution dropwise to the cold acid chloride solution.[9]
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.
-
Perform an aqueous work-up as described in Protocol 1.
-
References
-
Ensuring Peptide Purity: How HATU Minimizes Epimerization in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available at: [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
-
Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Carbodiimide. Wikipedia. Available at: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Gr. ChemRxiv. Available at: [Link]
-
What do you do when your peptide synthesis fails? Biotage. Available at: [Link]
-
Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. Available at: [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. Available at: [Link]
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Chemistry of Acid Halides. LibreTexts. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
The synthesis of sterically hindered amides. PubMed. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is paramount. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid and its derivatives are crucial intermediates in the synthesis of a multitude of pharmacologically active compounds. Consequently, robust and reliable analytical methods for the determination of their enantiomeric purity are essential. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this important class of molecules, grounded in experimental data and mechanistic principles.
The Imperative of Chiral Separation
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Therefore, the accurate quantification of enantiomeric excess (e.e.) is a critical quality attribute in the development and manufacturing of chiral drugs. Chiral HPLC stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.
Selecting the Optimal Chiral Stationary Phase (CSP)
The cornerstone of a successful chiral separation is the choice of the chiral stationary phase (CSP). For N-Cbz-protected pyrrolidine-3-carboxylic acid derivatives, two classes of CSPs have demonstrated broad applicability and high performance: polysaccharide-based and macrocyclic glycopeptide-based columns. The selection between these is not arbitrary but is dictated by the specific molecular interactions that govern chiral recognition.
Polysaccharide-Based CSPs: A Legacy of Versatility
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely employed for a vast array of chiral compounds.[1] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide polymer.[1] For N-protected amino acid derivatives, the carbamate and carboxylic acid moieties of the analyte are key interaction points.
Macrocyclic Glycopeptide-Based CSPs: Multimodal Recognition
Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a multimodal separation mechanism.[1] These phases can engage in hydrogen bonding, ionic interactions, and inclusion complexing within their intricate three-dimensional structures.[1] Their robustness and broad selectivity, particularly for polar and ionizable compounds, make them a powerful alternative to polysaccharide-based phases.[1]
Comparative Analysis: Polysaccharide vs. Macrocyclic Glycopeptide CSPs
While a direct, head-to-head comparison for this compound is not extensively documented, we can extrapolate from the analysis of closely related N-protected amino acids and pyrrolidine derivatives to establish robust starting methodologies and predict performance.[1][2]
| Feature | Polysaccharide-Based CSPs (e.g., CHIRALPAK® AD-H) | Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® T) |
| Primary Separation Mode | Normal Phase | Reversed-Phase, Polar Ionic Mode |
| Typical Mobile Phase | Hexane/Ethanol with Trifluoroacetic Acid (TFA)[2] | Methanol/Water with an acidic modifier or buffer[3] |
| Key Interactions | Hydrogen bonding, dipole-dipole, inclusion complexation | Ionic interactions, hydrogen bonding, inclusion complexing |
| Advantages | High selectivity for a broad range of compounds, well-established methods | Excellent for polar and ionizable compounds, robust, multimodal capabilities |
| Considerations | Coated versions may have solvent limitations, requires non-polar solvents | May require longer equilibration times, selectivity can be pH-dependent |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the chiral HPLC analysis of this compound using representative columns from each class. These should be considered as starting points for method development and optimization.
Protocol 1: Analysis on a Polysaccharide-Based CSP
This method is adapted from established protocols for the separation of N-protected amino acid derivatives on amylose-based CSPs.[4]
Instrumentation:
-
HPLC system with UV detector
Chiral Stationary Phase:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase:
-
Isocratic mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). This ratio may be optimized to achieve baseline separation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the racemic or enantiomerically enriched compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Analysis on a Macrocyclic Glycopeptide-Based CSP
This protocol is based on general guidelines for the separation of acidic chiral compounds on teicoplanin-based CSPs.[3]
Instrumentation:
-
HPLC system with UV detector
Chiral Stationary Phase:
-
CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm
Mobile Phase:
-
Isocratic mixture of Methanol and 0.1% Acetic Acid in Water. A typical starting ratio is 80:20 (v/v). The organic modifier and pH can be adjusted to optimize the separation.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Prepare a stock solution of the racemic or enantiomerically enriched compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow and Data Analysis
The general workflow for chiral HPLC analysis is depicted below. The primary goal is to achieve baseline resolution (Rs > 1.5) between the enantiomeric peaks to ensure accurate quantification.
Caption: General workflow for chiral HPLC analysis.
The enantiomeric excess is calculated using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Conclusion
Both polysaccharide-based and macrocyclic glycopeptide-based CSPs are viable options for the chiral analysis of this compound and its derivatives. The choice between them will depend on the specific analyte, the available instrumentation, and the desired chromatographic mode. For initial screening, a polysaccharide-based column under normal phase conditions is a common starting point due to its broad applicability. However, for polar derivatives or when LC-MS compatibility is required, a macrocyclic glycopeptide column in reversed-phase or polar ionic mode may offer superior performance. The provided protocols serve as a robust foundation for developing and validating a chiral separation method that ensures the stereochemical integrity of these critical pharmaceutical building blocks.
References
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
-
I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Retrieved from [Link]
- Gasparrini, F., et al. (2009). Synthesis of a New Chiral Pyrrolidine. Molecules, 14(12), 5345-5355.
- Wahab, M. F. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
- Supelco. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
- Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(11).
- Zhao, Y., & Pritts, W. A. (1997). Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases.
- Supelco. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone.
- Armstrong, D. W., et al. (2004). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
- Chiral Technologies, Inc. (n.d.). Application Notes: Chiral.
- De Boeck, M., et al. (2016). Enantioselective separation techniques in forensic analysis and clinical toxicology. Analytica Chimica Acta, 932, 1-15.
- BenchChem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. BenchChem.
- Phenomenex. (n.d.). The Chiral Notebook. Phenomenex.
- Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(10), 835-838.
- Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(5), 485-505.
- Numata, M., et al. (2012). Giant amino acids designed on the polysaccharide scaffold and their protein-like structural interconversion. Organic & Biomolecular Chemistry, 10(45), 9078-9085.
- Chen, Y., et al. (2022). A Comparison Study on Polysaccharides Extracted from Citrus reticulata Blanco cv. Tankan Peel Using Five Different Methods: Structural Characterization and Immunological Competence. Molecules, 27(19), 6593.
- Berthod, A., et al. (2002). Method development strategy and applications update for CHIROBIOTIC chiral stationary phases.
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- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases | Semantic Scholar [semanticscholar.org]
NMR spectroscopy of (S)-1-Cbz-pyrrolidine-3-carboxylic acid
A Comparison Guide to the NMR Spectroscopy of (S)-1-Cbz-pyrrolidine-3-carboxylic acid
This guide provides an in-depth analysis and comparison of the Nuclear Magnetic Resonance (NMR) spectroscopy of (S)-1-Cbz-pyrrolidine-3-carboxylic acid, a key building block in synthetic organic chemistry and drug development. We will explore its characteristic spectral features, compare it with relevant alternatives, and provide detailed experimental protocols to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development who rely on precise structural elucidation.
Introduction to (S)-1-Cbz-pyrrolidine-3-carboxylic acid
(S)-1-Cbz-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative widely used in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics.[1] The pyrrolidine ring provides a rigid scaffold, while the carboxylic acid and the carbobenzyloxy (Cbz) protecting group offer versatile handles for further chemical modifications. Accurate interpretation of its NMR spectra is paramount for confirming its structure, assessing its purity, and monitoring its transformations in chemical reactions.
Understanding the ¹H and ¹³C NMR Spectra
The structural features of (S)-1-Cbz-pyrrolidine-3-carboxylic acid give rise to a distinct set of signals in its ¹H and ¹³C NMR spectra. A thorough understanding of these signals is the first step in utilizing this compound effectively.
The Phenomenon of Rotamers
A key feature in the NMR spectra of Cbz-protected amines is the presence of rotamers.[2][3][4] The partial double bond character of the carbamate C-N bond restricts rotation, leading to two distinct conformations (syn and anti) that can be observed as separate sets of signals in the NMR spectrum, particularly at lower temperatures.[2][3][4][5][6] The ratio of these rotamers can be influenced by factors such as the solvent, temperature, and concentration.[5]
¹H NMR Spectral Analysis
The proton NMR spectrum of (S)-1-Cbz-pyrrolidine-3-carboxylic acid is characterized by signals corresponding to the pyrrolidine ring protons, the Cbz protecting group, and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): This proton is typically observed as a broad singlet in the downfield region of the spectrum, usually between 10-13 ppm.[7][8][9][10] Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding.[8][10] In some cases, this signal can be very broad and difficult to observe.[7]
-
Cbz Aromatic Protons: The five protons of the phenyl ring of the Cbz group typically appear as a multiplet in the aromatic region, around 7.2-7.4 ppm.
-
Cbz Methylene Protons (-CH₂Ph): The two benzylic protons of the Cbz group usually appear as a singlet or two distinct doublets around 5.1-5.2 ppm. The presence of rotamers can lead to the splitting of this signal.
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring (at positions 2, 3, 4, and 5) exhibit complex splitting patterns due to diastereotopicity and coupling with each other. These signals are typically found in the range of 1.8-4.0 ppm. The proton at the chiral center (C3) is of particular interest and its chemical shift and coupling constants are crucial for stereochemical assignments.
¹³C NMR Spectral Analysis
The carbon NMR spectrum provides complementary information for structural confirmation.
-
Carbonyl Carbons: The carboxylic acid carbonyl carbon is typically observed around 175-185 ppm, while the carbamate carbonyl carbon of the Cbz group appears at a slightly higher field, around 155 ppm.[8][10]
-
Cbz Aromatic Carbons: The carbons of the phenyl ring resonate in the aromatic region, typically between 127-137 ppm.
-
Cbz Methylene Carbon (-CH₂Ph): The benzylic carbon of the Cbz group is usually found around 67 ppm.
-
Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring appear in the aliphatic region of the spectrum, typically between 25-60 ppm.
Comparative Analysis with Alternative Pyrrolidine Derivatives
To better understand the unique spectral characteristics of (S)-1-Cbz-pyrrolidine-3-carboxylic acid, it is useful to compare its NMR data with those of related structures.
| Compound | Key ¹H NMR Differences | Key ¹³C NMR Differences |
| (S)-1-Cbz-pyrrolidine-3-carboxylic acid | - Rotameric complexity. - Carboxylic acid proton (10-13 ppm). | - Two carbonyl signals (acid and carbamate). |
| (S)-Pyrrolidine-3-carboxylic acid | - Absence of Cbz signals. - NH proton signal (variable). | - Absence of Cbz carbon signals. |
| (S)-1-Boc-pyrrolidine-3-carboxylic acid | - Boc group protons (~1.4 ppm). - Different rotameric behavior. | - Boc carbonyl (~154 ppm) and quaternary carbon (~79 ppm). |
| (S)-N-Cbz-Proline | - Protons at C2 are diastereotopic. - Different chemical shifts for ring protons. | - Different chemical shifts for pyrrolidine ring carbons. |
This comparison highlights how changes in the protecting group or the position of the carboxylic acid group significantly alter the NMR spectrum, providing a clear basis for structural differentiation.
Experimental Protocols for High-Quality NMR Data
Acquiring high-quality, reproducible NMR data is critical for accurate analysis. The following section outlines a robust experimental workflow.
Sample Preparation
-
Solvent Selection: The choice of solvent is crucial. Deuterated chloroform (CDCl₃) is a common choice. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can also be used to ensure the solubility of the compound and to observe the exchangeable carboxylic acid proton.[11]
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR. If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.[11]
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets of the pyrrolidine ring protons.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of at least 15 ppm is necessary to cover the entire range of proton signals.
-
Number of Scans: 16-64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: A spectral width of 200-220 ppm is required to encompass all carbon signals.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Below is a workflow diagram for acquiring high-quality NMR data.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Data Interpretation and Common Pitfalls
Accurate interpretation of the NMR data is as crucial as its acquisition. Here are some key considerations:
-
Rotamer Identification: The presence of two sets of signals for some protons and carbons is a strong indication of rotamers. Variable temperature NMR experiments can be performed to confirm this. At higher temperatures, the rate of rotation around the C-N bond increases, which can lead to the coalescence of the two sets of signals into a single, averaged signal.
-
Impurity Detection: NMR spectroscopy is a powerful tool for assessing the purity of a sample. Signals that do not correspond to the expected structure of (S)-1-Cbz-pyrrolidine-3-carboxylic acid or the solvent should be carefully analyzed. Common impurities may include residual solvents from the synthesis or purification process, or starting materials.
-
Stereochemical Integrity: While standard ¹H and ¹³C NMR can confirm the constitution of the molecule, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy or the use of chiral shift reagents may be necessary to confirm the relative and absolute stereochemistry, respectively.
The molecular structure of (S)-1-Cbz-pyrrolidine-3-carboxylic acid with key NMR-active nuclei is depicted below.
Caption: Structure of (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
Conclusion
The presents a rich source of structural information that is essential for its application in research and development. A comprehensive understanding of its spectral features, including the complexities arising from rotamers, allows for unambiguous structural confirmation and purity assessment. By following standardized experimental protocols and being mindful of potential interpretation pitfalls, researchers can confidently utilize this versatile building block in their synthetic endeavors. This guide provides the foundational knowledge and practical insights necessary to achieve reliable and accurate NMR analysis of this important chiral molecule.
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A Head-to-Head Comparison of (S)-1-Cbz-pyrrolidine-3-carboxylic acid and (S)-1-Boc-pyrrolidine-3-carboxylic acid in Synthesis
A Senior Application Scientist's Guide to Strategic Protecting Group Selection
For researchers, medicinal chemists, and drug development professionals, the selection of the correct building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. The pyrrolidine scaffold is a privileged structure found in numerous pharmaceuticals and natural products.[1][2] When constructing molecules around this core, the choice of N-protecting group is of paramount importance. Among the most common choices for proline-type building blocks are the carboxybenzyl (Cbz or Z) and tert-butyloxycarbonyl (Boc) groups.
This guide provides an in-depth, objective comparison of (S)-1-Cbz-pyrrolidine-3-carboxylic acid and (S)-1-Boc-pyrrolidine-3-carboxylic acid , moving beyond general principles to offer field-proven insights and experimental data to inform your synthetic strategy.
The Core Directive: Understanding Orthogonality
The primary distinction between the Cbz and Boc protecting groups lies in their cleavage conditions, a concept known as orthogonality .[3][4][5] In a multi-step synthesis, protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct, non-interfering conditions.[5][6] This principle is the cornerstone of modern complex molecule synthesis, including solid-phase peptide synthesis (SPPS).[4][7][8]
-
Boc Group : Removed under acidic conditions (acid-labile).
-
Cbz Group : Removed by catalytic hydrogenolysis (hydrogenolysis-labile).
This fundamental difference means that Cbz and Boc groups are mutually orthogonal.[3][9] A synthetic chemist can selectively deprotect a Boc-protected amine using an acid like trifluoroacetic acid (TFA) while leaving a Cbz group elsewhere in the molecule untouched, and vice versa.[6][10]
At a Glance: Key Physicochemical and Synthetic Properties
| Feature | (S)-1-Cbz-pyrrolidine-3-carboxylic acid | (S)-1-Boc-pyrrolidine-3-carboxylic acid |
| Abbreviation | Cbz-Pyr-OH | Boc-Pyr-OH |
| Molecular Formula | C₁₃H₁₅NO₄ | C₁₀H₁₇NO₄ |
| Molecular Weight | 249.26 g/mol [2] | 215.24 g/mol |
| Typical Appearance | White to off-white solid | White to off-white solid |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[10][11] | Acidolysis (e.g., TFA, HCl in dioxane)[11][12][13] |
| Stability Profile | Stable to acidic and basic conditions[14] | Stable to basic, nucleophilic, and hydrogenolysis conditions[12][] |
| Key Incompatibilities | Reducible functional groups (alkenes, alkynes, some nitro/benzyl groups), catalyst poisons (sulfur) | Acid-sensitive functional groups (e.g., tert-butyl esters, some silyl ethers)[16] |
Performance in Synthesis: A Head-to-Head Battle
The choice between Cbz and Boc protection is not merely academic; it has profound practical implications for yield, purity, and the complexity of subsequent steps.
Scenario: A Standard Amide Coupling and Deprotection Sequence
A common synthetic operation involves coupling the pyrrolidine carboxylic acid with a primary amine (e.g., Benzylamine) to form an amide, followed by the removal of the N-protecting group to liberate the secondary amine for further functionalization.
Step 1: Amide Coupling
For the amide coupling step, both Cbz- and Boc-protected starting materials behave similarly. The reaction's success is primarily dependent on the choice of coupling agent. Standard reagents such as DCC/HOBt, EDC, HATU, or PyBOP are effective for both substrates.[17][18][19] The presence of either protecting group does not significantly interfere with the activation of the carboxylic acid.
Typical Amide Coupling Performance
| Parameter | Cbz-Pyr-OH | Boc-Pyr-OH | Rationale & Causality |
| Coupling Efficiency | High | High | Both protecting groups are electronically non-interfering carbamates. Yield is dictated by the coupling reagent, solvent, and stoichiometry, not the choice between Cbz and Boc.[18] |
| Racemization Risk | Low | Low | Racemization is primarily a concern with α-amino acids when the carboxyl group is activated. For this β-amino acid derivative, the risk is minimal with standard coupling protocols. Adding HOBt can further suppress racemization.[18] |
| Purification | Straightforward | Straightforward | The resulting protected amides are typically stable, non-polar compounds amenable to standard silica gel chromatography. |
Step 2: Deprotection - The Critical Difference
This is the stage where the strategic choice of protecting group becomes evident. The conditions required to cleave the Cbz and Boc groups are drastically different, each with distinct advantages and disadvantages.
Cbz-Group Removal (Hydrogenolysis)
The Cbz group is classically removed by catalytic hydrogenation.[9][10] This involves exposing the molecule to hydrogen gas in the presence of a palladium catalyst (typically on carbon, Pd/C).
Quantitative Comparison of Deprotection Methods
| Parameter | Cbz Deprotection (Hydrogenolysis) | Boc Deprotection (Acidolysis) |
| Typical Reagents | H₂, 10% Pd/C in MeOH or EtOH [11] | 20-50% TFA in DCM; 4M HCl in dioxane [12][16] |
| Reaction Time | 1 - 16 hours | 0.5 - 4 hours [20] |
| Workup | Filtration of catalyst, solvent evaporation. [6] | Acid neutralization, extraction. [6] |
| Yield | Typically >90% | Typically >95% [20] |
| Byproducts | Toluene, CO₂ | Isobutylene, CO₂ [12] |
| Key Advantage | Extremely mild, non-acidic conditions. | Fast, simple, and highly efficient. |
| Key Disadvantage | Incompatible with reducible groups (alkenes, alkynes, etc.). Catalyst can be poisoned by sulfur compounds. Requires specialized equipment (hydrogenator). [21] | Incompatible with other acid-sensitive groups (e.g., t-Bu esters). The generated tert-butyl cation can cause side reactions (alkylation) with sensitive residues, often requiring scavengers. [12] |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always optimize conditions for their specific substrate and scale.
Protocol 1: Amide Coupling (General)
-
Dissolve (S)-1-Cbz-pyrrolidine-3-carboxylic acid OR (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise and stir at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Cbz-Group Deprotection
-
Dissolve the Cbz-protected amide (1.0 eq) in methanol (approx. 0.1 M concentration).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by balloon or using a Parr hydrogenator.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. [6]6. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. [6]7. Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected amine.
Protocol 3: Boc-Group Deprotection
-
Dissolve the Boc-protected amide (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration). [12]2. Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents, often used as a 20-50% solution in DCM).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. [12]6. Upon completion, remove the solvent and excess TFA under reduced pressure. [12]7. Work-up A (for salt): Triturate the residue with diethyl ether to induce precipitation of the TFA salt. Collect the solid by filtration.
-
Work-up B (for free amine): Dissolve the residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ solution. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine. [6]
Decision Framework: Which Protecting Group to Choose?
The optimal choice is entirely context-dependent on your overall synthetic strategy.
Choose (S)-1-Cbz-pyrrolidine-3-carboxylic acid when:
-
Your downstream synthetic steps require strong acidic conditions that would cleave a Boc group.
-
Your molecule contains other valuable acid-sensitive functionalities like tert-butyl esters.
-
You need to perform a reaction that is incompatible with the byproducts of Boc deprotection.
Choose (S)-1-Boc-pyrrolidine-3-carboxylic acid when:
-
Your molecule contains functional groups that are sensitive to reduction, such as alkenes, alkynes, or other benzyl-type protecting groups. [3]* Your synthesis involves catalysts that could be poisoned by sulfur-containing functional groups (a common issue in hydrogenolysis).
-
Speed and simplicity are paramount, as acid-mediated deprotection is often faster and requires less specialized equipment than hydrogenation.
Conclusion
Both (S)-1-Cbz-pyrrolidine-3-carboxylic acid and (S)-1-Boc-pyrrolidine-3-carboxylic acid are excellent and reliable chiral building blocks. Neither is universally "better"; instead, they are powerful, orthogonal tools. The experienced synthetic chemist does not have a favorite but rather selects the appropriate tool for the specific, multi-faceted challenges presented by the target molecule. By carefully analyzing the entire synthetic route and considering the stability of all functional groups present, researchers can leverage the distinct chemical properties of the Cbz and Boc groups to navigate complex synthetic pathways with precision and efficiency.
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A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing (S)-1-Cbz-pyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acid analogs, such as (S)-1-Cbz-pyrrolidine-3-carboxylic acid, into peptide therapeutics is a key strategy for enhancing conformational stability and biological activity. However, the unique structural features of these non-standard residues present distinct challenges for routine characterization by mass spectrometry (MS). This guide compares common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—to provide a comprehensive framework for the analysis of these complex peptides.
The Structural Challenge: (S)-1-Cbz-pyrrolidine-3-carboxylic Acid
(S)-1-Cbz-pyrrolidine-3-carboxylic acid, a proline analog, introduces two key structural motifs that influence peptide fragmentation:
-
The Pyrrolidine Ring: Like proline, the cyclic nature of the pyrrolidine ring restricts backbone flexibility and can lead to unique fragmentation patterns. Cleavage N-terminal to proline residues is often highly efficient, which can result in spectra dominated by a few fragment ions and incomplete sequence information.[1][2]
-
The Carboxybenzyl (Cbz) Protecting Group: The Cbz group, while essential for synthesis, adds another layer of complexity. Its fragmentation behavior must be understood to avoid misinterpretation of the resulting mass spectra.
A thorough characterization is crucial for synthetic peptides to identify and control impurities that may arise during synthesis or storage, ensuring the efficacy and safety of potential therapeutics.[3][4][5][6] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for this purpose.[3][7]
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is critical for obtaining comprehensive sequence information for peptides containing (S)-1-Cbz-pyrrolidine-3-carboxylic acid.
| Fragmentation Technique | Principle | Advantages for Cbz-Pyrrolidine Peptides | Disadvantages for Cbz-Pyrrolidine Peptides |
| Collision-Induced Dissociation (CID) | Low-energy collisions with an inert gas to induce fragmentation, primarily at amide bonds.[8] | Widely available and well-characterized for standard peptides. | Can produce complex spectra for proline-rich peptides due to dominant cleavage N-terminal to proline.[1] May lead to the loss of labile protecting groups. |
| Higher-Energy Collisional Dissociation (HCD) | Beam-type CID performed in a high-energy collision cell. | Generates b- and y-type fragment ions with high mass accuracy, aiding in confident fragment identification.[9] Can provide more extensive fragmentation than CID.[10] | Similar to CID, can be dominated by proline-directed fragmentation. High energy may cause unwanted side-chain fragmentations. |
| Electron Transfer Dissociation (ETD) | Electron transfer from a radical anion to a multiply protonated peptide, leading to cleavage of the N-Cα backbone bond.[9] | Generates c- and z-type fragment ions, providing complementary information to CID/HCD.[9] Less prone to proline-directed fragmentation, often yielding more complete sequence coverage for proline-rich peptides.[1] Preserves labile modifications and protecting groups.[11] | Generally more effective for higher charge state precursors.[9][12] Can have lower fragmentation efficiency compared to CID/HCD.[1] |
Expert Insight: For peptides containing (S)-1-Cbz-pyrrolidine-3-carboxylic acid, a complementary approach utilizing both CID/HCD and ETD is often optimal. CID/HCD can provide strong confirmation of specific sequence segments, while ETD is invaluable for sequencing through the proline-like residue and confirming the integrity of the Cbz group. The combination of these techniques, sometimes in a single EThcD experiment, can maximize sequence coverage and confidence in characterization.[1][13]
Experimental Workflow and Data Interpretation
A systematic workflow is essential for the reliable analysis of these modified peptides.[5]
Caption: General workflow for LC-MS/MS analysis of synthetic peptides.
Understanding the expected fragmentation is key to interpreting the data.
-
Proline-like Cleavage: Expect a prominent y-ion or b-ion resulting from cleavage N-terminal to the pyrrolidine ring in CID/HCD spectra. The specific amino acid preceding the modified residue will influence the intensity of this cleavage.[2]
-
Cbz Group Fragmentation: The Cbz group can undergo characteristic losses. A neutral loss of 90 Da (C7H6) corresponding to toluene or 108 Da (C7H8O) corresponding to benzyl alcohol are common fragmentation pathways for Cbz-protected amines. Observing the intact Cbz group on fragment ions is crucial for confirming its presence and location.
-
Backbone Fragmentation: In addition to the dominant proline-like cleavage, a series of b- and y-ions (for CID/HCD) or c- and z-ions (for ETD) will be observed, allowing for sequence confirmation.
Caption: Simplified fragmentation of a peptide with the modified residue.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of a purified synthetic peptide containing (S)-1-Cbz-pyrrolidine-3-carboxylic acid. Optimization will be required based on the specific peptide sequence and instrumentation.
1. Sample Preparation:
- Dissolve the purified peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.
- Further dilute the stock solution to 0.1 µg/µL with the same solvent for injection.
2. Liquid Chromatography (LC):
- LC System: A high-performance liquid chromatography system suitable for peptide separations.
- Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm (e.g., 2.1 x 100 mm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A shallow gradient appropriate for the hydrophobicity of the peptide (e.g., 5-40% B over 20 minutes).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS):
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with ESI and capable of CID, HCD, and ETD fragmentation.[14]
- Ionization Mode: Positive ion mode.
- MS1 Scan Range: m/z 200-2000.
- Data-Dependent Acquisition (DDA):
- Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
- Use a charge state inclusion of 2+ and higher.
- Apply dynamic exclusion to prevent repeated fragmentation of the same precursor.
- Fragmentation Settings (starting points):
- CID/HCD: Normalized collision energy of 25-35%.
- ETD: Calibrated reagent gas flow and reaction time.
4. Data Analysis:
- Use appropriate software to analyze the raw data.
- Confirm the precursor mass of the peptide.
- Identify the b, y, c, and z fragment ions to confirm the amino acid sequence.
- Carefully examine the spectra for characteristic neutral losses from the Cbz group and for the dominant cleavage N-terminal to the pyrrolidine residue.
Conclusion and Recommendations
The mass spectrometric analysis of peptides containing (S)-1-Cbz-pyrrolidine-3-carboxylic acid requires a nuanced approach that considers the unique structural properties of this non-standard amino acid.
-
No Single Best Method: A combination of fragmentation techniques is highly recommended for comprehensive characterization.
-
ETD is a Powerful Tool: ETD is particularly valuable for overcoming the challenges of proline-like residues and preserving the Cbz protecting group.
-
High-Resolution MS is Essential: Accurate mass measurements are critical for confident identification of both the peptide and its fragments, as well as for impurity profiling.[3]
By leveraging the strengths of different fragmentation methods and employing a systematic analytical workflow, researchers can confidently characterize these complex and therapeutically promising peptides.
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Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of Pyrrolidine Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the pyrrolidine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a myriad of blockbuster drugs and bioactive compounds underscores the critical importance of stereochemical integrity. The differential pharmacological and toxicological profiles of enantiomers demand a rigorous and precise determination of enantiomeric excess (ee), a key parameter that defines the purity and potential efficacy of a chiral drug candidate.
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of pyrrolidine derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most suitable methodology for your specific analytical challenge.
The Analytical Arsenal: A Comparative Overview
The determination of enantiomeric excess hinges on the ability to differentiate between two mirror-image molecules. This is achieved by creating a chiral environment in which the enantiomers exhibit distinct physicochemical properties. The most powerful and widely adopted techniques in the analytical chemist's arsenal are chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE). The choice of method is not arbitrary; it is dictated by the physicochemical properties of the pyrrolidine derivative , the required sensitivity, sample throughput, and available instrumentation.[1][2]
| Feature | Chiral HPLC | Chiral GC | Chiral NMR | Chiral CE |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[2] | Differential partitioning between a gaseous mobile phase and a liquid or solid CSP.[2] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or stable diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.[3] |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile pyrrolidine derivatives.[2] | Ideal for volatile and thermally stable pyrrolidine derivatives. Derivatization is often required for polar or non-volatile compounds.[2] | Applicable to a wide range of compounds. Non-destructive. Provides structural information. | Suitable for a broad range of charged or chargeable analytes. Requires minimal sample and solvent.[3] |
| Sensitivity | High (ng/mL to pg/mL). | Very high (pg/mL to fg/mL). | Moderate (mg to µg). | High (µg/mL to ng/mL). |
| Analysis Time | 5 - 30 minutes. | 5 - 20 minutes. | < 15 minutes per sample. | 10 - 30 minutes. |
| Resolution | Typically high (Rs > 1.5). | Typically very high. | Dependent on the CSA/CDA and magnetic field strength. | High to very high. |
| Key Advantage | Versatility and wide applicability. | High resolution and sensitivity for volatile compounds. | Rapid, non-destructive, and provides structural insights. | High efficiency, low sample and solvent consumption. |
| Key Limitation | Method development can be time-consuming; requires specific chiral columns. | Limited to volatile/thermally stable compounds; derivatization adds complexity. | Lower sensitivity compared to chromatographic methods; potential for signal overlap. | Less suitable for neutral compounds; sensitivity can be lower than GC. |
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC stands as the most versatile and widely employed technique for enantiomeric excess determination.[4] The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of pyrrolidine derivatives due to their complex three-dimensional structures that offer multiple interaction sites.[4]
Decision-Making in Chiral HPLC Method Development
The successful implementation of a chiral HPLC method is a systematic process. The following diagram outlines the key decision points and workflow for developing a robust enantioselective separation.
Figure 1: Chiral HPLC Method Development Workflow.
Experimental Protocol: Chiral HPLC for N-Boc-3-acetylpyrrolidine
This protocol provides a general guideline for the direct enantiomeric separation of a representative N-Boc protected pyrrolidine derivative.
1. Sample Preparation:
-
Prepare a stock solution of the racemic standard of N-Boc-3-acetylpyrrolidine at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol).
-
Prepare the test sample at the same concentration.
2. HPLC System and Conditions: [5]
-
HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: Wavelength should be selected where the analyte has sufficient absorbance (e.g., 210 nm).
-
Injection Volume: 5-20 µL.
3. Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the test sample.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Chiral Gas Chromatography (GC): High Resolution for Volatile Derivatives
For volatile and thermally stable pyrrolidine derivatives, chiral GC offers exceptional resolution and sensitivity.[2] The separation mechanism is analogous to chiral HPLC, but with a gaseous mobile phase. A significant consideration for many pyrrolidine derivatives is the need for derivatization to increase volatility and improve peak shape.[2]
The Derivatization Step in Chiral GC
Derivatization is a critical step that transforms polar functional groups into less polar, more volatile moieties. This process must be carefully controlled to avoid racemization.
Figure 2: General Workflow for Chiral GC Analysis with Derivatization.
Experimental Protocol: Chiral GC for Proline Methyl Ester
This protocol details a two-step derivatization and subsequent chiral GC analysis for proline, a common pyrrolidine carboxylic acid.
1. Derivatization: [6]
-
Esterification: To 1 mg of the proline sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100 °C for 30 minutes. Cool the mixture and evaporate the solvent to dryness.
-
Acylation: Dissolve the residue in 1 mL of methylene chloride and add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. Cool the sample before analysis.
2. GC System and Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based column, such as CHIRALDEX® G-TA.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: An initial temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure the separation and elution of the enantiomers (e.g., 100°C for 1 min, then ramp at 5°C/min to 180°C).[1]
-
Injector and Detector Temperature: Typically set 20-50 °C above the final oven temperature.
3. Data Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the two enantiomeric derivatives.
-
Inject the derivatized sample.
-
Integrate the peak areas for both enantiomers and calculate the enantiomeric excess as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Insightful Approach
NMR spectroscopy offers a distinct advantage for ee determination as it is non-destructive and can provide valuable structural information.[7] Chiral discrimination in NMR is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or by covalent modification with a chiral derivatizing agent (CDA).[8]
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the analyte, leading to separate signals for each enantiomer in the NMR spectrum.[8] Common CSAs include Pirkle's alcohol ((R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) and derivatives of amino acids.
-
Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable, covalent diastereomers, which can then be distinguished by NMR.[9] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example.
Conceptual Workflow for NMR-based ee Determination
Figure 3: Workflow for ee Determination by NMR using a Chiral Solvating Agent.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent for a Pyrrolidine Amide
This protocol provides a general method for determining the enantiomeric excess of a chiral pyrrolidine amide using a CSA.
1. Sample Preparation: [10]
-
Accurately weigh the pyrrolidine amide sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube to a concentration of approximately 10-20 mM.
-
Add a specific molar equivalent of a chiral solvating agent (e.g., (R)-Pirkle's alcohol). The optimal ratio of analyte to CSA (typically 1:1 to 1:5) may need to be determined experimentally to achieve sufficient separation of signals.
2. NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio for accurate integration.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter are most likely to show the largest chemical shift difference (Δδ).
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Capillary Electrophoresis (CE): High Efficiency with Minimal Consumption
Chiral Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[3] For the separation of enantiomers, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[11] The differential interaction of the enantiomers with the chiral selector leads to different migration times, enabling their separation.[11] CE is particularly advantageous for its high efficiency, low sample and solvent consumption, and rapid method development.[12]
Experimental Protocol: Chiral CE for Pyrrolidine-2-carboxylic Acid
This protocol outlines a method for the enantioseparation of proline, a representative pyrrolidine carboxylic acid.
1. Sample and Buffer Preparation:
-
Prepare a stock solution of racemic pyrrolidine-2-carboxylic acid at approximately 1 mg/mL in water.
-
Prepare the background electrolyte (BGE) containing the chiral selector. For example, a 50 mM phosphate buffer at pH 2.5 containing 20 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).
2. CE System and Conditions: [13]
-
CE System: A standard CE system with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) with 20 mM hydroxypropyl-β-cyclodextrin.
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV at 200-210 nm.
3. Data Analysis:
-
The two enantiomers will migrate at different times, resulting in two separate peaks in the electropherogram.
-
The enantiomeric excess is calculated from the peak areas as in HPLC and GC.
Method Validation: Ensuring Data Integrity and Reliability
The validation of an analytical method is a regulatory requirement and a cornerstone of good scientific practice. It provides documented evidence that the procedure is suitable for its intended purpose.[14] For chiral purity assays, the validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15]
Key validation parameters include:[16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including the other enantiomer.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Strategic Approach to Chiral Analysis
The accurate determination of the enantiomeric excess of pyrrolidine derivatives is a non-negotiable aspect of modern drug discovery and development. This guide has provided a comparative analysis of the primary analytical techniques—chiral HPLC, chiral GC, NMR spectroscopy, and chiral CE—each with its unique strengths and considerations.
Chiral HPLC remains the most versatile and widely applicable method. Chiral GC provides unparalleled resolution for volatile compounds, often necessitating a derivatization step. NMR spectroscopy offers a rapid, non-destructive alternative that also yields valuable structural information. Capillary electrophoresis presents a high-efficiency, low-consumption option, particularly for charged analytes.
The optimal choice of technique is not a one-size-fits-all decision but rather a strategic one, based on a thorough understanding of the analyte's properties and the specific analytical requirements. By leveraging the detailed protocols, comparative data, and workflow diagrams presented herein, researchers, scientists, and drug development professionals can confidently navigate the complexities of chiral analysis, ensuring the stereochemical integrity of their pyrrolidine-based compounds and advancing the development of safer and more effective medicines.
References
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- Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- Organic Chemistry Frontiers. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Royal Society of Chemistry.
- Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93–126.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers. BenchChem.
- Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. American Chemical Society.
- JCAMP-dx. GUIDELINES FOR THE REPRESENTATION OF PULSE SEQUENCES FOR SOLUTION-STATE NUCLEAR MAGNETIC RESONANCE SPECTROMETRY. JCAMP-dx.
- ResearchGate. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review.
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- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
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- ResearchGate. (2019). Single isomer cyclodextrins as chiral selectors in capillary electrophoresis.
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Bates College. Calix[4]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents.
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- LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
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- ResearchGate. (2019). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E.
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A Senior Application Scientist's Guide to (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic Acid: Beyond the Certificate of Analysis
Introduction: The Understated Importance of the Starting Material
In the intricate world of peptide synthesis and drug development, the final product's success is often determined at the very first step: the selection and validation of starting materials. (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid (Cbz-L-β-Proline), a chiral building block, is frequently employed to introduce conformational constraints or to serve as a scaffold in novel therapeutics.[1] Its value lies in the unique structural features of the β-amino acid moiety, which can induce specific secondary structures like β-turns in peptides. However, not all commercial sources of this reagent are created equal. A Certificate of Analysis (CoA) provides a snapshot of quality, but a deeper, application-focused understanding is paramount for ensuring reproducibility and avoiding costly downstream failures.
This guide provides a comparative framework for evaluating Cbz-L-β-Proline, not just as a chemical entity, but as a critical component in a complex synthetic workflow. We will dissect the CoA, compare the compound to relevant alternatives, and provide robust analytical protocols for in-house validation, empowering you to make informed decisions that safeguard your research.
Chapter 1: Decoding the Certificate of Analysis – A Framework for Quality
A Certificate of Analysis is the foundational document for raw material qualification. However, interpreting it requires an expert eye that reads between the lines. The quality of critical raw materials, such as protected amino acids, must be strictly controlled to ensure the consistency and purity of the final Active Pharmaceutical Ingredient (API).[2]
Below is a table outlining the critical specifications for Cbz-L-β-Proline, followed by an in-depth analysis of their implications.
| Parameter | Typical Specification | Analytical Method | Significance in Synthesis |
| Appearance | White to off-white powder | Visual | A significant deviation in color can indicate degradation or the presence of chromophoric impurities. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure. NMR is crucial for detecting subtle structural impurities that Mass Spectrometry might miss.[3] |
| Assay (Purity) | ≥ 98.0% | HPLC | The primary measure of purity. High purity minimizes the introduction of related-substance impurities into the peptide sequence. |
| Optical Purity | ≥ 99.0% ee (enantiomeric excess) | Chiral HPLC or Specific Rotation | The presence of the (R)-enantiomer can lead to diastereomeric peptide impurities that are difficult to separate and can have different biological activities. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Excess water can hydrolyze activated esters during coupling reactions, reducing yield and forming side products. |
| Residual Solvents | Varies by synthesis route (e.g., ≤ 5000 ppm Acetone) | GC-HS (Headspace Gas Chromatography) | Residual solvents can be toxic or interfere with subsequent synthetic steps, such as poisoning a hydrogenation catalyst used for Cbz deprotection. |
The Causality Behind Critical Parameters
-
Identity & Purity: While a purity of >98% by HPLC seems high, it's the nature of the remaining <2% that matters. Potential impurities can arise from the starting materials or side reactions during the synthesis of Cbz-L-β-Proline itself. These could include incompletely reacted starting materials or over-benzylated byproducts. An experienced scientist will scrutinize the HPLC chromatogram for peak shape and the NMR spectrum for small, unassigned peaks that could represent these process-related impurities.[4]
-
Chiral Integrity: In drug development, stereochemistry is paramount. The introduction of even a small amount of the incorrect enantiomer results in a diastereomeric final peptide. These diastereomers can be exceptionally difficult to purify and may exhibit off-target effects or reduced efficacy. Therefore, verifying the enantiomeric excess is a non-negotiable validation step.
The following workflow diagram illustrates a robust process for qualifying a new batch of any critical raw material like Cbz-L-β-Proline.
Chapter 2: A Comparative Analysis of Alternatives
The choice of a building block extends beyond its own specifications to how it performs against viable alternatives. Here, we compare Cbz-L-β-Proline against two common alternatives: one with a different protecting group and one that is a positional isomer.
-
(S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (Boc-L-β-Proline): The most direct competitor, differing only in the N-protecting group.[5][6]
-
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid (Cbz-L-α-Proline): The natural, alpha-amino acid isomer.[7][8]
Physicochemical and Synthetic Property Comparison
| Property | Cbz-L-β-Proline | Boc-L-β-Proline | Cbz-L-α-Proline |
| Molecular Weight | 249.26 g/mol [9] | 215.25 g/mol [10] | 249.26 g/mol [8] |
| Protecting Group | Benzyloxycarbonyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd-C) or strong acid (HBr/AcOH) | Moderate to strong acid (e.g., TFA, HCl in Dioxane) | Catalytic Hydrogenation (e.g., H₂/Pd-C) or strong acid (HBr/AcOH) |
| Orthogonality to Fmoc | Yes. Cbz group is stable to piperidine used for Fmoc removal. | No. Boc group is cleaved by the final acid cleavage cocktail used in Fmoc-SPPS. | Yes. Cbz group is stable to piperidine used for Fmoc removal. |
| Orthogonality to Boc | Yes. Cbz group is stable to TFA used for Boc removal. | N/A | Yes. Cbz group is stable to TFA used for Boc removal. |
| Impact on Peptide Backbone | Induces β-turn conformations, increases proteolytic resistance. | Induces β-turn conformations, increases proteolytic resistance. | Natural proline conformation, often acts as a "helix breaker". |
The Decision Matrix: Choosing the Right Building Block
Your choice depends entirely on your synthetic strategy and desired final product characteristics.
Expert Insight: The primary reason to choose Cbz-L-β-Proline over its Boc-protected counterpart is for use in Fmoc-based Solid Phase Peptide Synthesis (SPPS). The Cbz group's stability to the piperidine used for Fmoc deprotection, and its subsequent removal under orthogonal conditions (hydrogenolysis), makes it a versatile tool.[11][] If you are using a Boc-based SPPS strategy, then Boc-L-β-Proline is often a more convenient and cost-effective choice.
Chapter 3: Experimental Validation Protocols
Trust, but verify. In-house analytical validation is a cornerstone of scientific integrity. Below are standardized protocols for key quality assessments.
Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a baseline method for determining the purity of Cbz-L-β-Proline.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Scrutinize the baseline for any unresolved impurities.
Protocol 3.2: ¹H-NMR for Identity Confirmation
This protocol confirms the chemical structure and can reveal impurities not visible by HPLC.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Confirm Key Resonances:
-
Aromatic protons from the benzyl group (~7.3-7.4 ppm).
-
Methylene protons of the benzyl group (~5.1 ppm).
-
Protons of the pyrrolidine ring (various shifts, typically 1.8-3.6 ppm).
-
The α-proton to the carboxylic acid (~2.8-3.0 ppm).
-
-
Look for Impurities: Search for small peaks corresponding to residual solvents (e.g., ethyl acetate, dichloromethane) or process-related impurities. The ratio of the integrals of the Cbz group protons to the pyrrolidine ring protons should be consistent with the structure.
-
Conclusion
This compound is more than just a chemical with a CAS number; it is a precision tool for molecular design. A thorough evaluation of this starting material, guided by the principles outlined in this guide, is a critical investment in the success of your research. By moving beyond a superficial reading of the Certificate of Analysis and embracing a holistic quality control strategy[4], researchers can ensure the integrity of their synthesis, the reproducibility of their data, and the ultimate success of their drug development programs.
References
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Polypeptide Group. Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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National Institutes of Health (NIH). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]
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Royal Society of Chemistry. Chapter 7: A Holistic Quality Control Strategy for Peptide Active Pharmaceutical Ingredients (APIs). [Link]
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MySkinRecipes. This compound. [Link]
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National Institutes of Health (NIH). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid - PubChem. [Link]
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National Institutes of Health (NIH). Benzyloxycarbonyl-L-proline - PubChem. [Link]
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The Definitive Guide to the Structural Elucidation of (S)-1-Cbz-pyrrolidine-3-carboxylic Acid Derivatives: An X-ray Crystallography-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise determination of molecular architecture is paramount. Pyrrolidine scaffolds, and specifically derivatives of (S)-1-Cbz-pyrrolidine-3-carboxylic acid, are crucial building blocks in a multitude of pharmacologically active compounds. Their conformational rigidity and chiral nature demand an unambiguous structural elucidation to understand their biological activity and to guide further molecular design. This guide provides a comprehensive overview of X-ray crystallography as the gold standard for determining the three-dimensional structure of these derivatives, offering a detailed experimental framework and a comparative analysis with alternative techniques.
The Imperative of Atomic Resolution: Why X-ray Crystallography Prevails
While various analytical techniques can provide structural information, single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid. This method provides precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which are critical parameters for understanding structure-activity relationships (SAR) in drug design. For molecules like (S)-1-Cbz-pyrrolidine-3-carboxylic acid derivatives, where the puckering of the pyrrolidine ring and the orientation of the bulky carbobenzyloxy (Cbz) group significantly influence their interaction with biological targets, the atomic resolution offered by X-ray crystallography is indispensable.
The Crystallographic Workflow: From Solution to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires meticulous attention to detail. The following sections outline the critical stages, providing both theoretical understanding and practical protocols.
Diagram of the Single-Crystal X-ray Diffraction Workflow
Caption: A schematic overview of the single-crystal X-ray diffraction workflow, from sample preparation to the final refined structure.
Experimental Protocol 1: Crystallization of (S)-1-Cbz-pyrrolidine-3-carboxylic Acid Derivatives
The formation of high-quality single crystals is often the most challenging step in the X-ray crystallography workflow. The following are established methods for the crystallization of small organic molecules like the title compounds.
1. Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) to near saturation in a clean vial.
-
Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of days to weeks.
2. Vapor Diffusion:
-
Hanging Drop: Place a small drop of the concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant).
-
Sitting Drop: Place a drop of the concentrated solution in a microbridge within a sealed well containing the precipitant.
-
The vapor of the more volatile solvent in the drop will slowly diffuse into the reservoir, leading to supersaturation and crystal growth.
3. Liquid-Liquid Diffusion:
-
In a narrow tube, carefully layer a solution of the compound with a less dense, miscible solvent in which the compound is poorly soluble.
-
Crystals will form at the interface of the two solvents as they slowly mix.
Expert Insight: The choice of solvent is critical. A solvent in which the compound is moderately soluble is often a good starting point. For chiral carboxylic acids, co-crystallization with a suitable chiral co-former can sometimes yield better diffracting crystals.
Experimental Protocol 2: Data Collection and Processing
Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction analysis.
1. Crystal Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
2. Data Collection:
-
The mounted crystal is placed on a goniometer in the X-ray diffractometer.
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Modern diffractometers with area detectors can collect a complete dataset in a matter of hours.
3. Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for factors such as background scattering, Lorentz polarization, and absorption.
-
The output is a file containing a list of Miller indices (h, k, l) and their corresponding integrated intensities and standard uncertainties.
Experimental Protocol 3: Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
1. Structure Solution:
-
The phase problem is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SIR. This provides an initial electron density map.
-
An initial molecular model is built into the electron density map.
2. Structure Refinement:
-
The initial model is refined against the experimental diffraction data using least-squares methods (e.g., with SHELXL).
-
This iterative process adjusts atomic coordinates, displacement parameters (describing thermal motion), and occupancies to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
3. Structure Validation:
-
The final refined structure is validated using tools like CHECKCIF to ensure that the geometric parameters are reasonable and that there are no significant errors in the model.
-
The final output is a Crystallographic Information File (.cif), which contains all the information about the crystal structure and the diffraction experiment.
Performance Metrics: A Case Study of a Proline Derivative
While a publicly available crystal structure for (S)-1-Cbz-pyrrolidine-3-carboxylic acid is not readily found in open databases, we can use the closely related N-acetyl-L-proline as a representative example to illustrate the type of data obtained from an X-ray diffraction study.[1][2]
| Crystallographic Parameter | Value for N-acetyl-L-proline | Significance |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| a (Å) | 7.954 | Length of the 'a' axis of the unit cell. |
| b (Å) | 8.823 | Length of the 'b' axis of the unit cell. |
| c (Å) | 10.876 | Length of the 'c' axis of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | Angles of the unit cell. |
| Volume (ų) | 763.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R1) | ~0.04 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-fit (GooF) | ~1.0 | Should be close to 1 for a good refinement. |
Data is illustrative and based on published structures of N-acetyl-L-proline.[1][2]
A Comparative Perspective: Alternatives to X-ray Crystallography
While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary information, particularly regarding the molecule's behavior in solution.
| Technique | Strengths | Limitations | Application to (S)-1-Cbz-pyrrolidine-3-carboxylic Acid Derivatives |
| Single-Crystal X-ray Diffraction | - Provides unambiguous 3D structure in the solid state.[3] - Determines absolute stereochemistry. - High precision bond lengths and angles. | - Requires high-quality single crystals, which can be difficult to obtain. - Provides a static picture of the molecule. | The gold standard for confirming the absolute configuration and solid-state conformation, crucial for understanding packing and intermolecular interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed structural and dynamic information in solution.[4][5][6][7][8] - Can identify different conformers present in solution. - Does not require crystallization. | - Structure determination can be complex for flexible molecules. - Provides an average structure in solution, not a static picture. - Does not directly determine absolute stereochemistry. | Essential for understanding the conformational dynamics of the pyrrolidine ring and the Cbz group in solution, which is more relevant to its biological activity. NOE and coupling constant analysis can reveal the predominant solution-state conformers. |
| Computational Crystal Structure Prediction (CSP) | - Can predict possible crystal packing arrangements. - Can help in understanding polymorphism.[9][10] - Does not require a physical sample. | - Computationally intensive, especially for flexible molecules. - Predictions need to be validated by experimental data. - Accuracy is dependent on the force fields or quantum mechanical methods used. | A valuable tool to guide crystallization experiments by predicting stable crystal forms and to rationalize observed polymorphs. Can provide insights into the intermolecular interactions that drive crystal packing. |
Diagram of the Relationship Between Analytical Techniques
Caption: The interplay between X-ray crystallography, NMR spectroscopy, and computational crystal structure prediction in the comprehensive structural analysis of small molecules.
Conclusion: An Integrated Approach to Structural Elucidation
For the definitive structural characterization of (S)-1-Cbz-pyrrolidine-3-carboxylic acid derivatives, single-crystal X-ray diffraction remains the cornerstone technique, providing irrefutable evidence of the solid-state molecular architecture. However, a truly comprehensive understanding, particularly for applications in drug development, is achieved through an integrated approach. NMR spectroscopy offers invaluable insights into the dynamic conformational landscape in solution, while computational methods can predict and rationalize crystal packing, guiding experimental efforts. By leveraging the strengths of each of these techniques, researchers can gain a holistic view of the structural and dynamic properties of these important chiral building blocks, accelerating the design and development of novel therapeutics.
References
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- Li, Y., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed.
- Seiler, P., & Dunitz, J. D. (2018). Crystal structure analysis of N‐acetylated proline and ring‐size analogs.
- Pereira, A. R., et al. (2018). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry (RSC Publishing).
- Gschwind, R. M., et al. (2010). Crystal structures of proline-derived enamines. PNAS.
- Lee, G., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Request PDF.
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Navigating the Orthogonal Landscape: A Comparative Guide to the Stability of Cbz and Other Amine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the design and construction of complex molecules like peptides and pharmaceuticals, the strategic use of protecting groups is a cornerstone of success. The ability to selectively mask and unmask reactive functional groups dictates the feasibility of a synthetic route, ultimately impacting yield, purity, and the accessibility of the target molecule. Among the most critical of these are the amine protecting groups, which prevent the highly nucleophilic amine from engaging in unwanted side reactions.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the stability of the Carboxybenzyl (Cbz) protecting group alongside three other pillars of modern organic synthesis: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). Our focus will be a critical evaluation of their stability under both acidic and basic conditions, supported by experimental data, to empower you to make informed, strategic decisions in your synthetic endeavors.
The Principle of Orthogonality: A Chemist's Strategy for Selective Control
At the heart of multi-step synthesis lies the principle of orthogonality. An orthogonal set of protecting groups is one in which each group can be removed under a specific set of conditions that do not affect the others.[1][2] This allows for the sequential deprotection and modification of different parts of a molecule with precision. The choice between Cbz, Boc, Fmoc, and Alloc often hinges on their unique cleavage conditions and their compatibility with other functional groups present in the molecule.[3][4]
A Head-to-Head Comparison: Cbz, Boc, Fmoc, and Alloc
The fundamental difference between these four key protecting groups lies in their lability to different reagents, which is a direct consequence of their chemical structures.
-
Carboxybenzyl (Cbz or Z): Introduced in the 1930s, the Cbz group is a classic and robust amine protecting group.[5] It is renowned for its stability under a wide range of conditions, including both basic and mildly acidic media.[5][6]
-
tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[4] Its defining characteristic is its lability to acid.[7]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another heavyweight in SPPS, prized for its mild deprotection conditions.[8] It is exceptionally stable to acidic conditions but is readily cleaved by bases.[9][10]
-
Allyloxycarbonyl (Alloc): The Alloc group offers a unique deprotection pathway, making it a valuable tool for orthogonal strategies.[11] It is generally stable to both acidic and basic conditions commonly used for Boc and Fmoc removal.[12]
Below is a detailed comparison of the stability of these protecting groups under various conditions.
Comparative Stability Under Acidic and Basic Conditions
| Protecting Group | Structure | Stability to Acid | Stability to Base | Primary Deprotection Method |
| Cbz | Benzyl-O-(C=O)- | Generally stable to mild acids; can be cleaved by strong acids (e.g., HBr in acetic acid).[1] | Stable.[5] | Catalytic Hydrogenolysis (H₂, Pd/C).[3] |
| Boc | (CH₃)₃C-O-(C=O)- | Labile. Cleaved by strong acids like trifluoroacetic acid (TFA) and HCl.[7] | Generally stable, though prolonged exposure to strong bases can lead to cleavage.[1] | Strong Acid (e.g., TFA).[3] |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Stable. Resistant to cleavage by acids like TFA.[9][13] | Labile. Rapidly cleaved by secondary amines like piperidine.[10] | Mild Base (e.g., 20% piperidine in DMF).[3] |
| Alloc | CH₂=CH-CH₂-O-(C=O)- | Generally stable.[12] | Generally stable.[12] | Pd(0)-catalyzed allylic cleavage.[11] |
Delving into the Mechanisms: The "Why" Behind the Stability
Understanding the deprotection mechanisms is crucial for predicting the compatibility of a protecting group with a given set of reaction conditions.
Cbz Deprotection: A Mild Reduction
The primary method for Cbz removal is catalytic hydrogenolysis. The benzyl C-O bond is cleaved on the surface of a palladium catalyst in the presence of hydrogen gas, yielding the free amine, toluene, and carbon dioxide. This process occurs under neutral pH, making it compatible with many acid- and base-sensitive functional groups.
Fmoc Deprotection: A Base-Induced Elimination
The Fmoc group is cleaved via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the carbamic acid, which then decarboxylates.
Alloc Deprotection: A Transition Metal-Catalyzed Process
The Alloc group is removed under neutral conditions using a palladium(0) catalyst. The catalyst facilitates the cleavage of the allyl-oxygen bond, forming a π-allyl palladium complex. A scavenger, such as a silane or a borohydride, then reacts with this complex to regenerate the catalyst and release the free amine after decarboxylation.
Quantitative Data on Protecting Group Lability
While qualitative stability is a good starting point, quantitative data provides a more precise understanding of the lability of each protecting group under specific conditions. The following table summarizes available kinetic data, primarily focusing on the half-life (t₁/₂) of deprotection under common cleavage conditions.
| Protecting Group | Condition | Half-life (t₁/₂) | Reference |
| Fmoc | 20% Piperidine in DMF | ~6 seconds | [10][14] |
| Fmoc | 5% Piperazine in DMF | ~30 seconds | [14] |
| Fmoc | 50% Morpholine in DMF | ~1 minute | [14] |
| Boc | TFA in CH₂Cl₂ | Typically minutes to a few hours (highly dependent on substrate and exact conditions) | [7] |
| Cbz | Catalytic Hydrogenolysis | Generally rapid (minutes to hours), dependent on catalyst, pressure, and substrate | [3] |
| Alloc | Pd(PPh₃)₄, Phenylsilane in DCM | Typically 1-2 hours at room temperature | [11] |
Note: Quantitative data for the stability of Cbz, Boc, and Alloc under a standardized set of pH conditions is less commonly reported in a comparative format. The stability of these groups is generally considered high outside of their specific cleavage conditions. For instance, Boc is highly stable to basic conditions, and Cbz and Alloc are stable to a wide range of non-reducing acidic and basic conditions. [5][12][15]
Experimental Protocols for Stability Assessment
To provide a practical framework for evaluating protecting group stability, the following are generalized protocols for assessing the cleavage of Cbz, Boc, and Fmoc under their respective deprotection conditions. These can be adapted to specific substrates and monitored by techniques such as HPLC or TLC.
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)
Protocol 3: Fmoc Deprotection with Piperidine
Making the Right Choice: A Strategic Decision Tree
The selection of an amine protecting group is a critical decision that should be made in the context of the overall synthetic plan. The following decision tree provides a simplified framework for choosing between Cbz, Boc, Fmoc, and Alloc.
Conclusion
The choice between Cbz, Boc, Fmoc, and Alloc is a nuanced decision that requires a deep understanding of their respective stabilities and deprotection mechanisms. The Cbz group remains a valuable tool due to its robustness and mild, neutral deprotection conditions. The Boc and Fmoc groups are the workhorses of solid-phase peptide synthesis, offering a powerful acid-base orthogonal system. The Alloc group provides an additional layer of orthogonality, enabling complex synthetic transformations. By carefully considering the factors outlined in this guide, researchers can develop more efficient and successful synthetic strategies, ultimately accelerating the pace of discovery in science and medicine.
References
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Fmoc protecting group: Fmoc protection & deprotection mechanism –. Total Synthesis. Available at: [Link].
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].
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Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link].
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Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].
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The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. Available at: [Link].
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Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link].
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tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link].
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Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link].
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Efficient Degradation of Carbamazepine in Continuous and Batch Modes by Laccase-Photo-Fenton-Intensified Hybrid Treatment. ACS ES&T Water. Available at: [Link].
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The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Available at: [Link].
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link].
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Boc and tBu ester pH stability during enamine hydrolysis. Reddit. Available at: [Link].
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Single-dose kinetics and metabolism of carbamazepine-10,11-epoxide. PubMed. Available at: [Link].
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Introduction and removal of alkyl protecting groups of several common amino groups. Available at: [Link].
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Management of acute carbamazepine poisoning: A narrative review. PubMed Central. Available at: [Link].
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Why is boc stable to hydrolysis under basic conditions?. Reddit. Available at: [Link].
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Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. Available at: [Link].
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Orthogonality and compatibility between Tsc and Fmoc amino-protecting groups. ResearchGate. Available at: [Link].
-
Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. Available at: [Link].
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. Available at: [Link].
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Clinical pharmacokinetics of carbamazepine. PubMed. Available at: [Link].
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Alloc Protecting Group: Alloc Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link].
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Steady-state Carbamazepine Pharmacokinetics following Oral and Stable-Labeled Intravenous Administration in Epilepsy Patients: Effect of Race and Sex. PubMed Central. Available at: [Link].
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Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate. Available at: [Link].
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Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Available at: [Link].
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available at: [Link].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic Acid
For researchers and professionals in drug development, the meticulous handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS No. 192214-00-9), a common chiral building block in organic and medicinal chemistry.[1][2] By adhering to these procedures, you can ensure the safety of your personnel and the protection of the environment.
Hazard Identification and Risk Assessment
This compound and structurally similar compounds are generally classified as irritants.[3][4][5] While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from analogous chemicals suggest the following potential hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[3][4][5]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3][4][5]
It is imperative to treat this compound with the recognition of its potential hazards and handle it accordingly.[6]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₄ | PubChem[1] |
| Molecular Weight | 249.26 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[7] |
| Storage | 2-8°C, dry and sealed | MySkinRecipes[2] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[4]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-level respirator should be used.[7]
-
Protective Clothing: A laboratory coat or other protective clothing should be worn to prevent skin contact.[9]
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant.[4][8][9] Do not allow this chemical to enter drains, other waterways, or the soil.[4]
For Small Quantities (e.g., < 5g):
-
Containment: Ensure the chemical is in a securely sealed, properly labeled container. The label should clearly state the chemical name and associated hazards.
-
Waste Stream: Place the sealed container into a designated hazardous waste receptacle for solid chemical waste. This receptacle should be located in a satellite accumulation area or the main hazardous waste storage area of your facility.
-
Documentation: Log the addition of the waste to the hazardous waste inventory as required by your institution's environmental health and safety (EHS) department.
For Large Quantities (e.g., > 5g) or Bulk Disposal:
-
Packaging: The material should be packaged in a UN-approved container for hazardous waste. Ensure the container is compatible with the chemical and is in good condition.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and any applicable hazard warnings (e.g., "Irritant").
-
Segregation: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. Provide them with a copy of the available safety information or SDS for a similar compound.
Disposal of Contaminated Materials:
Any materials, such as weighing paper, gloves, or wipes, that come into direct contact with this compound should be considered contaminated.
-
Collection: Place all contaminated disposable items into a designated hazardous waste bag or container.
-
Disposal: Dispose of the container of contaminated materials as solid hazardous waste, following the same procedure as for small quantities of the chemical.
Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[9] Avoid generating dust.
-
Cleanup: Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
References
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PubChem. (n.d.). 1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid. National Institutes of Health. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Innovative. (n.d.). (s)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic Acid Kit. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-Cbz-pyrrolidine-3-carboxylic acid. National Institutes of Health. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid;. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-[(BENZYLOXY)CARBONYL]PYRROLIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid. National Institutes of Health. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS No. 192214-00-9). As laboratory professionals, our primary responsibility is to create a safe working environment, which begins with a thorough understanding of the materials we handle and the implementation of appropriate safety measures. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.
Hazard Identification and Risk Assessment
This compound is a chiral building block used in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] While comprehensive toxicological data for this specific compound is not fully available, data from structurally similar compounds and related pyrrolidine derivatives allow for a robust risk assessment.
Safety data sheets for analogous compounds consistently indicate the following potential hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Causes serious eye irritation, with potential for damage if contact is direct and prolonged.[2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]
-
Harmful if Swallowed (H301/H302): May be toxic or harmful if ingested.[3]
Therefore, all handling procedures must be designed to mitigate these risks through the consistent and correct use of Personal Protective Equipment (PPE). All chemical products should be handled with the assumption of "unknown hazards and toxicity" and managed by personnel with appropriate training.[4]
Core PPE Requirements: The Non-Negotiable Baseline
Regardless of the scale or specific application, a baseline level of PPE is mandatory when handling this compound in any form.
-
Eye and Face Protection:
-
Chemical Safety Goggles: These are required at all times to protect against accidental splashes. Standard safety glasses do not provide adequate protection.
-
Face Shield: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during the transfer of solutions or when working with larger volumes.
-
-
Skin and Body Protection:
-
Laboratory Coat: A standard, flame-resistant lab coat is required to protect against incidental skin contact.
-
Gloves: Nitrile gloves are the standard recommendation. It is critical to wash hands thoroughly after handling, even when gloves are worn.[2][5] If contact with the chemical occurs, gloves should be removed immediately, and the affected skin washed with plenty of soap and water.[2][5]
-
-
Engineering Controls:
-
Ventilation: All work should be performed in a well-ventilated area.[2][5]
-
Fume Hood: For procedures that may generate dust or aerosols, or involve heating, a certified chemical fume hood is mandatory.[5][6]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7]
-
Task-Specific PPE Protocols
The required level of PPE can change based on the specific laboratory procedure being performed. The following table and workflow diagram outline the recommended PPE for common tasks.
| Laboratory Task | Potential Risks | Engineering Controls | Required PPE |
| Weighing and Aliquoting (Solid) | Inhalation of fine dust, skin/eye contact | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles, Nitrile Gloves, Lab Coat, N95 Respirator (if dust is observed) |
| Solution Preparation | Splashes, skin/eye contact | Chemical Fume Hood | Safety Goggles, Nitrile Gloves, Lab Coat |
| Running Chemical Reactions | Splashes, vapor generation (especially if heated) | Chemical Fume Hood | Safety Goggles with Face Shield, Nitrile Gloves, Lab Coat |
| Work-up and Purification | Splashes, solvent exposure | Chemical Fume Hood | Safety Goggles with Face Shield, Nitrile Gloves, Lab Coat |
| Handling Waste | Splashes, skin/eye contact | Well-ventilated area | Safety Goggles, Nitrile Gloves, Lab Coat |
Experimental Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow based on the specific laboratory task.
Emergency Procedures and Disposal Plan
A clear plan for emergencies and waste disposal is a critical component of laboratory safety.
Emergency Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
Disposal Plan
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealed container for hazardous waste.
-
Chemical Waste: Unused material and reaction waste must be disposed of as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not allow the product to enter drains or waterways.[2][6] All disposal must be in accordance with local, state, and federal regulations.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester.
- Key Organics. (2017, December 1). Safety Data Sheet: (3S,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: pyrrolidine.
- BLD Pharmatech. (n.d.). Safety Data Sheet: (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid.
- Angene Chemical. (2021, May 1).
- Fisher Scientific. (2025, December 25). Safety Data Sheet: 1-Benzyloxycarbonylpyrrolidine-3-carboxaldehyde.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Pfizer. (n.d.).
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BuyersGuideChem. (n.d.). Supplier CAS No 100858-33-1. Retrieved from [Link]
- BLD Pharmatech. (n.d.).
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- TCI Chemicals. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
